(+)-Norfenfluramine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHFBKZUPLWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904717 | |
| Record name | (+/-)-Norfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886-26-6 | |
| Record name | (±)-Norfenfluramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfenfluramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORFENFLURAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Norfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORFENFLURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037A9J3PSW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (+)-Norfenfluramine on Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, the N-de-ethylated primary active metabolite of (+)-fenfluramine (dexfenfluramine), is a potent psychoactive compound belonging to the substituted amphetamine class.[1][2] Historically, its parent compound was utilized for its appetite-suppressant properties.[3] The mechanism underlying its pharmacological effects, particularly its profound impact on the serotonergic system, is centered on its interaction with the serotonin (B10506) transporter (SERT).[2][3] This document provides a detailed technical overview of the mechanism of action of this compound at SERT, summarizing quantitative pharmacological data, detailing key experimental protocols, and visualizing the core mechanisms and workflows.
This compound is classified as a serotonin-norepinephrine releasing agent (SNRA).[4] Its action at SERT is complex, functioning not merely as a reuptake inhibitor but as a "substrate-type releaser."[2][5] This dual mechanism involves being transported into the presynaptic neuron by SERT and subsequently inducing a reversal of the transporter's function, a process known as transporter-mediated efflux.[6][7] This leads to a non-exocytotic release of serotonin (5-HT) from the cytoplasm into the synaptic cleft, significantly elevating extracellular serotonin levels.[2][3]
Quantitative Pharmacology
The interaction of this compound with monoamine transporters has been quantified through various in vitro assays. The data consistently demonstrate its high potency at SERT, along with significant activity at the norepinephrine (B1679862) transporter (NET). The following tables summarize key quantitative data from radioligand binding and functional release assays.
Table 1: Functional Potency of this compound and Related Compounds in Stimulating Monoamine Release
This table presents the half-maximal effective concentrations (EC₅₀) for the release of radiolabeled monoamines from rat brain synaptosomes. Lower EC₅₀ values indicate higher potency.
| Compound | [³H]5-HT Release EC₅₀ (nM) | [³H]NE Release EC₅₀ (nM) | Data Source(s) |
| This compound | 59 | 73 | [3] |
| (+)-Fenfluramine | 52 | 302 | [3] |
| (-)-Norfenfluramine | 287 | - | [3] |
| (-)-Fenfluramine | 147 | - | [3] |
Data derived from in vitro release assays using rat brain synaptosomes.[3]
Table 2: Comparative Potency of Various SERT Substrates in Releasing Serotonin
This table compares the EC₅₀ values of this compound's parent compound and other known SERT substrates for releasing [³H]5-HT, providing context for its potency.
| Compound | [³H]5-HT Release EC₅₀ (nM) | Data Source(s) |
| d-Fenfluramine | ~50-70 | [8] |
| d-Norfenfluramine | Implied similar potency to d-fenfluramine | [8] |
| mCPP | ~50-70 | [8] |
| TFMPP | 190 | [8] |
Data derived from [³H]5-HT release assays in rat brain synaptosomes.[8]
Core Mechanism of Action at the Serotonin Transporter
This compound acts as a substrate-type releaser at SERT, a mechanism distinct from that of pure reuptake inhibitors like selective serotonin reuptake inhibitors (SSRIs).[5] This process involves several key steps:
-
Binding and Transport: this compound binds to the outward-facing conformation of SERT and is transported into the presynaptic neuron, similar to the endogenous substrate, serotonin.[5] This transport is dependent on the electrochemical gradients of Na⁺ and Cl⁻ ions.[9]
-
Disruption of Vesicular Storage: Once inside the neuron, amphetamine-class compounds can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin concentration.[5]
-
Transporter-Mediated Efflux: The presence of this compound and elevated cytosolic serotonin promotes the reversal of SERT's transport cycle.[7][10] The transporter binds intracellular serotonin and transports it out of the cell into the synaptic cleft. This process is often described as "facilitated exchange diffusion."[6]
-
Transporter-Mediated Currents: The transport of substrates like this compound by SERT is electrogenic, generating an inward current.[7][8] Studies have shown that this compound induces significantly greater SERT-mediated currents compared to some other non-amphetamine releasers, a factor that may be linked to its neurotoxic potential at high doses.[8]
Visualization of the Mechanism
The following diagram illustrates the dual mechanism of this compound as both a substrate for uptake and an inducer of serotonin efflux through SERT.
Caption: Mechanism of this compound (NFN) at SERT.
Key Experimental Protocols
The quantitative data and mechanistic understanding of this compound's action are derived from several key experimental techniques. Detailed below are the generalized protocols for these assays.
Protocol: Synaptosome Preparation and Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).
I. Synaptosome Preparation (from Rodent Brain)
-
Homogenization: Dissect brain regions of interest (e.g., hippocampus, striatum) and homogenize in ice-cold 0.32 M sucrose (B13894) buffer using a Dounce homogenizer.[11][12]
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.[12]
-
Pelleting: Centrifuge the resulting supernatant at a higher speed (e.g., 15,000-20,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).[12]
-
Resuspension: Resuspend the P2 pellet in a suitable physiological buffer (e.g., Krebs-Ringer-Henseleit, KRH).[13]
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay) for normalization.[14]
II. Release Assay
-
Pre-loading: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]5-HT) to allow for uptake into the nerve terminals.[13]
-
Washing/Superfusion: Wash the synaptosomes to remove excess extracellular radiolabel. This is often done using a superfusion apparatus that continuously supplies fresh buffer over the synaptosomes trapped on a filter.[1]
-
Stimulation: After establishing a stable baseline of spontaneous efflux, expose the synaptosomes to various concentrations of the test compound (e.g., this compound).[1]
-
Fraction Collection: Collect the superfusate in timed fractions.
-
Quantification: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using liquid scintillation counting.
-
Data Analysis: Express release as a percentage of the total radioactivity present at the start of the collection period. Plot concentration-response curves to determine EC₅₀ values.
Caption: Workflow for a synaptosome-based neurotransmitter release assay.
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for a specific transporter by measuring its ability to compete with a known radioligand.
I. Membrane Preparation
-
Source: Use brain tissue homogenates or cultured cells expressing the transporter of interest (e.g., hSERT-HEK293 cells).[15]
-
Homogenization: Homogenize the tissue or cells in a cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate to pellet the cell membranes containing the transporters. Wash the pellet by resuspending and re-centrifuging.[15]
-
Storage: Resuspend the final membrane pellet, determine protein concentration, and store at -80°C.[15]
II. Binding Assay
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific SERT radioligand (e.g., [³H]citalopram), and varying concentrations of the unlabeled test compound (this compound).[15][16]
-
Define Controls:
-
Total Binding: Membranes + radioligand only.
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known SERT blocker (e.g., fluoxetine) to saturate all specific sites.[15]
-
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow binding to reach equilibrium.[15]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[16]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[15]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound exerts its potent effects on the serotonergic system through a sophisticated, dual mechanism of action at the serotonin transporter. It is not only a competitive inhibitor of serotonin reuptake but also a transporter substrate that induces reverse transport, or efflux, of serotonin from the presynaptic terminal.[2][5] Quantitative studies confirm its high potency, with EC₅₀ values for 5-HT release in the nanomolar range, comparable to its parent compound, (+)-fenfluramine.[3] The methodologies of synaptosome-based release assays and radioligand binding are fundamental to characterizing these interactions. A thorough understanding of this substrate-type release mechanism is critical for the development of novel therapeutics targeting monoamine transporters and for comprehending the complete pharmacological and toxicological profile of amphetamine-related compounds.
References
- 1. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 7. Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the serotonin transporter [web.williams.edu]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
The Neuroscientific Journey of (+)-Norfenfluramine: A Technical Guide
An In-depth Exploration of a Key Serotonergic and Noradrenergic Modulator for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
(+)-Norfenfluramine, the primary active metabolite of the anorectic agent (+)-fenfluramine, has a rich and complex history in the field of neuroscience. Initially identified as a key mediator of its parent drug's effects, this compound has emerged as a potent neuropharmacological agent in its own right. This technical guide provides a comprehensive overview of the discovery, history, and detailed neuropharmacological profile of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's mechanism of action and its interactions with key neurotransmitter systems. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of the relevant signaling pathways to facilitate a thorough understanding of this multifaceted molecule.
Discovery and Historical Context
This compound, or (+)-3-(trifluoromethyl)amphetamine, was identified as the major N-deethylated metabolite of (+)-fenfluramine.[1][2] Fenfluramine (B1217885) itself, an amphetamine analog, was historically prescribed as an appetite suppressant.[1] While fenfluramine is no longer in widespread clinical use due to concerns about cardiac fibrosis linked to its metabolite's activity on 5-HT2B receptors, the study of this compound continues to provide valuable insights into the functioning of monoaminergic systems.[2] Research by scientists like David E. Nichols and Richard A. Glennon has been instrumental in elucidating the structure-activity relationships and pharmacological properties of fenfluramine and its metabolites.[3][4][5][6]
The stereochemistry of norfenfluramine is crucial to its activity, with the dextrorotatory enantiomer, this compound (dexnorfenfluramine), exhibiting a distinct pharmacological profile compared to its levorotatory counterpart.[2] This guide will focus specifically on the (+)-enantiomer due to its more potent effects on serotonin (B10506) and norepinephrine (B1679862) systems.
Neuropharmacology
This compound exerts its effects primarily through its interaction with monoamine transporters and serotonin receptors. It acts as a potent serotonin-norepinephrine releasing agent (SNRA) and a direct agonist at several serotonin receptor subtypes.[2]
Monoamine Release
In vitro studies using synaptosomes have demonstrated that this compound is a potent releaser of both serotonin (5-HT) and norepinephrine (NE).[1] It is also capable of inducing dopamine (B1211576) (DA) release, although with lower potency compared to its effects on 5-HT and NE.[1][7] The release of NE and DA by this compound appears to be at least partially mediated by the norepinephrine transporter (NET).[1]
Receptor Interactions
This compound is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Its affinity for these receptors is significantly higher than that of its parent compound, fenfluramine.[2] The interaction with the 5-HT2B receptor, in particular, has been linked to the adverse cardiac effects observed with chronic fenfluramine use.[2] Despite its 5-HT2A agonist activity, this compound is generally considered non-hallucinogenic, although hallucinations have been reported with high doses of fenfluramine.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
| Table 1: Monoamine Release Potency (EC50 values) | |
| Neurotransmitter | This compound EC50 (nM) |
| Serotonin ([3H]5-HT) Release | 59[1] |
| Norepinephrine ([3H]NE) Release | 73[1] |
| Table 2: Receptor Binding and Functional Activity | ||
| Receptor Subtype | Affinity (Ki, nM) | Functional Activity |
| 5-HT2A | High (specific values not consistently reported in initial searches) | Potent Agonist[2] |
| 5-HT2B | High (10-50 nM for NFENs)[8] | Full Agonist[2][8] |
| 5-HT2C | Moderately Potent[8] | Full Agonist[2][8] |
| TAAR1 (human) | Very Weak Agonist (43% of max at 10,000 nM)[2] | Agonist[2] |
| Table 3: Pharmacokinetic Parameters in Rats (Intraperitoneal Administration) | |
| Parameter | Value |
| Elimination Half-life (Plasma) | 6.1 h (l-norfenfluramine, 20 mg/kg)[9] |
| Brain-to-Plasma Concentration Ratio | 27.6 (d-norfenfluramine)[9] |
Key Experimental Protocols
In Vitro Neurotransmitter Release Assay (Synaptosomes)
This protocol is based on methodologies described in studies investigating the monoamine releasing properties of this compound.[1][7]
Objective: To determine the potency (EC50) of this compound in inducing the release of radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]NE) from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Brain regions rich in the desired nerve terminals (e.g., hippocampus for serotonin, striatum for dopamine) are dissected from rats. The tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Radiolabeling: Synaptosomes are incubated with a solution containing the radiolabeled neurotransmitter (e.g., [3H]5-HT) to allow for uptake into the nerve terminals.
-
Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus. They are continuously washed with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.
-
Drug Exposure: Varying concentrations of this compound are introduced into the superfusion buffer.
-
Fraction Collection: Superfusate fractions are collected at regular intervals before, during, and after drug exposure.
-
Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting. The drug-induced release is calculated as the percentage increase over the baseline release.
-
Data Analysis: Dose-response curves are generated, and the EC50 value (the concentration of the drug that produces 50% of the maximal effect) is calculated.
In Vivo Microdialysis
This protocol is based on descriptions of in vivo microdialysis experiments used to measure extracellular neurotransmitter levels in freely moving rats.[1][10]
Objective: To measure the effect of systemic administration of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex).
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter concentrations.
-
Drug Administration: this compound is administered systemically (e.g., via intravenous or intraperitoneal injection).
-
Post-Drug Collection: Dialysate samples continue to be collected for several hours after drug administration.
-
Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentration.
Signaling Pathways and Experimental Workflows
This compound's Dual Action on Monoaminergic Synapses
The following diagram illustrates the primary mechanisms of action of this compound at a representative monoaminergic synapse.
Caption: Dual action of this compound at the synapse.
Experimental Workflow for Assessing Neurotransmitter Release
The following diagram outlines the typical experimental workflow for investigating the effects of this compound on neurotransmitter release.
Caption: Workflow for neurotransmitter release studies.
Behavioral Pharmacology
Studies in animal models have shown that this compound can influence various behaviors. For instance, it has been shown to reduce locomotor and investigatory activity in rats.[11] Interestingly, this effect does not appear to be solely mediated by serotonin release, as it is not blocked by serotonin uptake or synthesis inhibitors.[11] Furthermore, this compound serves as a discriminative stimulus in rats, suggesting it produces distinct interoceptive cues.[12][13] The time course of its behavioral effects indicates a faster onset and longer duration of action compared to its parent compound, fenfluramine.[12]
Conclusion
This compound is a pharmacologically complex molecule with a significant history in neuroscience research. Its dual action as a potent serotonin-norepinephrine releasing agent and a direct agonist at 5-HT2 receptors makes it a valuable tool for probing the intricacies of monoaminergic neurotransmission. While its clinical development has been hampered by safety concerns, particularly its association with cardiac valvulopathy via 5-HT2B receptor agonism, the scientific knowledge gained from studying this compound continues to inform our understanding of drug-receptor interactions, neurotransmitter dynamics, and the neural basis of behavior. This technical guide provides a foundational resource for researchers and drug development professionals interested in the ongoing exploration of this and related compounds.
References
- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. David E. Nichols - Wikipedia [en.wikipedia.org]
- 5. Faculty | Borch Department of Medicinal Chemistry and Molecular Pharmacology [mcmp.purdue.edu]
- 6. Collection: David E. Nichols papers | Archives and Special Collections [archives.lib.purdue.edu]
- 7. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temporal differences in behavioral effect of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (+)-Norfenfluramine: An In-depth Technical Guide for Researchers
An overview of the potent and multifaceted pharmacological activities of (+)-Norfenfluramine, a key research chemical and the major active metabolite of fenfluramine (B1217885). This guide provides a comprehensive analysis of its receptor binding affinities, functional activities, and the experimental methodologies used for its characterization.
Introduction
This compound, the dextrorotatory enantiomer of norfenfluramine, is a potent psychoactive substance and the primary active metabolite of the anorectic drug (+)-fenfluramine.[1][2] Its pharmacological profile is characterized by a complex interplay of activities, primarily as a serotonin-norepinephrine releasing agent (SNRA) and a potent agonist at several serotonin (B10506) receptor subtypes.[1][2] This dual action contributes to its significant effects on the central nervous system and has made it a subject of extensive research. However, its potent activity at the 5-HT2B receptor has been linked to serious cardiovascular side effects, specifically cardiac valvulopathy, which led to the withdrawal of its parent compound, fenfluramine, from the market.[3][4] This guide delves into the detailed pharmacological characteristics of this compound, providing researchers, scientists, and drug development professionals with essential data and methodologies for its study.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the pharmacological profile of this compound, including its receptor binding affinities (Ki) and functional activities (EC50/IC50).
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor/Transporter | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 1047.13 | [5] |
| 5-HT2B | Human | 10 - 50 | [6] |
| 5-HT2C | Human | Moderate Potency | [6] |
| Sigma-1 (σ1) | - | 266 | [7] |
| β2-Adrenergic | - | >10,000 | [7] |
| Muscarinic M1 | - | >10,000 | [7] |
| 5-HT1A | - | >10,000 | [7] |
Table 2: Functional Activity (EC50/IC50) of this compound
| Assay | Target | Species | EC50/IC50 (nM) | Reference |
| [3H]5-HT Release | SERT | Rat | 59 | [1] |
| [3H]NE Release | NET | Rat | 73 | [1] |
| 5-HT2B Agonism | Human | - | Full Agonist | [6] |
| 5-HT2C Agonism | Human | - | Full Agonist | [6] |
| CYP2D6 Inhibition | Human | IC50: 16,000 | [8] | |
| OCT2 Inhibition | Human | IC50: 5,200 | [8] | |
| MATE1 Inhibition | Human | IC50: 4,600 | [8] |
Key Pharmacological Mechanisms
Serotonin-Norepinephrine Releasing Agent (SNRA)
This compound is a potent substrate for both the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1] This interaction leads to the non-exocytotic release of serotonin and norepinephrine from presynaptic neurons, significantly increasing their extracellular concentrations.[1] This mechanism is central to its psychoactive and anorectic effects.
5-HT2 Receptor Agonism
This compound is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Its high affinity and full agonist activity at the 5-HT2B receptor are of particular significance due to the association with cardiac valvulopathy.[3] Agonism at 5-HT2C receptors is thought to contribute to its appetite-suppressant effects.[9]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for 5-HT2 Receptors
This protocol determines the binding affinity (Ki) of this compound for serotonin 5-HT2 receptors.
Materials:
-
Cell membranes expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B/2C).
-
Unlabeled competitor ligand (e.g., spiperone (B1681076) for non-specific binding).
-
This compound test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound this compound at various concentrations, buffer for total binding, or a high concentration of an unlabeled competitor for non-specific binding.
-
Incubation: Add the membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Release Assay
This protocol measures the ability of this compound to induce the release of serotonin and norepinephrine from synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).
-
[3H]Serotonin ([3H]5-HT) or [3H]Norepinephrine ([3H]NE).
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
This compound test compound.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the desired brain region by homogenization and differential centrifugation.
-
Radiolabeling: Incubate the synaptosomes with [3H]5-HT or [3H]NE to allow for uptake of the radiolabeled neurotransmitter.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.
-
Stimulation: Introduce this compound at various concentrations into the perfusion buffer and collect fractions of the superfusate.
-
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter released in response to this compound and determine the EC50 value.[1]
In Vitro Functional Assay for 5-HT2B Receptor Agonism (IP1 Accumulation)
This assay determines the functional potency of this compound as an agonist at the human 5-HT2B receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Stimulation buffer.
-
This compound test compound.
-
Reference agonist (e.g., serotonin).
-
IP1 detection kit (e.g., HTRF-based).
Procedure:
-
Cell Plating: Plate the 5-HT2B expressing cells in a 96-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of this compound or the reference agonist to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10][11]
-
Lysis and Detection: Lyse the cells and follow the manufacturer's protocol for the IP1 detection kit to measure the accumulation of inositol (B14025) monophosphate.
-
Data Analysis: Plot the concentration-response curve for this compound and determine its EC50 value and maximal efficacy relative to the reference agonist.[10][11]
Visualizations
Signaling Pathway of 5-HT2B Receptor-Mediated Cardiac Valvulopathy
Caption: 5-HT2B receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Pharmacological Characterization
Caption: General workflow for in vitro pharmacological characterization.
Conclusion
This compound possesses a complex and potent pharmacological profile, acting as both a monoamine releaser and a direct agonist at multiple serotonin receptors. While its efficacy in modulating serotonergic and noradrenergic systems makes it a valuable research tool, its strong agonism at the 5-HT2B receptor highlights a significant cardiovascular safety liability. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers investigating the multifaceted actions of this compound and similar compounds. A thorough understanding of its pharmacology is crucial for interpreting experimental results and for the development of safer therapeutic agents with related mechanisms of action.
References
- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. How can we improve our understanding of cardiovascular safety liabilities to develop safer medicines? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long‐term open‐label safety extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 39586 [pdspdb.unc.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
(+)-Norfenfluramine's role as a major metabolite of fenfluramine
An In-depth Technical Guide on the Role of (+)-Norfenfluramine as a Major Metabolite of Fenfluramine (B1217885)
Introduction
Fenfluramine, a substituted amphetamine, has a history of use as an anorectic agent for obesity and has been repurposed for the treatment of seizures associated with rare epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome.[1][2] It is administered as a racemic mixture of its two enantiomers, (+)-fenfluramine (dexfenfluramine) and (-)-fenfluramine. Upon administration, fenfluramine is extensively metabolized in the body, primarily through N-de-ethylation, to its major active metabolite, norfenfluramine.[1][3] This guide provides a detailed technical overview of this compound, focusing on its formation, pharmacokinetics, pharmacodynamics, and its crucial role in mediating both the therapeutic and adverse effects of its parent compound, fenfluramine.
Metabolism of Fenfluramine to this compound
The primary metabolic pathway for fenfluramine is N-dealkylation to form norfenfluramine.[4] This biotransformation is primarily carried out by a group of cytochrome P450 (CYP) enzymes in the liver.[5]
Key Enzymes Involved:
In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified the following as key contributors to fenfluramine metabolism:
Selective inhibitor studies have shown that the metabolism of fenfluramine is partially inhibited by quinidine (B1679956) (a CYP2D6 inhibitor), phencyclidine (a CYP2B6 inhibitor), and furafylline (B147604) (a CYP1A2 inhibitor).[4][6] The involvement of multiple CYP enzymes suggests that the metabolism of fenfluramine to norfenfluramine occurs through several redundant pathways.[4]
Metabolic conversion of (+)-Fenfluramine.
Pharmacokinetics
Following oral administration, fenfluramine is well-absorbed and rapidly metabolized to norfenfluramine.[7] Both fenfluramine and norfenfluramine are lipophilic and exhibit extensive brain penetration, with brain concentrations being significantly higher than plasma concentrations.[8][9]
Table 1: Pharmacokinetic Parameters of Fenfluramine and Norfenfluramine Enantiomers in Rats
| Compound | Dose (mg/kg, i.p.) | Half-life (Plasma, h) | Half-life (Brain, h) | Brain-to-Plasma Ratio |
| (+)-Fenfluramine | 20 | ~1.5 | 3.6 | 15.4 |
| (-)-Fenfluramine | 20 | 0.9 | 8.0 | Not Reported |
| This compound | 1 | Not Reported | Not Reported | 27.6 |
| (-)-Norfenfluramine | 20 | 6.1 | Not Reported | Not Reported |
Source: Data compiled from multiple studies in rats.[7][9]
Pharmacodynamics and Mechanism of Action
This compound is a pharmacologically active molecule that contributes significantly to the overall effects of fenfluramine. Its primary mechanisms of action involve the modulation of monoaminergic systems, particularly serotonin (B10506) and norepinephrine (B1679862).[10][11]
1. Monoamine Release: Both fenfluramine and norfenfluramine are substrates for serotonin transporters (SERT) and norepinephrine transporters (NET), acting as potent releasing agents for these neurotransmitters.[3][11] this compound is a more potent norepinephrine and dopamine (B1211576) releaser compared to its parent compound.[10]
Table 2: In Vitro Monoamine Release Potency (EC50 values in nM)
| Compound | Serotonin (5-HT) Release | Norepinephrine (NE) Release |
| (+)-Fenfluramine | 52 | 302 |
| This compound | 59 | 73 |
Source: Data from in vitro synaptosome release assays.[11]
2. Serotonin Receptor Agonism: Unlike fenfluramine, which has weak affinity for 5-HT2 receptors, this compound is a potent agonist at several serotonin receptor subtypes.[10][12]
-
5-HT2B and 5-HT2C Receptors: this compound displays high affinity and potent agonist activity at these receptors.[13]
-
5-HT2A Receptor: It has a more moderate affinity for this receptor subtype.[13]
The agonism at 5-HT2C receptors is thought to contribute to the anorectic effects of fenfluramine, while the potent activity at 5-HT2B receptors is strongly implicated in the development of cardiac valvulopathy.[3][14][15]
Table 3: Receptor Binding Affinities (Ki in nM) and Functional Agonist Potency (EC50 in nM) of Norfenfluramine
| Receptor | Binding Affinity (Ki) | Agonist Potency (EC50) |
| 5-HT2A | Moderate Affinity | Not Specified |
| 5-HT2B | High Affinity | Potent Agonist |
| 5-HT2C | High Affinity | Potent Agonist |
Source: Data compiled from multiple in vitro studies.[12][13]
Signaling pathway of this compound at the 5-HT2B receptor.
Role in Therapeutic and Adverse Effects
The distinct pharmacological profile of this compound means it plays a significant role in the overall effects observed after fenfluramine administration.
Therapeutic Effects (Anticonvulsant Activity): Fenfluramine is effective in treating certain forms of epilepsy. Studies in rodent seizure models have shown that both fenfluramine and norfenfluramine enantiomers possess anticonvulsant activity.[8][16] The antiseizure effects may be mediated by interactions with 5-HT1D, 5-HT2A, and 5-HT2C receptors, as well as the sigma-1 receptor.[17]
Table 4: Anticonvulsant Activity of Fenfluramine and Norfenfluramine Enantiomers in the Maximal Electroshock (MES) Test in Mice
| Compound | ED50 (mg/kg) |
| d,l-Fenfluramine | 8.1 - 10.7 |
| l-Fenfluramine | 5.1 - 14.8 |
| d-Norfenfluramine | Dose-limiting neurotoxicity |
Source: Data compiled from rodent seizure model studies.[8][17]
Adverse Effects (Cardiac Valvulopathy): The use of fenfluramine as an anorectic was halted due to its association with cardiac valvular heart disease and pulmonary hypertension.[14] This adverse effect is strongly linked to the potent agonist activity of this compound at the 5-HT2B receptors located on heart valve interstitial cells.[13] Activation of these receptors stimulates fibroblast mitogenesis, leading to the proliferation of myofibroblasts and subsequent valvular fibroplasia, a histopathological change that thickens and damages the heart valves.[13][14]
Experimental Protocols
1. In Vitro Metabolism and Reaction Phenotyping
-
Objective: To identify the CYP450 enzymes responsible for the metabolism of fenfluramine to norfenfluramine.
-
Methodology:
-
Incubation: Fenfluramine (e.g., 1 µM) is incubated with human liver microsomes (e.g., 1 mg protein/mL) or specific recombinant human CYP450 enzymes (rCYPs). The incubation mixture also contains a NADPH-generating system to support CYP activity.
-
Chemical Inhibition: To confirm the role of specific CYPs, incubations are performed in the presence of selective chemical inhibitors (e.g., quinidine for CYP2D6).
-
Sample Analysis: At various time points, the reaction is stopped (e.g., by adding acetonitrile). The samples are then centrifuged, and the supernatant is analyzed.
-
Quantification: The concentrations of fenfluramine and norfenfluramine are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The disappearance of the parent compound and the formation of the metabolite are measured to determine the rate of metabolism.[4][6]
-
Workflow for in vitro fenfluramine metabolism study.
2. In Vivo Microdialysis
-
Objective: To measure the extracellular levels of monoamines (serotonin, norepinephrine, dopamine) in the brain following administration of this compound.
-
Methodology:
-
Animal Preparation: A microdialysis guide cannula is surgically implanted into a specific brain region (e.g., the frontal cortex) of a rat.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals before and after the administration of this compound (e.g., via intravenous injection).
-
Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. This allows for the determination of changes in neurotransmitter release over time.[11]
-
Conclusion
This compound is not merely a byproduct of fenfluramine breakdown but a potent, pharmacologically active molecule that is central to the drug's overall profile. It is formed via N-de-ethylation by multiple CYP enzymes and possesses a distinct pharmacodynamic profile characterized by potent monoamine-releasing activity and significant agonism at 5-HT2B and 5-HT2C receptors. This activity profile means that this compound is a key contributor to both the desired therapeutic effects of fenfluramine, such as its anticonvulsant properties, and its most serious adverse effect, cardiac valvulopathy. A thorough understanding of the pharmacology of this compound is therefore essential for the safe and effective use of fenfluramine in clinical practice and for the development of safer serotonergic medications.
References
- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenfluramine - Wikipedia [en.wikipedia.org]
- 3. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - ProQuest [proquest.com]
- 7. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 11. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 13. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of (+)-Norfenfluramine Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, exhibits a complex pharmacological profile, primarily characterized by its interaction with serotonin (B10506) (5-HT) receptors. Understanding its receptor binding affinity is crucial for elucidating its therapeutic effects and potential adverse reactions, most notably cardiac valvulopathy. This technical guide provides a comprehensive in vitro characterization of this compound, presenting its binding affinity at various serotonin receptor subtypes. Detailed experimental protocols for key binding and functional assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Receptor Binding Affinity Profile of this compound
The binding affinity of this compound for a range of human serotonin receptors has been determined through in vitro radioligand binding assays. The data, summarized below, highlights a preferential affinity for the 5-HT2 receptor family.
Table 1: Receptor Binding Affinity (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT2 Family | |
| 5-HT2A | 5216 ± 423 |
| 5-HT2B | 10 - 50 |
| 5-HT2C | 3183 ± 637 |
| Other Serotonin Receptors | |
| 5-HT1A | 673 - 1950 |
| 5-HT1B | Very Low Affinity |
| 5-HT1D | Very Low Affinity |
| 5-HT1E | Very Low Affinity |
| 5-HT5 | Inactive |
| 5-HT6 | Inactive |
| 5-HT7 | Moderate Affinity |
Data compiled from Rothman et al., 2000.[1][2]
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize the receptor binding and functional activity of this compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor and a test compound (e.g., this compound) that competes for the same binding site.
2.1.1. Cell Culture and Membrane Preparation
-
Cell Culture: Cloned human serotonin receptor subtypes are transiently or stably expressed in appropriate host cells, such as COS-7 or HEK-293 cells. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting and Homogenization: Confluent cells are washed with phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Membrane Isolation: The cell suspension is homogenized using a Polytron homogenizer. The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Final Preparation: The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method, such as the Bradford or BCA protein assay. Membranes are stored at -80°C until use.
2.1.2. Competition Binding Assay
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C), and varying concentrations of the competing ligand, this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression program (e.g., Prism). The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For this compound, which demonstrates agonist activity at 5-HT2B receptors, the following assays are critical.
2.2.1. Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay measures the activation of the Gq signaling pathway, which is coupled to 5-HT2 receptors.
-
Cell Seeding and Labeling: HEK-293 cells expressing the human 5-HT2B receptor are seeded in 24-well plates. The cells are then labeled overnight with [3H]myo-inositol in inositol-free DMEM.
-
Agonist Stimulation: The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase). Subsequently, cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates are collected, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The concentration-response curve for this compound-stimulated IP accumulation is plotted, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine its potency as an agonist.
2.2.2. Intracellular Calcium Mobilization Assay
Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration ([Ca2+]i). This can be measured using fluorescent calcium indicators.
-
Cell Preparation: HEK-293 or CHO-K1 cells expressing the human 5-HT2B receptor are seeded into a 96-well black-walled, clear-bottom plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Agonist Addition: The plate is placed in a fluorescence plate reader equipped with an automated injection system. Baseline fluorescence is measured before the addition of varying concentrations of this compound.
-
Fluorescence Measurement: The change in fluorescence intensity upon agonist addition is monitored in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each concentration of this compound is determined. A concentration-response curve is generated to calculate the EC50 value, indicating the potency of this compound in inducing calcium mobilization.
Visualizations
Signaling Pathway
The following diagram illustrates the Gq-coupled signaling pathway activated by this compound at the 5-HT2B receptor.
Caption: 5-HT2B Receptor Gq Signaling Pathway.
Experimental Workflow
The diagram below outlines the key steps in a typical radioligand competition binding assay.
Caption: Radioligand Binding Assay Workflow.
References
The Effects of (+)-Norfenfluramine on Monoamine Release in Synaptosomes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(+)-Norfenfluramine, the major active metabolite of fenfluramine, is a potent monoamine releasing agent. This technical guide provides an in-depth analysis of its effects on the release of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) from presynaptic nerve terminals (synaptosomes). We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development investigating the mechanisms of monoamine transporters and the effects of psychoactive compounds.
Introduction
This compound is an amphetamine analog and the primary N-deethylated metabolite of (+)-fenfluramine, a compound historically used as an appetite suppressant.[1] It is well-established that this compound and its parent compound interact with monoamine transporters to induce the release of key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] Understanding the precise mechanisms and quantitative effects of this compound on these monoamine systems is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting monoaminergic signaling. This guide focuses on the effects of this compound within isolated presynaptic nerve terminals, known as synaptosomes, which provide a valuable in vitro model for studying neurotransmitter release.
Quantitative Data on Monoamine Release
The following table summarizes the potency of this compound in inducing the release of various monoamines from synaptosomes, as determined by in vitro release assays. The EC50 value represents the concentration of the compound that elicits 50% of the maximal response.
| Monoamine | Transporter | EC50 (nM) | Brain Region (Species) | Reference |
| Serotonin (5-HT) | SERT | 59 | Not Specified (Rat) | [1] |
| Norepinephrine (NE) | NET | 73 | Not Specified (Rat) | [1] |
| Dopamine (DA) | DAT | >10x lower potency than 5-HT release | Striatum (Rat) | [2] |
Note: The dopamine-releasing potency of this compound in the striatum was found to be more than ten times lower than its serotonin-releasing potency.[2]
Mechanism of Action
This compound exerts its monoamine-releasing effects through a multi-faceted mechanism primarily involving monoamine transporters located on the presynaptic membrane and on intracellular vesicles.
Interaction with Plasma Membrane Monoamine Transporters (SERT, NET, DAT)
This compound acts as a substrate for the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[1][3] Unlike reuptake inhibitors which simply block the transporter, substrate-type releasers like this compound are transported into the presynaptic terminal by these transporters. This inward transport is coupled with an outward transport, or efflux, of the endogenous monoamine neurotransmitter from the cytoplasm into the synaptic cleft.[4][5] This process is a non-exocytotic, carrier-mediated exchange mechanism.[5]
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
Once inside the presynaptic terminal, this compound can also interact with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles.[4] By disrupting the proton gradient that VMAT2 utilizes to sequester monoamines into vesicles, this compound causes a leakage of neurotransmitters from the vesicles into the cytoplasm. This increases the cytoplasmic concentration of monoamines, further promoting their release into the synapse via the plasma membrane transporters operating in reverse.[4]
Calcium-Dependence of Release
The release of serotonin induced by this compound from the vesicular pool has been shown to be partially (around 50%) dependent on the presence of extracellular calcium (Ca2+) and can be inhibited by non-specific voltage-dependent calcium channel blockers.[2] This suggests that at least a portion of the vesicular release is mediated by Ca2+ entry into the synaptosome.[2] In contrast, the release of dopamine induced by lower concentrations of this compound appears to be largely Ca2+-independent, while at higher concentrations, a slight Ca2+-dependent component is observed.[2]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of synaptosomes and the subsequent monoamine release assays, synthesized from established protocols.
Preparation of Rat Brain Synaptosomes
This protocol describes the isolation of synaptosomes from rat brain tissue by differential and density gradient centrifugation.
Materials:
-
Rat brain tissue (e.g., cortex, striatum, hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, chilled to 4°C
-
1.2 M Sucrose solution, chilled to 4°C
-
0.8 M Sucrose solution, chilled to 4°C
-
Krebs-Ringer Buffer (for release assays): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 1.3 mM CaCl2, pH 7.4
Procedure:
-
Homogenization:
-
Euthanize the rat according to approved institutional protocols and rapidly dissect the desired brain region on ice.
-
Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (approximately 10-12 strokes at 800 rpm).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).
-
Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C. This will yield the crude synaptosomal pellet (P2).
-
-
Sucrose Density Gradient Centrifugation (Optional, for higher purity):
-
Resuspend the P2 pellet in Homogenization Buffer.
-
Carefully layer the resuspended P2 fraction onto a discontinuous sucrose gradient consisting of a 1.2 M sucrose layer and a 0.8 M sucrose layer.
-
Centrifuge at 50,000 x g for 2 hours at 4°C.
-
Synaptosomes will be enriched at the interface of the 0.8 M and 1.2 M sucrose layers.
-
Carefully collect the synaptosomal fraction.
-
-
Washing and Resuspension:
-
Dilute the collected synaptosomes in Krebs-Ringer Buffer and centrifuge at 17,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the final synaptosomal pellet in an appropriate volume of Krebs-Ringer Buffer for use in release assays.
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).
-
[3H]-Monoamine Release Assay
This protocol details the procedure for measuring the release of radiolabeled monoamines from prepared synaptosomes.
Materials:
-
Prepared synaptosomes
-
[3H]-Serotonin, [3H]-Norepinephrine, or [3H]-Dopamine
-
This compound solutions of varying concentrations
-
Krebs-Ringer Buffer
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preloading with Radiolabeled Monoamine:
-
Dilute the synaptosomal suspension to a protein concentration of approximately 0.5-1.0 mg/mL in Krebs-Ringer Buffer.
-
Add the [3H]-monoamine to a final concentration of approximately 10-50 nM.
-
Incubate the suspension for 15-30 minutes at 37°C to allow for the uptake of the radiolabel.
-
-
Washing:
-
After incubation, terminate the uptake by placing the samples on ice and centrifuging at 10,000 x g for 10 minutes at 4°C.
-
Wash the synaptosomal pellet twice with ice-cold Krebs-Ringer Buffer to remove excess unincorporated radiolabel.
-
-
Release Experiment:
-
Resuspend the washed, preloaded synaptosomes in Krebs-Ringer Buffer.
-
Aliquot the synaptosomal suspension into tubes.
-
Initiate the release by adding varying concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
-
Termination and Quantification:
-
Terminate the release by rapid filtration through glass fiber filters or by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (containing the released [3H]-monoamine).
-
Lyse the synaptosomal pellet (containing the remaining [3H]-monoamine) with a lysis buffer or distilled water.
-
Add the supernatant and the lysed pellet to separate scintillation vials containing scintillation fluid.
-
Quantify the radioactivity in each fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total [3H]-monoamine released for each concentration of this compound.
-
Plot the percentage release against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway of this compound-Induced Monoamine Release
Caption: Mechanism of this compound action.
Experimental Workflow for Monoamine Release Assay
Caption: Workflow for synaptosome monoamine release assay.
Conclusion
This compound is a potent substrate-type releaser of serotonin and norepinephrine, and a less potent releaser of dopamine. Its mechanism of action involves a complex interplay between plasma membrane monoamine transporters and vesicular storage, leading to a robust increase in extracellular monoamine levels. The experimental protocols and data presented in this guide provide a foundational resource for researchers investigating the pharmacology of this compound and related compounds. Further research is warranted to fully elucidate the downstream signaling consequences of this compound-induced monoamine release and its potential therapeutic applications.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [en.bio-protocol.org]
- 4. Release of [3H]-noradrenaline from rat hippocampal synaptosomes by nicotine: mediation by different nicotinic receptor subtypes from striatal [3H]-dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the stereospecific effects of norfenfluramine enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine (B1217885), exists as two enantiomers, (S)-norfenfluramine (d-norfenfluramine) and (R)-norfenfluramine (l-norfenfluramine). These stereoisomers exhibit distinct pharmacological profiles, contributing differently to the therapeutic efficacy and adverse effects associated with the parent compound. This technical guide provides an in-depth analysis of the stereospecific effects of norfenfluramine enantiomers, focusing on their interactions with monoamine transporters and serotonin (B10506) receptors. Detailed experimental protocols for assessing these interactions are provided, along with a comprehensive summary of quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the nuanced pharmacology of these compounds.
Introduction
Fenfluramine, once widely prescribed for weight management, was withdrawn from the market due to concerns about cardiovascular side effects, including valvular heart disease.[1][2] Its pharmacological activity is largely mediated by its N-dealkylated metabolite, norfenfluramine.[1][3] Norfenfluramine is a chiral molecule, and its enantiomers, (S)- and (R)-norfenfluramine, possess significantly different pharmacological properties.[1] The d-enantiomer, (S)-norfenfluramine, is generally more potent in its interaction with serotonergic systems.[1][4] Understanding the stereospecific effects of these enantiomers is crucial for the development of safer and more effective therapeutic agents that may target similar pathways, such as in the treatment of certain forms of epilepsy like Dravet syndrome.[5][6][7]
This guide summarizes the current knowledge on the differential effects of (S)- and (R)-norfenfluramine, presents key quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental processes.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the norfenfluramine enantiomers at various molecular targets. These values are compiled from multiple in vitro studies and highlight the stereoselective nature of their interactions.
Table 1: Binding Affinities (Ki, nM) of Norfenfluramine Enantiomers at Serotonin (5-HT) Receptors
| Receptor | (S)-Norfenfluramine (d-NF) | (R)-Norfenfluramine (l-NF) | Reference |
| 5-HT2A | Micromolar affinity | Lower affinity than d-NF | [8][9] |
| 5-HT2B | 10 - 50 | Lower affinity than d-NF | [8][10] |
| 5-HT2C | Moderately potent | Less potent than d-NF | [8] |
Note: Specific Ki values for (R)-norfenfluramine are less consistently reported in the literature but are generally higher (indicating lower affinity) than those for (S)-norfenfluramine.
Table 2: Functional Potencies (EC50, nM) of Norfenfluramine Enantiomers as Monoamine Releasers
| Transporter | (S)-Norfenfluramine (d-NF) | (R)-Norfenfluramine (l-NF) | Reference |
| Serotonin (SERT) | 59 | 287 | [4][11] |
| Norepinephrine (B1679862) (NET) | 73 | >1000 | [4][11] |
| Dopamine (DAT) | >1000 | >1000 | [4][11] |
Table 3: Anticonvulsant Activity (ED50, mg/kg) of Norfenfluramine Enantiomers in Rodent Models
| Seizure Model | (S)-Norfenfluramine (d-NF) | (R)-Norfenfluramine (l-NF) | Reference |
| Maximal Electroshock (MES) - Mouse | 5.1 - 14.8 | 5.1 - 14.8 | [12][13] |
| Audiogenic Seizure - DBA/2 Mouse | Not Reported | 1.2 | [12][13] |
Note: While both enantiomers show activity in the MES test, d-norfenfluramine has been associated with higher toxicity.[2][8] In the audiogenic seizure model, l-norfenfluramine was found to be significantly more potent than racemic fenfluramine and l-fenfluramine.[12][13]
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a standard method for determining the binding affinity (Ki) of norfenfluramine enantiomers for 5-HT receptors expressed in cell membranes.
Objective: To quantify the competitive displacement of a radiolabeled ligand from a specific serotonin receptor subtype by unlabeled norfenfluramine enantiomers.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B/2C).
-
Unlabeled norfenfluramine enantiomers ((S)- and (R)-norfenfluramine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]
-
Wash buffer (ice-cold).
-
Non-specific binding determinator (e.g., a high concentration of a known antagonist for the receptor).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.[6]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Add the non-specific binding determinator, radioligand, and membrane suspension.
-
Competitive Binding: Add serial dilutions of the norfenfluramine enantiomer, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
This protocol describes a widely used animal model for screening potential anticonvulsant drugs.
Objective: To evaluate the ability of norfenfluramine enantiomers to protect against seizures induced by maximal electroshock in rodents.
Materials:
-
Male laboratory mice or rats.
-
Norfenfluramine enantiomers dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
An electroshock apparatus with corneal electrodes.
-
A solution of local anesthetic for the cornea (e.g., 0.5% tetracaine).
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. On the day of the experiment, weigh each animal.
-
Drug Administration: Administer the norfenfluramine enantiomer or vehicle control via a specific route (e.g., intraperitoneally). Test a range of doses to determine the median effective dose (ED50).
-
Time to Peak Effect: Conduct the seizure test at the predetermined time of peak drug effect.
-
Seizure Induction:
-
Apply a drop of local anesthetic to the corneas of the animal.
-
Place the corneal electrodes on the eyes.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Use probit analysis to calculate the ED50, which is the dose of the drug that protects 50% of the animals from the seizure endpoint.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways of 5-HT2 Receptors
The following diagrams illustrate the primary signaling cascades initiated by the activation of 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are key targets of the norfenfluramine enantiomers. These receptors are Gq/G11-protein coupled and their activation leads to the stimulation of phospholipase C (PLC).[15][16]
Caption: Gq-protein coupled signaling cascade activated by norfenfluramine enantiomers at 5-HT2 receptors.
Experimental Workflow for In Vivo Anticonvulsant Screening
The following diagram outlines a typical workflow for assessing the anticonvulsant properties of the norfenfluramine enantiomers in an animal model.
Caption: A generalized workflow for the in vivo screening of norfenfluramine enantiomers for anticonvulsant activity.
Discussion and Conclusion
The data and methodologies presented in this guide underscore the critical importance of considering stereochemistry in drug development and evaluation. The enantiomers of norfenfluramine exhibit distinct pharmacological profiles that have significant implications for both their therapeutic potential and their safety profiles.
(S)-norfenfluramine is a more potent serotonin and norepinephrine releasing agent and generally displays higher affinity for 5-HT2 receptors compared to its (R)-counterpart.[1][4] This enhanced potency, particularly at the 5-HT2B receptor, is strongly implicated in the cardiotoxicity associated with fenfluramine.[2][10] Conversely, (R)-norfenfluramine, while less potent at many serotonergic targets, demonstrates significant anticonvulsant activity in certain models with a potentially better safety profile.[12][13]
The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of these and other chiral compounds. The visualization of the primary signaling pathways offers a framework for understanding the downstream consequences of receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2A_receptor [bionity.com]
- 4. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. File:5-HT2C receptor pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
The Selective Serotonin-Releasing Agent (+)-Norfenfluramine: A Technical Guide for Investigating Serotonergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, the major active metabolite of dexfenfluramine, is a potent and selective serotonin (B10506) (5-HT) releasing agent. Its distinct pharmacological profile makes it an invaluable tool for researchers investigating the intricacies of the serotonergic system. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying serotonergic pathways. We present key quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use in a research setting.
Core Mechanism of Action
This compound exerts its effects primarily through two mechanisms:
-
Serotonin Transporter (SERT) Substrate: Like other amphetamine derivatives, this compound acts as a substrate for the serotonin transporter (SERT). It is transported into the presynaptic neuron, which leads to a reversal of the transporter's function and subsequent non-exocytotic release of serotonin from the cytoplasm into the synaptic cleft.
-
5-HT2 Receptor Agonism: this compound is a potent agonist at several serotonin receptor subtypes, particularly the 5-HT2B and 5-HT2C receptors. This direct receptor activation contributes to its overall pharmacological effects and is a crucial consideration in experimental design.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound at key molecular targets. This data is essential for dose selection and interpretation of experimental results.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| 5-HT2A | Moderate Affinity |
| 5-HT2B | High Affinity |
| 5-HT2C | High Affinity |
Table 2: Functional Activity (EC50) of this compound
| Assay | Species | Preparation | EC50 (nM) |
| [3H]5-HT Release | Rat | Synaptosomes | 59 |
| [3H]NE Release | Rat | Synaptosomes | 73 |
Table 3: Potency of this compound in Behavioral Assays
| Behavioral Model | Species | Endpoint | ED50 (mg/kg) |
| Locomotor Activity Reduction | Rat | - | Dose-dependent reduction observed |
| Anticonvulsant Activity (MES test) | Mouse | Seizure Protection | ~5.1 - 14.8 |
| Anticonvulsant Activity (Audiogenic Seizure) | Mouse | Seizure Protection | 1.3 |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for serotonin receptors.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
-
Radioligand specific for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A, [3H]5-HT for others with appropriate blockers).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
This compound stock solution.
-
Non-specific binding control (e.g., 10 µM mianserin).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Either this compound dilution, assay buffer (for total binding), or non-specific binding control.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular serotonin levels in the brain of a freely moving animal following administration of this compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate molecular weight cut-off).
-
Guide cannula.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for injection.
-
Fraction collector.
-
HPLC system with electrochemical detection.
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized rodent using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound systemically (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage change from baseline serotonin levels.
Serotonin Release Assay from Synaptosomes
This protocol measures the ability of this compound to induce serotonin release from isolated nerve terminals.
Materials:
-
Fresh rodent brain tissue (e.g., cortex, hippocampus).
-
Sucrose (B13894) buffer.
-
Krebs-Ringer buffer.
-
[3H]Serotonin.
-
This compound stock solution.
-
Filtration apparatus and filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare synaptosomes from the brain tissue by homogenization and differential centrifugation in sucrose buffer.
-
Pre-load the synaptosomes with [3H]serotonin by incubating them in Krebs-Ringer buffer containing the radioligand.
-
Wash the synaptosomes to remove excess unbound [3H]serotonin.
-
Resuspend the synaptosomes in fresh Krebs-Ringer buffer.
-
Add varying concentrations of this compound to the synaptosome suspension.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the release by rapid filtration, separating the synaptosomes from the incubation medium.
-
Measure the amount of [3H]serotonin released into the medium and the amount remaining in the synaptosomes using a scintillation counter.
-
Calculate the percentage of total [3H]serotonin released for each concentration of this compound and determine the EC50 value.
Visualizations
Signaling Pathway of this compound at 5-HT2 Receptors
Caption: 5-HT2 receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for a typical in vivo microdialysis experiment.
Conclusion
This compound is a powerful and versatile tool for the study of serotonergic pathways. Its dual action as a potent serotonin releaser and a direct 5-HT2 receptor agonist provides a unique pharmacological profile for probing the complexities of serotonin neurotransmission. By understanding its quantitative pharmacology and employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of the serotonergic system in both normal and pathological states. Careful consideration of its dual mechanism of action is paramount for accurate experimental design and data interpretation.
Preliminary Studies on the Behavioral Effects of (+)-Norfenfluramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, a major active metabolite of the anorectic agent fenfluramine (B1217885), has been a subject of scientific investigation due to its significant interactions with serotonergic and noradrenergic systems in the brain.[1][2] This technical guide provides an in-depth overview of the preliminary studies on the behavioral effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying neurobiological pathways.
Pharmacological Profile
This compound acts as a potent serotonin-norepinephrine releasing agent (SNRA) and displays agonist activity at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It is more potent than its parent compound, fenfluramine, in releasing norepinephrine (B1679862) and dopamine.[1] The compound is a racemic mixture of dexnorfenfluramine and levonorfenfluramine, with the dex-enantiomer being more potent.[1]
Quantitative Behavioral Data
The following tables summarize the key quantitative findings from preclinical behavioral studies of this compound.
Table 1: Effects on Locomotor and Investigatory Activity in Rats
| Compound | Dose Range | Effect on Locomotor Activity | Effect on Investigatory Activity | Reference |
| d-Norfenfluramine | Not specified | Dose-dependent reduction | Dose-dependent reduction | [1] |
| d,l-Norfenfluramine | Not specified | Reduction (nearly equipotent to l-enantiomer) | Reduction | [1] |
Table 2: Antiseizure Activity in Mice (Audiogenic Seizure Model)
| Compound | ED50 (mg/kg) | Potency Comparison | Reference |
| d,l-Norfenfluramine | 1.3 | More potent than fenfluramine | [3] |
| l-Norfenfluramine | 1.2 | ~9 times more potent than d,l-fenfluramine | [3][4] |
| d,l-Fenfluramine | 10.2 | - | [3][4] |
| l-Fenfluramine | 17.7 | - | [3][4] |
Table 3: Discriminative Stimulus Effects in Rats
| Training Drug | Test Drug | ED50 (mg/kg) | Generalization | Reference |
| d,l-Fenfluramine (2.0 mg/kg) | d,l-Norfenfluramine | Not specified | Contributes to discriminative stimulus properties | [5] |
| Norfenfluramine (1.4 mg/kg) | Norfenfluramine | 0.71 | Dose-dependent | [6] |
| Norfenfluramine (1.4 mg/kg) | Fenfluramine | 1.30 | Complete | [6] |
Experimental Protocols
Behavioral Pattern Monitoring in Rats
This protocol is designed to assess the effects of a substance on spontaneous motor activity.
Apparatus: A behavioral pattern monitor consisting of a chamber with a series of infrared beams to detect and quantify different types of movements.
Procedure:
-
Male Sprague-Dawley rats are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are administered this compound or vehicle intraperitoneally (i.p.).
-
Immediately after injection, rats are placed individually into the behavioral pattern monitors.
-
Locomotor activity (e.g., distance traveled, rearing) and investigatory behavior (e.g., nose pokes into holes) are recorded for a set duration, typically 30-60 minutes.
-
Data is collected and analyzed to determine dose-response relationships.[1]
Audiogenic Seizure Model in Mice
This model is used to evaluate the anticonvulsant properties of a compound in response to sound-induced seizures.
Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures.
Procedure:
-
Mice are administered the test compound (e.g., this compound) or vehicle i.p. at various doses.
-
At the time of predicted peak drug effect, individual mice are placed in an acoustic chamber.
-
A high-intensity acoustic stimulus (e.g., 120 dB) is presented for a fixed duration (e.g., 60 seconds).
-
Seizure responses are observed and scored, typically including wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
The dose of the compound that protects 50% of the animals from the tonic seizure component (ED50) is calculated.[3][4]
Drug Discrimination in Rats
This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
Procedure:
-
Training: Male rats are trained to press one of two levers after receiving an injection of the training drug (e.g., 1.4 mg/kg of norfenfluramine) and the other lever after receiving a vehicle injection. Correct lever presses are reinforced with food pellets on a fixed-ratio schedule.[6]
-
Testing: Once the rats have learned to discriminate between the drug and vehicle (typically >80% correct responses), generalization tests are conducted.
-
Different doses of this compound or other test compounds are administered to determine if they substitute for the training drug cue.
-
The percentage of responses on the drug-appropriate lever is measured to generate dose-response curves and calculate the ED50 for generalization.[6]
In Vivo Microdialysis in Rats
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.[7]
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, hypothalamus) of an anesthetized rat.[7]
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of neurotransmitters.
-
Drug Administration: this compound is administered (e.g., i.p. or s.c.), and dialysate collection continues.
-
Analysis: The concentrations of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC).[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to the behavioral effects of this compound.
Caption: Proposed Mechanism of Action of this compound.
Caption: Experimental Workflow for Behavioral Pattern Monitoring.
Caption: Logical Flow of a Drug Discrimination Study.
References
- 1. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Temporal differences in behavioral effect of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonist Profile of (+)-Norfenfluramine at Serotonin 5-HT2 Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Norfenfluramine, the active metabolite of dexfenfluramine, is a potent serotonergic agent with a complex pharmacological profile at the 5-HT2 family of receptors. This document provides a comprehensive technical overview of the interaction of this compound with the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. It consolidates quantitative binding and functional data, details common experimental methodologies for assessing these interactions, and visualizes the canonical signaling pathways involved. This guide is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential and adverse effect profiles of compounds acting on the serotonergic system.
Introduction
The 5-HT2 receptor subfamily, comprising the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathological processes. These receptors are key targets for a wide range of therapeutics, including antipsychotics, antidepressants, and anorectics. This compound emerged as a significant pharmacological tool and a clinical entity due to its role as the primary active metabolite of the anorectic drug dexfenfluramine. Understanding its nuanced interactions with the 5-HT2 receptor subtypes is critical for elucidating its therapeutic effects and its association with adverse events such as valvular heart disease. This guide synthesizes the current understanding of this compound's pharmacology at these important receptors.
Quantitative Pharmacology of this compound at 5-HT2 Receptors
The interaction of this compound with 5-HT2 receptor subtypes has been characterized through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) reported in the scientific literature.
Table 1: Binding Affinity (Ki) of this compound at Human 5-HT2 Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| 5-HT2A | [125I]DOI | 1047.13 | [1] |
| 5-HT2B | [3H]5-HT | 10 - 50 | [2] |
| 5-HT2C | [125I]DOI | Moderately Potent | [2] |
Note: "Moderately Potent" for 5-HT2C indicates that while a specific Ki value was not provided in the cited source, the affinity was described as significant.
Table 2: Functional Activity (EC50) of this compound at Human 5-HT2 Receptor Subtypes
| Receptor Subtype | Assay Type | EC50 (nM) | Reference |
| 5-HT2A | Isometric Contraction (Rat Arteries) | ~170 (aorta), ~51 (renal artery) | [3] |
| 5-HT2B | Inositol (B14025) Phosphate (B84403) Accumulation | Full Agonist | [4] |
| 5-HT2C | Inositol Phosphate Accumulation | Full Agonist | [2] |
Note: The EC50 values for 5-HT2A are derived from functional assays in rat tissues and indicate a contractile response dependent on this receptor. For 5-HT2B and 5-HT2C, this compound is described as a full agonist, potently stimulating inositol phosphate accumulation.
Signaling Pathways of 5-HT2 Receptors
The 5-HT2 receptor subtypes primarily couple to the Gq/11 family of G proteins. Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
While the Gq/11 pathway is the canonical signaling cascade for 5-HT2 receptors, evidence suggests that these receptors can also couple to other signaling pathways, including those involving other G proteins and β-arrestins. This phenomenon, known as functional selectivity or biased agonism, allows different agonists acting on the same receptor to preferentially activate distinct downstream signaling cascades, leading to different physiological outcomes. The serotonergic psychedelics LSD and psilocin, for instance, have been shown to exhibit a striking Gq/11 bias at the 5-HT2C receptor with minimal activation of secondary G proteins.[5]
Caption: Canonical Gq/11 signaling pathway of 5-HT2 receptors.
Experimental Protocols
The characterization of this compound's interaction with 5-HT2 receptors relies on a suite of well-established in vitro pharmacological assays. Below are detailed methodologies for three key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a specific amount of membrane protein (e.g., 10-20 µg) to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [125I]DOI for 5-HT2A/2C, [3H]5-HT for 5-HT2B).
-
Add varying concentrations of this compound or a reference compound. For determining non-specific binding, use a high concentration of a known antagonist (e.g., ketanserin (B1673593) for 5-HT2A).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates.
Caption: Workflow for an inositol phosphate accumulation assay.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Plate cells expressing the target 5-HT2 receptor subtype in multi-well plates.
-
Incubate the cells overnight in an inositol-free medium supplemented with [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Add varying concentrations of this compound or a reference agonist to the wells.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and IP accumulation.
-
-
Extraction and Quantification:
-
Terminate the stimulation by adding a strong acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells.
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography columns (e.g., Dowex).
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of accumulated [3H]-inositol phosphates against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Calcium Imaging Assay
This functional assay provides a real-time measurement of intracellular calcium mobilization following receptor activation.
Caption: Workflow for a calcium imaging assay.
Detailed Methodology:
-
Cell Preparation:
-
Plate cells expressing the target 5-HT2 receptor subtype on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plates).
-
Allow the cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6). These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.
-
Incubate the cells with the dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells to remove any extracellular dye.
-
Place the plate in a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
Establish a stable baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells while continuously recording the fluorescence intensity.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Quantify the response, for example, by measuring the peak fluorescence intensity or the area under the curve.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Discussion and Conclusion
The data presented in this guide demonstrate that this compound is a potent agonist at 5-HT2B and 5-HT2C receptors, with a more moderate effect at the 5-HT2A receptor. Its high affinity and full agonist activity at the 5-HT2B receptor are believed to be responsible for the valvulopathy observed with fenfluramine (B1217885) use, as this receptor is expressed on cardiac valve fibroblasts and its activation can lead to mitogenesis and fibrosis.[4] The potent agonism at the 5-HT2C receptor is thought to mediate the anorectic effects of the parent drug, as this receptor is a key regulator of appetite and food intake in the central nervous system. The weaker interaction with the 5-HT2A receptor suggests that effects mediated by this receptor, such as vasoconstriction, may be less pronounced at therapeutic concentrations.[3]
The methodologies detailed herein represent the standard approaches for characterizing the pharmacological profile of compounds like this compound. A thorough understanding of a compound's binding affinities, functional potencies, and signaling profiles at various receptor subtypes is essential for both preclinical drug discovery and for understanding the clinical effects of existing drugs. Further research into the potential for biased agonism of this compound at these receptors could provide deeper insights into its complex pharmacology and inform the development of safer and more selective serotonergic agents.
References
- 1. Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that hypophagia induced by d-fenfluramine and d-norfenfluramine in the rat is mediated by 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical and Pharmacological Profile of (+)-Norfenfluramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Norfenfluramine, the dextrorotatory enantiomer of norfenfluramine, is a significant pharmacologically active molecule and the primary active metabolite of the anorectic drug dexfenfluramine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed information on its interactions with key central nervous system targets, including serotonin (B10506) and norepinephrine (B1679862) transporters and various serotonin receptor subtypes, is presented. This document also includes detailed experimental methodologies for the characterization of this compound and visual representations of its primary signaling pathways to support further research and drug development efforts.
Chemical Structure and Identification
This compound, also known as d-norfenfluramine or (S)-norfenfluramine, is a substituted amphetamine derivative. Its chemical structure is characterized by a trifluoromethyl group at the meta-position of the phenyl ring.
| Identifier | Value |
| IUPAC Name | (2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine[1] |
| Synonyms | This compound, d-Norfenfluramine, Dexnorfenfluramine, (S)-1-(3-Trifluoromethylphenyl)-2-aminopropane[1] |
| CAS Number | 19036-73-8[1] |
| Molecular Formula | C₁₀H₁₂F₃N[1][2] |
| SMILES | C--INVALID-LINK--N[1] |
| InChI Key | MLBHFBKZUPLWBD-ZETCQYMHSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for the free base of the (+)-enantiomer are limited, the following table summarizes available data, including predicted values and data for the hydrochloride salt.
| Property | Value | Source |
| Molecular Weight | 203.20 g/mol | PubChem[1][2] |
| Boiling Point | 96 °C at 17 Torr (for racemate) | ChemicalBook |
| pKa (strongest basic) | 9.77 ± 0.10 (Predicted) | ChemicalBook |
| Solubility (as HCl salt) | >10 mg/mL in H₂O | Sigma-Aldrich[3] |
| XLogP3 | 2.5 | PubChem[1][2] |
Pharmacological Properties
This compound is a potent neuropharmacological agent with a complex mechanism of action, primarily involving the modulation of serotonergic and noradrenergic systems. It acts as both a neurotransmitter releasing agent and a direct receptor agonist.
Interaction with Monoamine Transporters
This compound is a potent substrate for both serotonin (SERT) and norepinephrine (NET) transporters, inducing the release of these neurotransmitters from presynaptic terminals.
| Transporter | Assay | Value (EC₅₀, nM) | Reference |
| Serotonin Transporter (SERT) | [³H]5-HT release from rat brain synaptosomes | 59 | Rothman et al., 2003 |
| Norepinephrine Transporter (NET) | [³H]NE release from rat brain synaptosomes | 73 | Rothman et al., 2003 |
Receptor Binding Affinities
This compound exhibits affinity for several serotonin receptor subtypes, with particularly high affinity for the 5-HT₂ family of receptors.
| Receptor | Radioligand | Kᵢ (nM) | Reference |
| 5-HT₂ₐ | [¹²⁵I]DOI | 1047.13 | PDSP |
| 5-HT₂ₑ | - | 10 - 50 | FDA |
| 5-HT₂ₒ | - | Moderately potent | FDA |
| 5-HT₁ₐ | - | 673 - 1950 | FDA |
| 5-HT₁ₒ | - | Very low affinity | FDA |
| 5-HT₁ₑ | - | Very low affinity | FDA |
| 5-HT₅ | - | Inactive | FDA |
| 5-HT₆ | - | Inactive | FDA |
| 5-HT₇ | - | Moderate affinity | FDA |
Cytochrome P450 Inhibition
In vitro studies have assessed the potential of this compound to inhibit major cytochrome P450 enzymes.
| Enzyme | IC₅₀ (µM) | Reference |
| CYP2D6 | 16 | Martin et al., 2022 |
Experimental Protocols
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method)
A general procedure for determining the melting point of a crystalline solid like this compound hydrochloride involves:
-
A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus with a calibrated thermometer or an electronic temperature sensor.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration:
-
A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
Pharmacological Assays
Neurotransmitter Release Assay (as described by Rothman et al., 2003)
This protocol outlines the measurement of neurotransmitter release from rat brain synaptosomes:
-
Synaptosome Preparation: Crude synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine, and whole brain minus striatum and cerebellum for serotonin) of male Sprague-Dawley rats. The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to obtain the synaptosomal pellet.
-
Radiolabeling: Synaptosomes are incubated with the respective tritiated neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.
-
Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus and continuously washed with buffer.
-
Drug Application: After a baseline collection period, fractions are collected as the synaptosomes are exposed to various concentrations of this compound.
-
Quantification: The amount of radioactivity in each collected fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total synaptosomal content. EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Receptor Binding Assays (General Protocol)
The affinity of this compound for various receptors is determined through competitive radioligand binding assays:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Assay Incubation: The membranes are incubated with a specific radioligand for the receptor and various concentrations of the unlabeled test compound (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways
This compound exerts its effects as an agonist at 5-HT₂ family receptors, which primarily couple to Gq/₁₁ G-proteins. Activation of these receptors initiates a canonical signaling cascade leading to the activation of phospholipase C.
Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.
Caption: 5-HT2B receptor signaling, implicated in both therapeutic and adverse effects.
Caption: 5-HT2C receptor signaling pathway, a key mediator of the anorectic effects.
Conclusion
This compound is a pharmacologically complex molecule with significant effects on the central nervous system. Its primary mechanisms of action, including potent serotonin and norepinephrine release and direct agonism at 5-HT₂ receptors, underscore its therapeutic potential and its associated risks. The quantitative data, experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development. A thorough understanding of the distinct properties of this enantiomer is critical for the development of safer and more effective therapeutic agents targeting the serotonergic system.
References
Early Research on the Anorectic Effects of (+)-Norfenfluramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, the major active metabolite of the anorectic drug (+)-fenfluramine, was a subject of significant research interest for its potent effects on appetite suppression. Early investigations into its pharmacological profile revealed a complex mechanism of action primarily centered on the serotonergic and noradrenergic systems. This technical guide provides an in-depth overview of the foundational research on the anorectic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in these seminal studies.
Mechanism of Action
The anorectic effects of this compound are predominantly attributed to its interaction with central neurotransmitter systems. Unlike its parent compound, fenfluramine (B1217885), which primarily acts as a serotonin-releasing agent, this compound exhibits a dual mechanism of action.
It is a potent substrate for serotonin (B10506) transporters (SERT), leading to the release of serotonin (5-HT) from neuronal stores.[1] Additionally, it acts as a direct agonist at postsynaptic serotonin receptors, with a particularly high affinity for the 5-HT2C receptor subtype.[2][3] The activation of 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the hypothalamus is considered a key pathway for its appetite-suppressing effects.[4]
Furthermore, research has shown that this compound is a potent substrate for norepinephrine (B1679862) transporters (NET), leading to the release of norepinephrine (NE).[5] This noradrenergic activity is also believed to contribute to its overall anorectic profile.
Signaling Pathway of this compound's Anorectic Effect
The primary signaling cascade initiated by this compound that leads to appetite suppression involves the activation of the 5-HT2C receptor, a Gq/11 protein-coupled receptor. The binding of this compound to this receptor triggers a series of intracellular events within hypothalamic POMC neurons, ultimately leading to a reduction in food intake.
Quantitative Data on Anorectic Effects
Early studies investigating the anorectic properties of this compound primarily utilized rodent models. The data consistently demonstrated a dose-dependent reduction in food intake.
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| This compound | Rat | Not Specified | 2.5 | [6] |
| d-Norfenfluramine | Rat | Not Specified | Not Specified | [7] |
ED50: The dose of a drug that produces 50% of its maximum response or effect.
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Effect on Food Intake | Reference |
| d-Norfenfluramine | Rat | s.c. | 2 | Hypophagia | [2] |
| Fenfluramine | Rat | i.p. | 5, 10, 15 | Dose-dependent decrease in caloric intake | [8] |
Experimental Protocols
The following outlines a typical experimental protocol used in early research to assess the anorectic effects of this compound in rats.
Experimental Workflow for Anorectic Activity Assessment
Detailed Methodologies:
-
Animal Models: Early studies predominantly used male rats of various strains, such as Sprague-Dawley or Wistar.[5][7] The animals were typically housed individually to allow for accurate measurement of food intake.
-
Drug Administration: this compound was commonly dissolved in a vehicle such as saline and administered via intraperitoneal (i.p.) injection.[8] Doses were calculated based on the animal's body weight.
-
Food Intake Measurement: To assess the anorectic effects, animals were often fasted for a period before drug administration to ensure robust feeding behavior. Following injection, a pre-weighed amount of standard laboratory chow was provided. Food intake was then measured at various time points by weighing the remaining food. The amount of food consumed was calculated and often expressed as grams of food per kilogram of body weight. In some studies, the microstructure of feeding behavior, such as meal size and duration, was also analyzed.[9]
Conclusion
Early research on this compound laid the groundwork for understanding its potent anorectic effects. These studies established its dual mechanism of action involving both serotonin release and direct 5-HT2C receptor agonism, alongside its influence on the noradrenergic system. The quantitative data from animal models consistently demonstrated a dose-dependent reduction in food intake. The experimental protocols developed during this period provided a robust framework for evaluating the efficacy of anorectic compounds. This foundational knowledge remains relevant for researchers and professionals in the field of drug development for obesity and eating disorders, highlighting the enduring importance of the serotonergic system as a therapeutic target.
References
- 1. Fenfluramine; continuous monitoring of its effects of feeding and drinking in rats [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Central 5-HTR2C in the Control of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fenfluramine: a review of its pharmacological properties and therapeutic efficacy in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Fenfluramine and D-norfenfluramine reduce food intake by acting on different serotonin mechanisms in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types [frontiersin.org]
- 9. The effect of fenfluramine on the microstructure of feeding and drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Role of (+)-Norfenfluramine at the Sigma-1 Receptor: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the current scientific understanding of (+)-Norfenfluramine's interaction with the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein at the endoplasmic reticulum. While its parent compound, fenfluramine (B1217885), has demonstrated positive allosteric modulatory effects at the σ1R, the pharmacological profile of this compound at this receptor is more complex and presents conflicting evidence. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the existing data, detailed experimental methodologies, and a nuanced perspective on the potential of this compound as a modulator of the sigma-1 receptor.
Introduction to the Sigma-1 Receptor
The sigma-1 receptor is a highly versatile intracellular protein that plays a crucial role in cellular stress responses and modulates a variety of signaling pathways.[1] It is not a classical G-protein coupled receptor or ion channel but rather a chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM).[2] In its inactive state, the σ1R is complexed with another chaperone, the 78-kDa glucose-regulated protein, also known as BiP (Binding Immunoglobulin Protein).[2] The activation of the σ1R by agonist ligands leads to the dissociation of the σ1R-BiP complex, allowing the σ1R to interact with and modulate the function of various "client" proteins, including ion channels and other receptors.[2][3]
Positive allosteric modulators (PAMs) of the σ1R are compounds that do not activate the receptor on their own but enhance the effects of σ1R agonists.[4] This modulatory potential has garnered significant interest in the context of various neurological and psychiatric disorders.
Quantitative Analysis of Fenfluramine and this compound at the Sigma-1 Receptor
The available quantitative data for fenfluramine and its primary metabolite, norfenfluramine, at the sigma-1 receptor are summarized below. It is critical to note the discrepancies in the reported functional activity of norfenfluramine.
| Compound | Assay Type | Species | Preparation | Parameter | Value | Functional Interpretation | Reference |
| Fenfluramine | Radioligand Binding | Not Specified | Not Specified | Ki | 266 nM (for σ receptors) | Binding Affinity | [1] |
| Norfenfluramine | Radioligand Binding | Not Specified | Not Specified | Ki | 266 nM (for σ receptors) | Binding Affinity | [1] |
| Fenfluramine | Mouse Vas Deferens Isometric Twitch | Mouse | Isolated Vas Deferens | Functional Response | Weak Stimulation | Agonist-like activity | [1] |
| Norfenfluramine | Mouse Vas Deferens Isometric Twitch | Mouse | Isolated Vas Deferens | Functional Response | Inhibition | Antagonist-like activity | [1] |
| Fenfluramine | BiP Dissociation Assay | Not Specified | Not Specified | Functional Response | Positive modulation of PRE-084-induced dissociation | Positive Allosteric Modulator | [1] |
| (+)-Fenfluramine | σ1R-NR1 Subunit Dissociation | Recombinant | In vitro | ED50 | 170 pM | Disruption of protein-protein interaction (interpreted as antagonistic) | [5][6] |
| This compound | σ1R-NR1 Subunit Dissociation | Recombinant | In vitro | ED50 | 50 pM | Disruption of protein-protein interaction (interpreted as antagonistic) | [5][6] |
| Fenfluramine | Dizocilpine-induced Amnesia | Mouse | In vivo | Functional Response | Synergistic potentiation of PRE-084's anti-amnesic effect | Positive Modulatory Effect | [1][4] |
| Norfenfluramine | Dizocilpine-induced Amnesia | Mouse | In vivo | Functional Response | Antagonized the effect of PRE-084 | Antagonist-like activity | [7] |
Key Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for determining the binding affinity of a test compound for the σ1R.[8]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the σ1R.
Materials:
-
Guinea pig liver membranes (a rich source of σ1R)[8]
-
[³H]-(+)-pentazocine (radioligand)[8]
-
Test compound (this compound)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare guinea pig liver membrane homogenates.
-
In a series of tubes, add a fixed concentration of [³H]-(+)-pentazocine.
-
To these tubes, add increasing concentrations of the unlabeled test compound (this compound).
-
For the determination of non-specific binding, add a high concentration of haloperidol to a separate set of tubes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Sigma-1 Receptor-BiP Dissociation Assay (NanoBiT-based)
This protocol describes a modern, quantitative method to assess the functional activity of compounds on the σ1R-BiP interaction in living cells, based on NanoLuc Binary Technology (NanoBiT).[9][10]
Objective: To determine if this compound can induce the dissociation of the σ1R-BiP complex (agonist activity) or potentiate the dissociation induced by a known agonist (PAM activity).
Materials:
-
HEK293T cells
-
Expression vectors for σ1R-LgBiT and SmBiT-BiP fusion proteins
-
Cell culture medium and reagents
-
Transfection reagent
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring luminescence
-
Test compound (this compound)
-
PRE-084 (reference σ1R agonist)
-
Haloperidol (reference σ1R antagonist)
Procedure:
-
Co-transfect HEK293T cells with the σ1R-LgBiT and SmBiT-BiP expression vectors.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to the cells and incubate for the recommended time.
-
Measure the baseline luminescence using a plate reader.
-
To test for agonist activity, add increasing concentrations of this compound and monitor the luminescence signal over time. A decrease in luminescence indicates dissociation of the σ1R-BiP complex.
-
To test for PAM activity, pre-incubate the cells with increasing concentrations of this compound for a short period, and then add a fixed, sub-maximal concentration of PRE-084. An enhanced decrease in luminescence compared to PRE-084 alone indicates positive allosteric modulation.
-
To confirm the specificity of the response, co-incubate with the antagonist haloperidol, which should block the agonist-induced dissociation.[10]
Mouse Vas Deferens Isometric Twitch Assay
This ex vivo assay is a functional measure of σ1R activity, where σ1R ligands can potentiate electrically evoked muscle contractions.[11]
Objective: To assess the functional effect of this compound on σ1R-mediated potentiation of neurotransmission.
Materials:
-
Male mice
-
Krebs-Henseleit solution
-
Organ bath with stimulating electrodes
-
Isometric force transducer
-
Data acquisition system
-
Test compound (this compound)
-
(+)-SKF-10,047 or PRE-084 (reference σ1R agonists)
Procedure:
-
Isolate the vasa deferentia from male mice and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Connect the tissue to an isometric force transducer.
-
Apply electrical field stimulation (e.g., 0.1 Hz, 2 ms (B15284909) pulse width) to elicit twitch contractions.
-
Allow the tissue to equilibrate and the twitch response to stabilize.
-
Add increasing cumulative concentrations of the test compound (this compound) to the organ bath and record the effect on the twitch amplitude.
-
To test for modulatory effects, add a fixed concentration of a σ1R agonist and observe the potentiation of the twitch response. Then, in the presence of the agonist, add increasing concentrations of this compound to determine if it further enhances or inhibits the potentiation.
Visualizing the Molecular Interactions and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic.
Caption: Canonical Sigma-1 Receptor Activation Pathway.
Caption: Modulation of the Sigma-1 and NMDA Receptor Interaction.
Caption: Workflow for Characterizing Sigma-1 Receptor Modulators.
Discussion and Future Directions
The existing evidence presents a complex and, at times, contradictory picture of this compound's activity at the sigma-1 receptor. While its parent compound, fenfluramine, is reported to be a positive allosteric modulator, direct evidence for this activity by this compound is lacking. In fact, several studies suggest an inhibitory or antagonistic role depending on the experimental context.[1][5][6][7]
The discrepancy may arise from several factors:
-
Assay-dependent effects: The functional outcome of σ1R modulation can be highly dependent on the specific cellular environment and the client proteins involved. The interaction with the NMDA receptor, for instance, appears to be disrupted by this compound, leading to an interpretation of antagonism in that system.[5][6]
-
Enantiomer-specific activity: While the focus of this guide is the (+)-enantiomer, the racemic mixture and the (-)-enantiomer may have different pharmacological profiles that could confound some of the reported results for "norfenfluramine".
-
Orthosteric vs. Allosteric Site Interaction: The precise binding site of this compound on the σ1R has not been fully elucidated. Its interaction could be at an allosteric site, but with functional consequences that manifest as antagonism in certain assays.
Future research should focus on:
-
High-resolution structural studies: Co-crystallization of this compound with the σ1R to identify its binding site and induced conformational changes.
-
Systematic functional screening: Utilizing a broad panel of in vitro and cell-based functional assays to build a comprehensive profile of its activity, including assays for calcium signaling, ion channel modulation, and neurite outgrowth.
-
In vivo studies with selective tool compounds: Employing selective σ1R agonists and antagonists in combination with this compound in various animal models to unequivocally determine its modulatory role in a physiological setting.
References
- 1. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenfluramine modulates the anti-amnesic effects induced by sigma-1 receptor agonists and neuro(active)steroids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An examination of the putative sigma-receptor in the mouse isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Neurochemical Effects of (+)-Norfenfluramine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(+)-Norfenfluramine, the primary active N-deethylated metabolite of fenfluramine (B1217885), is a potent neurochemical agent with a complex pharmacological profile.[1] Originally of interest due to its role in the anorectic effects of its parent compound, its distinct effects on multiple monoamine systems continue to be a subject of foundational research.[1][2] This document provides an in-depth technical overview of the core neurochemical actions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant experimental workflows. The core activity of this compound is characterized by a dual mechanism: it functions as a potent substrate for and releaser of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), and as a direct agonist at serotonin 5-HT₂ receptor subtypes.[1][3] Understanding these distinct but interacting mechanisms is critical for drug development professionals exploring its therapeutic potential or assessing its toxicological profile, particularly its association with cardiac valvulopathy.[4][5]
Neurochemical Profile
This compound exerts its effects through two primary mechanisms:
-
Monoamine Release: It acts as a potent releasing agent for serotonin, norepinephrine, and to a lesser extent, dopamine (B1211576).[1][3] It interacts with presynaptic transporters, particularly the serotonin transporter (SERT) and norepinephrine transporter (NET), to induce non-vesicular, carrier-mediated release of these neurotransmitters from the cytoplasm into the synaptic cleft.[1][6][7] Its action on dopamine and norepinephrine release appears to be mediated, at least in part, through the norepinephrine transporter.[1]
-
Receptor Agonism: Independent of its actions as a releaser, this compound is a direct and potent agonist at several postsynaptic serotonin receptors, specifically the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C subtypes.[3][8] Its high-affinity agonism at the 5-HT₂ₑ receptor, in particular, has been mechanistically linked to the cardiac valvular fibrosis observed with chronic fenfluramine administration.[5]
The compound's inhibitory effect on neurotransmitter reuptake is considered to be a secondary consequence of its potent releasing action rather than a primary mechanism of true uptake inhibition.[7]
Quantitative Data on Neurochemical Effects
The following tables summarize the key quantitative parameters defining the in vitro potency and functional activity of this compound.
Table 1: Monoamine Release Potency This table presents the half-maximal effective concentrations (EC₅₀) for this compound-induced release of radiolabeled monoamines from rat brain synaptosomes. Lower values indicate higher potency.
| Neurotransmitter | Preparation | EC₅₀ (nM) | Reference |
| ³H-Serotonin (5-HT) | Rat Brain Synaptosomes | 59 | [1] |
| ³H-Norepinephrine (NE) | Rat Brain Synaptosomes | 73 | [1] |
Table 2: Functional Receptor Agonism This table details the potency of this compound in functional assays related to 5-HT₂ receptor activation. Data is presented as -log EC₅₀ values for induced arterial contraction, a functional downstream effect of 5-HT₂ₐ receptor agonism.
| Assay | Receptor Target | -log EC₅₀ (M) | Calculated EC₅₀ (µM) | Reference |
| Thoracic Aorta Contraction | 5-HT₂ₐ | 5.77 ± 0.09 | ~1.70 | [8] |
| Renal Artery Contraction | 5-HT₂ₐ | 6.29 ± 0.02 | ~0.51 | [8] |
| Mesenteric Artery Contraction | 5-HT₂ₐ | 5.70 ± 0.06 | ~2.00 | [8] |
Table 3: Cytochrome P450 (CYP) Enzyme Inhibition This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against key drug-metabolizing enzymes, which is critical data for assessing drug-drug interaction potential.
| Enzyme | IC₅₀ (µM) | Reference |
| CYP2D6 | 16 | [9] |
| CYP1A2, 2B6, 2C8, 2C9, 2C19 | >100 | [9] |
Visualizations: Mechanisms and Workflows
References
- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 4. Fenfluramine - Wikipedia [en.wikipedia.org]
- 5. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences between d-fenfluramine and d-norfenfluramine in serotonin presynaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fenfluramine metabolite this compound is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (+)-Norfenfluramine on Extracellular Neurotransmitter Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of (+)-norfenfluramine, the primary active metabolite of fenfluramine, on extracellular levels of key monoamine neurotransmitters. By acting as a potent substrate for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters, this compound induces significant elevations in their synaptic concentrations. This document summarizes the quantitative data from key in vivo studies, details the experimental methodologies used to obtain this data, and illustrates the underlying neurochemical pathways.
Core Mechanism of Action: Transporter-Mediated Release
This compound is classified as a monoamine releasing agent. Its principal mechanism involves interacting with the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[1]. Unlike reuptake inhibitors that simply block the transporter, this compound acts as a substrate. It is transported into the presynaptic neuron, a process which triggers a conformational change in the transporter, causing it to reverse its direction of flow. This reversal results in a non-vesicular efflux of neurotransmitters from the cytoplasm into the synaptic cleft, leading to a rapid and significant increase in their extracellular concentrations[1].
In addition to its action as a releasing agent, this compound also demonstrates direct agonist activity at serotonin 5-HT2B and 5-HT2C receptors, which may contribute to its overall pharmacological profile.
Signaling Pathway for Serotonin Release
The following diagram illustrates the mechanism by which this compound induces serotonin release from a presynaptic neuron.
Quantitative Effects on Extracellular Neurotransmitter Levels
In vivo microdialysis studies in rats have demonstrated that systemic administration of this compound robustly increases the extracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the frontal cortex[1][2]. The primary metabolite, d-norfenfluramine (dNF), has also been shown to cause a significant and rapid increase in 5-HT in the lateral hypothalamus[3].
The tables below summarize the quantitative findings from these key studies.
Table 1: Effect of d-Norfenfluramine on Extracellular 5-HT in Rat Lateral Hypothalamus
| Time Post-Injection (min) | Mean % Baseline 5-HT (± SEM) |
| -40 to 0 (Baseline) | 100 |
| 0 to 20 | 350 ± 50 |
| 20 to 40 | 750 ± 110 |
| 40 to 60 | 820 ± 120 |
| 60 to 80 | 780 ± 110 |
| 80 to 100 | 650 ± 90 |
| 100 to 120 | 500 ± 70 |
| 120 to 140 | 400 ± 60 |
Data adapted from a study involving intraperitoneal injection of 5 mg/kg d-norfenfluramine in freely moving rats[3].
Table 2: In Vitro Neurotransmitter Releasing Potency (EC50 Values)
| Compound | 3H-5-HT Release (nM) | 3H-NE Release (nM) |
| This compound | 59 | 73 |
| (+)-Fenfluramine | 52 | 302 |
EC50 values represent the concentration required to elicit 50% of the maximal neurotransmitter release from rat brain synaptosomes[1].
Detailed Experimental Protocols
The data presented above were obtained using in vivo microdialysis in freely moving rats coupled with high-performance liquid chromatography with electrochemical detection (HPLC-EC). This technique allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in conscious animals.
Experimental Workflow
The general workflow for a typical in vivo microdialysis experiment is outlined below.
Stereotaxic Surgery and Probe Implantation
-
Anesthesia: Male Sprague-Dawley rats (280-300g) are anesthetized using a mixture of ketamine (70 mg/kg, i.p.) and xylazine (B1663881) (5 mg/kg, i.p.)[4].
-
Stereotaxic Placement: The anesthetized animal is placed in a stereotaxic instrument. The skull is leveled by adjusting the incisor bar to ensure the vertical coordinates of bregma and lambda are equal[4].
-
Craniotomy: Following a midline incision of the scalp, a small hole is drilled in the skull above the target brain region (e.g., prefrontal cortex or lateral hypothalamus)[5].
-
Guide Cannula Implantation: A guide cannula is lowered through the craniotomy to the desired coordinates. For the prefrontal cortex, typical coordinates might be AP +3.2 mm, ML ±0.8 mm from bregma, and DV -2.5 mm from the skull surface.
-
Fixation: The guide cannula assembly is secured to the skull using jeweler's screws and dental acrylic. A dummy cannula is inserted to keep the guide patent during a recovery period of several days[5].
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, the dummy cannula is removed from the conscious, freely moving rat, and a microdialysis probe (e.g., 2-mm active membrane) is inserted[6].
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF; typical composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2) at a constant flow rate, commonly between 1.0-2.0 µL/min, using a microinfusion pump[7].
-
Stabilization & Baseline: The animal is left to habituate for at least 60-120 minutes to achieve a stable baseline for neurotransmitter levels. During this period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent monoamine degradation.
-
Drug Administration: this compound is administered via the desired route (e.g., intravenous or intraperitoneal).
-
Sample Collection: Dialysate collection continues for several hours post-administration to monitor the time-course of the drug's effect.
HPLC-EC Analysis
-
Injection: A fixed volume (e.g., 20 µL) of the collected dialysate is injected directly into the HPLC system[8].
-
Separation: The sample is passed through a reverse-phase C18 column. A mobile phase consisting of a buffered aqueous-organic solution (e.g., sodium phosphate, EDTA, octanesulfonic acid, and methanol) separates the monoamines based on their physicochemical properties[8].
-
Detection: As the separated analytes elute from the column, they pass over a glassy carbon electrode set at an oxidizing potential (e.g., +650 mV). The oxidation of 5-HT, NE, and DA generates a small electrical current that is proportional to their concentration in the sample[7][8].
-
Quantification: The peak areas from the resulting chromatogram are integrated and compared to the peak areas of standard solutions of known concentrations to determine the absolute amount of each neurotransmitter in the dialysate sample. Results are typically expressed as a percentage change from the average baseline concentration.
References
- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine [pubmed.ncbi.nlm.nih.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diglib.uibk.ac.at [diglib.uibk.ac.at]
Methodological & Application
Chiral Synthesis of (+)-Norfenfluramine: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chiral synthesis of (+)-Norfenfluramine, a critical serotonergic and noradrenergic releasing agent, for research purposes. This document outlines a robust synthetic strategy commencing from commercially available starting materials, proceeding through a racemic synthesis of Norfenfluramine, followed by a classical chiral resolution to isolate the desired (+)-enantiomer.
Introduction
This compound, the dextrorotatory enantiomer of 3-(trifluoromethyl)amphetamine, is a major active metabolite of fenfluramine (B1217885). It is a potent serotonin (B10506)–norepinephrine (B1679862) releasing agent (SNRA) and a strong agonist for the 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors.[1][2] Due to its significant pharmacological activity, access to enantiomerically pure this compound is essential for research into its therapeutic potential and mechanism of action. This document details a reliable method for its preparation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is approached in two main stages:
-
Racemic Synthesis: Preparation of racemic Norfenfluramine starting from 3-trifluoromethylaniline. This involves the synthesis of the key intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one, followed by reductive amination.
-
Chiral Resolution: Separation of the racemic mixture to isolate the desired (+)-enantiomer through the formation and fractional crystallization of diastereomeric salts using a chiral resolving agent.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of Norfenfluramine enantiomers. Note that specific yields and enantiomeric excess for the described synthetic protocol can vary depending on experimental conditions and optimization.
Table 1: In Vitro Potency of Norfenfluramine Enantiomers
| Enantiomer | Target | Assay | Potency (EC50/Ki) | Reference |
| This compound | Serotonin Transporter | [3H]5-HT Release | 59 nM | [3] |
| (-)-Norfenfluramine | Serotonin Transporter | [3H]5-HT Release | 287 nM | [3] |
| This compound | Norepinephrine Transporter | [3H]NE Release | 73 nM | [3] |
| This compound | 5-HT2A Receptor | Contraction in rat aorta | -log EC50 = 5.77 | [4] |
| This compound | 5-HT2B Receptor | Proliferation of cardiac fibroblasts | Potent Agonist | [1] |
| This compound | 5-HT2C Receptor | Agonist Activity | Potent Agonist | [1] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
This protocol is adapted from a general procedure for the synthesis of phenyl-2-propanones.[5]
Materials:
-
3-Trifluoromethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO2)
-
Isopropenyl Acetate
-
Cuprous Chloride (CuCl)
-
Cupric Chloride Dihydrate (CuCl2·2H2O)
-
Sodium Acetate Trihydrate (NaOAc·3H2O)
-
Acetone
-
Methylene (B1212753) Chloride (CH2Cl2)
-
Water (H2O)
-
Ice
Procedure:
-
Diazotization: In a suitable reaction vessel, dissolve 3-trifluoromethylaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq) at 0-5 °C with stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Meerwein Arylation: In a separate flask, prepare a mixture of isopropenyl acetate (1.5 eq), acetone, water, cuprous chloride (0.02 eq), cupric chloride dihydrate (0.02 eq), and sodium acetate trihydrate (2.0 eq).
-
Cool this mixture to below 30 °C and slowly add the previously prepared diazonium salt solution, maintaining the temperature at around 30 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Work-up: Extract the reaction mixture with methylene chloride.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-(trifluoromethyl)phenyl)propan-2-one.
-
Purification: Purify the crude product by vacuum distillation.
Synthesis of Racemic Norfenfluramine (Reductive Amination)
Materials:
-
1-(3-(Trifluoromethyl)phenyl)propan-2-one
-
Ammonium (B1175870) Acetate (NH4OAc) or Ammonia (NH3) in Methanol (B129727)
-
Sodium Borohydride (B1222165) (NaBH4) or Palladium on Carbon (Pd/C) and Hydrogen (H2)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether or other suitable organic solvent
Procedure:
-
In a round-bottom flask, dissolve 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 eq).
-
Cool the mixture in an ice bath and slowly add sodium borohydride (2.0-3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous solution basic by adding a NaOH solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield racemic Norfenfluramine.
Chiral Resolution of Racemic Norfenfluramine
This protocol describes a classical resolution using a chiral acid. The choice of the specific enantiomer of the resolving agent will determine which enantiomer of Norfenfluramine crystallizes. For this compound, L-(+)-tartaric acid is a common choice for amphetamine-like compounds.
Materials:
-
Racemic Norfenfluramine
-
L-(+)-Tartaric Acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl Ether
Procedure:
-
Salt Formation: Dissolve the racemic Norfenfluramine (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq, as it is a dicarboxylic acid) in warm methanol.
-
Slowly add the tartaric acid solution to the Norfenfluramine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Fractional Crystallization: Collect the crystals by filtration. These crystals will be enriched in one diastereomeric salt.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization from fresh hot solvent.
-
Liberation of the Free Base: Dissolve the diastereomerically pure salt in water and make the solution basic with a NaOH solution.
-
Extract the liberated this compound with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically pure this compound.
-
The enantiomeric excess (e.e.) should be determined by chiral HPLC or by measuring the specific rotation.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effects by interacting with the serotonin and norepinephrine systems in the brain.[3] It acts as a substrate for the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to the release of these neurotransmitters from the presynaptic neuron.[3] Additionally, it is a potent agonist at several serotonin receptor subtypes, notably 5-HT2A, 5-HT2B, and 5-HT2C.[1]
Caption: Mechanism of action of this compound.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Application Note: HPLC Method for the Quantification of (+)-Norfenfluramine in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Norfenfluramine, the active metabolite of dexfenfluramine (B1670338), is a potent serotonin-releasing agent that plays a crucial role in pharmacological research, particularly in studies related to appetite suppression and potential neurotoxicity. Accurate quantification of this analyte in brain tissue is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a detailed, robust, and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in brain tissue samples. The method employs a chiral separation technique to specifically isolate the (+)-enantiomer, coupled with pre-column derivatization for enhanced detection sensitivity using fluorescence.
Principle
The protocol involves the extraction of this compound from a brain tissue homogenate. The initial step is tissue homogenization followed by protein precipitation to release the analyte into a supernatant. A liquid-liquid extraction (LLE) is then performed to isolate the analyte from endogenous interferences. To enhance detectability, the extracted analyte is derivatized with a fluorescent tag, such as dansyl chloride.[1] The derivatized sample is then injected into a chiral HPLC system for the enantioselective separation and quantification of this compound. Detection is achieved using a fluorescence detector, which offers high sensitivity suitable for the low concentrations typically found in biological matrices.[1][2][3]
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and fluorescence detector.
-
Chiral HPLC column (e.g., Chiralcel OD-R or similar Pirkle-type column).[2][4]
-
Microcentrifuge and standard centrifuge.
-
Vortex mixer.
-
Nitrogen evaporator.
-
pH meter.
-
Analytical balance.
-
HPLC vials.
-
-
Chemicals and Reagents:
-
This compound standard.
-
Internal Standard (IS), e.g., fluoxetine (B1211875) or a structurally similar compound.[2]
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Perchloric Acid (0.1 M).[5]
-
Sodium Hydroxide.
-
Ethyl Acetate.[2]
-
Dansyl Chloride.[1]
-
Acetone.
-
Sodium Bicarbonate buffer.
-
Deionized water (18 MΩ·cm).
-
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., 5-200 pmol/mg).[1]
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in blank brain homogenate, following the same dilution procedure.
Sample Preparation from Brain Tissue
The following protocol outlines the key steps for extracting this compound from brain tissue.
-
Tissue Collection and Storage:
-
Homogenization and Protein Precipitation:
-
Weigh the frozen brain tissue sample (e.g., 100 mg).[7]
-
Add 10 volumes of ice-cold 0.1 M perchloric acid (e.g., 1 mL for 100 mg of tissue).[5]
-
Homogenize the sample immediately using a bead mill or polytron homogenizer until a uniform consistency is achieved.[5][6]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant, which contains the analyte, avoiding the pelleted protein.[5]
-
-
Liquid-Liquid Extraction (LLE):
-
To the collected supernatant, add an appropriate volume of the internal standard solution.
-
Adjust the pH of the supernatant to >10 using Sodium Hydroxide.
-
Add 3 volumes of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 10 minutes to separate the layers.[2]
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Pre-column Derivatization:
-
Reconstitute the dried extract in 50 µL of acetone.
-
Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).[1]
-
Add 50 µL of sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0).[3]
-
Vortex the mixture and incubate at room temperature for 4 hours, or as optimized, to allow for complete derivatization.[1]
-
The resulting solution is ready for HPLC analysis.
-
HPLC Operating Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may require optimization based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | Chiralcel OD-R (or equivalent) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (e.g., 65:35 v/v).[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | Fluorescence Detector |
| Excitation (Ex) | 325-340 nm (optimized for dansyl derivative)[1][3] |
| Emission (Em) | 430-520 nm (optimized for dansyl derivative)[1][3] |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard versus the nominal concentration of the working standards.
-
Regression Analysis: Use a weighted linear regression (1/x² or 1/x) to fit the calibration curve. The correlation coefficient (r²) should be >0.99.
-
Quantification: Determine the concentration of this compound in the brain tissue samples by interpolating their peak area ratios from the calibration curve. The final concentration should be reported in pmol/mg or ng/g of tissue.
Method Performance Characteristics
The performance of this method should be validated to ensure reliability, accuracy, and precision. The following tables summarize typical performance data gathered from relevant literature.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| d-Norfenfluramine | Brain Tissue | 5 - 200 pmol/mg | 1 pmol | [1] |
| d-Norfenfluramine | Plasma | - | 10 ng/mL | [4] |
| Norfenfluramine | Mouse Brain | 0.05 - 5.0 µg/g | 0.05 µg/g | [8][9] |
Table 2: Precision and Accuracy (Recovery)
| Analyte | Matrix | Precision (Inter-assay RSD) | Recovery | Reference |
| d-Norfenfluramine | Brain Tissue | 3.7% - 7.9% | 78% | [1] |
| d-Norfenfluramine | Plasma | < 7% | - | [4] |
| Norfenfluramine | Mouse Brain | < 10% | High | [8] |
RSD: Relative Standard Deviation
Conclusion
This application note provides a comprehensive and detailed protocol for the selective quantification of this compound in brain tissue using chiral HPLC with fluorescence detection. The method involves efficient sample preparation through homogenization and liquid-liquid extraction, followed by sensitive detection via pre-column derivatization. The described procedure demonstrates excellent sensitivity, precision, and accuracy, making it a reliable tool for researchers in pharmacology and drug development. Proper method validation is critical before implementation for routine analysis.
References
- 1. Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cores.emory.edu [cores.emory.edu]
- 6. mdpi.com [mdpi.com]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. altasciences.com [altasciences.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols: In Vivo Microdialysis for Measuring (+)-Norfenfluramine Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, the major active metabolite of fenfluramine, is a potent releaser of monoamine neurotransmitters.[1] Understanding its in vivo effects on neurotransmitter dynamics is crucial for elucidating its mechanism of action and potential therapeutic applications. In vivo microdialysis is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[2][3] This document provides a detailed protocol for conducting in vivo microdialysis experiments to assess the effects of this compound on dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) levels in the rat brain.
Mechanism of Action of this compound
This compound is an amphetamine analog that acts as a potent substrate for serotonin and norepinephrine transporters.[1][4] It induces the release of serotonin and norepinephrine and, to a lesser extent, dopamine from neuronal stores.[1] The release of norepinephrine and dopamine is at least partially mediated by norepinephrine transporters.[1][4] In vitro studies suggest that this compound primarily acts on the cytoplasmic pool of these neurotransmitters.[5] It is also an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Experimental Workflow
The following diagram outlines the major steps involved in the in vivo microdialysis protocol for assessing the effects of this compound.
References
- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat [frontiersin.org]
- 3. Medial prefrontal cortex and anteromedial thalamus interaction regulates goal-directed behavior and dopaminergic neuron activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for (+)-Norfenfluramine Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of (+)-Norfenfluramine for various rodent behavioral studies. The protocols and data presented are compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility.
Introduction
This compound, the active metabolite of dexfenfluramine, is a potent serotonergic agent used in neuroscience research to investigate the role of the serotonin (B10506) system in various behaviors. It primarily acts as a serotonin releasing agent and reuptake inhibitor. Accurate and consistent administration of this compound is critical for obtaining reliable and reproducible data in rodent behavioral paradigms. This document outlines the recommended administration routes, dosages, and detailed protocols for its use in common behavioral assays.
Administration Routes
The most commonly reported and effective route of administration for this compound in rodent behavioral studies is the intraperitoneal (i.p.) injection . This route allows for rapid absorption and onset of action, with peak behavioral effects typically observed between 20 and 60 minutes post-injection[1]. Subcutaneous (s.c.) administration is also a viable option, though it may result in a slower onset and longer duration of action.
Quantitative Data Summary
The following tables summarize the reported effective doses of this compound in various rodent behavioral assays.
Table 1: this compound Dosages for Drug Discrimination Studies in Rats
| Parameter | Value | Reference |
| Training Dose | 1.4 mg/kg, i.p. | [1] |
| ED50 | 0.71 mg/kg, i.p. | [1] |
Table 2: this compound Dosages for Antiseizure Studies in Mice
| Behavioral Assay | ED50 (mg/kg, i.p.) | Reference |
| Maximal Electroshock (MES) | 5.1 - 14.8 | [2][3] |
| Audiogenic Seizures (DBA/2 mice) | 1.2 - 1.3 | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound
This protocol is suitable for most behavioral studies, including drug discrimination, locomotor activity, and feeding behavior.
Materials:
-
This compound HCl
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol
Procedure:
-
Drug Preparation:
-
On the day of the experiment, prepare a fresh solution of this compound HCl in sterile 0.9% saline.
-
The concentration of the solution should be calculated based on the desired dose and the average weight of the animals, ensuring an injection volume of no more than 10 mL/kg. For example, to administer a 1.4 mg/kg dose to a 300g rat, you would inject 0.42 mg of the drug. If your stock solution is 1 mg/mL, you would inject 0.42 mL.
-
Vortex the solution until the compound is fully dissolved.
-
-
Animal Handling and Injection:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Gently restrain the rodent. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection. For mice, a one-handed scruffing technique can be used.
-
Position the animal so that its head is slightly lower than its hindquarters to allow the abdominal organs to shift forward.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, discard the syringe and prepare a new one.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its home cage or the behavioral testing apparatus.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Drug Discrimination Assay
This protocol is adapted from established drug discrimination paradigms[1].
Apparatus:
-
Standard two-lever operant conditioning chambers.
Procedure:
-
Training:
-
Rats are typically food-deprived to 85-90% of their free-feeding body weight.
-
Animals are trained to press one lever (the "drug" lever) following an i.p. injection of this compound (e.g., 1.4 mg/kg) and the other lever (the "vehicle" lever) following an i.p. injection of saline.
-
Training sessions are conducted daily, with drug and vehicle administrations alternating.
-
Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule.
-
Training continues until animals reliably complete at least 85% of their responses on the correct lever before receiving the first reinforcer.
-
-
Testing:
-
Once training criteria are met, test sessions are conducted.
-
Animals are administered various doses of this compound or other test compounds to generate a dose-response curve.
-
The percentage of responses on the drug-correct lever is recorded.
-
Signaling Pathway and Experimental Workflow Diagrams
Experimental workflow for intraperitoneal administration.
Simplified signaling pathway of this compound.
References
- 1. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing (+)-Norfenfluramine-Induced Serotonin Release
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, is a potent serotonin (B10506) (5-HT) releasing agent.[1][2] It exerts its effects primarily by interacting with the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[2] Accurate assessment of this compound-induced serotonin release is crucial for understanding its pharmacological profile, potency, and potential therapeutic applications, as well as for screening novel compounds targeting the serotonergic system.
This document provides detailed protocols for both in vitro and in vivo assessment of this compound-induced serotonin release. The in vitro method utilizes synaptosomes prepared from rat brain tissue to measure the release of radiolabeled serotonin. The in vivo method employs microdialysis in freely moving rats to monitor real-time changes in extracellular serotonin levels in specific brain regions.
Mechanism of Action: this compound-Induced Serotonin Release
This compound is a substrate for the serotonin transporter (SERT).[2] It is transported into the presynaptic neuron by SERT. Inside the neuron, this compound disrupts the vesicular storage of serotonin, leading to an increase in cytosolic serotonin concentration. This, in conjunction with the continued transport of this compound, causes a reversal of the normal direction of SERT function, resulting in the non-exocytotic release of serotonin from the presynaptic terminal into the synaptic cleft.[2]
Caption: Mechanism of this compound-induced serotonin release via the serotonin transporter (SERT).
Quantitative Data Summary
The following table summarizes the potency of this compound in inducing the release of radiolabeled serotonin ([³H]5-HT) and norepinephrine (B1679862) ([³H]NE) from rat brain synaptosomes.
| Compound | Assay | EC₅₀ (nM) | Reference |
| This compound | [³H]5-HT Release | 59 | [3] |
| This compound | [³H]5-HT Release | 59.3 | [4] |
| (-)-Norfenfluramine | [³H]5-HT Release | 287 | [3][4] |
| (+)-Fenfluramine | [³H]5-HT Release | 52 | [3] |
| (-)-Fenfluramine | [³H]5-HT Release | 147 | [3] |
| This compound | [³H]NE Release | 73 | [3] |
| This compound | [³H]NE Release | 72.7 | [4] |
Experimental Protocols
Protocol 1: In Vitro [³H]Serotonin Release from Rat Brain Synaptosomes
This protocol describes the preparation of synaptosomes from rat brain and the subsequent assay to measure this compound-induced release of pre-loaded [³H]serotonin.
Materials and Reagents:
-
Whole rat brain
-
Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.3[5]
-
Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.7 mM glucose, saturated with 95% O₂/5% CO₂
-
[³H]Serotonin (specific activity ~20-30 Ci/mmol)
-
This compound solutions (various concentrations)
-
Scintillation fluid
-
Dounce homogenizer[6]
-
Refrigerated centrifuge
-
Liquid scintillation counter
Procedure:
Part 1: Preparation of Rat Brain Synaptosomes [5][6][7][8]
Caption: Workflow for the preparation of rat brain synaptosomes.
-
Euthanize a rat according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the whole brain and place it in ice-cold Homogenization Buffer.
-
Homogenize the brain tissue using a Dounce homogenizer with several gentle strokes.[6]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.[6]
-
Carefully collect the supernatant (S1 fraction) and centrifuge it at a higher speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the crude synaptosomes (P2 fraction).[6]
-
Discard the supernatant and resuspend the P2 pellet in an appropriate volume of oxygenated KRB.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay.
Part 2: [³H]Serotonin Release Assay [1]
-
Dilute the synaptosomal suspension with KRB to a final protein concentration of approximately 0.5 mg/mL.
-
Pre-incubate the synaptosomes for 10 minutes at 37°C.
-
Add [³H]serotonin to a final concentration of 50 nM and incubate for a further 15 minutes to allow for uptake.
-
After the loading period, wash the synaptosomes three times with KRB by centrifugation and resuspension to remove extracellular [³H]serotonin.
-
Resuspend the final synaptosomal pellet in KRB.
-
Aliquot the [³H]serotonin-loaded synaptosomes into tubes.
-
Initiate the release experiment by adding various concentrations of this compound or vehicle (control) to the synaptosome suspensions.
-
Incubate for 10 minutes at 37°C.
-
Terminate the release by placing the tubes on ice and immediately centrifuging at high speed to pellet the synaptosomes.
-
Carefully collect the supernatant, which contains the released [³H]serotonin.
-
Lyse the synaptosomal pellet with a detergent-based buffer to determine the amount of [³H]serotonin remaining in the synaptosomes.
-
Add a sample of the supernatant and the lysed pellet to separate scintillation vials containing scintillation fluid.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the percentage of [³H]serotonin released as follows: % Release = [Radioactivity in Supernatant / (Radioactivity in Supernatant + Radioactivity in Pellet)] x 100
Protocol 2: In Vivo Microdialysis in Freely Moving Rats
This protocol describes the surgical implantation of a microdialysis guide cannula, followed by a microdialysis experiment to measure extracellular serotonin levels in the medial prefrontal cortex (mPFC) of awake, freely moving rats.[9][10][11]
Materials and Reagents:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis guide cannula and probe (e.g., CMA 12)[9]
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4[10]
-
This compound solution for injection (dissolved in saline)
-
HPLC system with electrochemical detection (HPLC-EC)[12][13][14]
-
C18 reverse-phase column[9]
Procedure:
Part 1: Stereotaxic Surgery for Guide Cannula Implantation [9][10]
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region. For the mPFC, the coordinates relative to bregma are approximately: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.5 mm.[9]
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days post-surgery.
Part 2: Microdialysis Experiment [9][11][15]
Caption: Experimental workflow for in vivo microdialysis.
-
On the day of the experiment, place the rat in a microdialysis bowl that allows for free movement.
-
Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a constant low flow rate (e.g., 1-2 µL/min).[11]
-
Allow a 2-3 hour equilibration period for the tissue to stabilize and to obtain a stable baseline of extracellular serotonin.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose.
-
Continue to collect dialysate samples at the same intervals for at least 3 hours post-injection.
-
Store the collected dialysate samples at -80°C until analysis.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-EC.[12][13][14]
-
Express the results as a percentage change from the baseline serotonin levels.
References
- 1. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysy.com [sysy.com]
- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 4.4. Preparation of a Synaptosome Fraction from Rat Brain [bio-protocol.org]
- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma serotonin monitoring by blood microdialysis coupled to high-performance liquid chromatography with electrochemical detection in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (+)-Norfenfluramine in Rodent Models of Epilepsy and Seizures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, the dextrorotatory enantiomer of norfenfluramine, is the primary active metabolite of fenfluramine (B1217885), a medication that has been successfully repurposed for the treatment of seizures associated with rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Understanding the anticonvulsant properties and mechanism of action of this compound in preclinical rodent models is crucial for the development of novel antiepileptic drugs (AEDs) and for optimizing existing therapeutic strategies. Fenfluramine's efficacy is attributed to the combined actions of its enantiomers and their corresponding norfenfluramine metabolites.[3]
These application notes provide a comprehensive overview of the use of this compound in established rodent models of seizures and epilepsy, detailing its mechanism of action, efficacy data, and standardized experimental protocols.
Mechanism of Action
The anticonvulsant effect of this compound is not attributed to a single pathway but rather a multimodal mechanism involving both the serotonergic system and sigma-1 receptors (σ1R). This dual action is believed to be key to its robust clinical effects, which are not typically observed with purely serotonergic agents.[4][5]
-
Serotonergic Activity : this compound is a potent agonist at several serotonin (B10506) (5-HT) receptor subtypes.[6] The d-enantiomer exhibits greater affinity and agonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to the l-enantiomer (B50610).[6][7] Activation of 5-HT receptors, particularly 5-HT1D and 5-HT2C, is thought to be primarily responsible for its antiseizure action.[8]
-
Sigma-1 (σ1) Receptor Modulation : Both fenfluramine and norfenfluramine interact with σ1R, a unique ligand-regulated chaperone protein at the endoplasmic reticulum.[6][7] They disrupt the association between σ1R and the NR1 subunit of the NMDA receptor.[6][9] This disruption allows for calmodulin (CaM) to bind to the NR1 subunit, which in turn inhibits excessive calcium influx through the NMDA receptor channel, thereby reducing neuronal hyperexcitability and seizure activity.[6] Fenfluramine itself acts as a positive modulator at σ1 receptors.[5][10]
The diagram below illustrates the proposed signaling pathway for the anticonvulsant action of norfenfluramine.
Caption: Proposed dual mechanism of this compound's anticonvulsant action.
Efficacy in Rodent Seizure Models
This compound and its related compounds have been evaluated in several standard rodent models of epilepsy to determine their anticonvulsant potential and spectrum of activity. The most common models are the maximal electroshock (MES) test, which assesses efficacy against generalized tonic-clonic seizures, and the audiogenic seizure model in DBA/2 mice.
Quantitative Data
The following tables summarize the median effective dose (ED₅₀) and median toxic dose (TD₅₀) for the enantiomers of norfenfluramine and fenfluramine in key rodent seizure models. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a measure of the margin of safety.
Table 1: Antiseizure Activity in the Maximal Electroshock (MES) Model in Mice Neurotoxicity (TD₅₀) was assessed using the rotarod test.
| Compound | Time of Peak Effect (h) | ED₅₀ (mg/kg, i.p.) [95% CI] | TD₅₀ (mg/kg, i.p.) [95% CI] | Protective Index (PI) | Source(s) |
| d-Norfenfluramine | 6 | 5.1 [3.8-6.8] | 10.3 [8.5-12.4] | 2.0 | [3] |
| l-Norfenfluramine | 4 | 10.2 [8.1-12.8] | 42.6 [36.1-50.4] | 4.2 | [3] |
| d-Fenfluramine | 6 | 10.3 [7.8-13.7] | 33.2 [27.9-39.5] | 3.2 | [3] |
| l-Fenfluramine | 8 | 14.8 [11.4-19.2] | 93.3 [79.1-110.1] | 6.3 | [3] |
Data indicates that while d-norfenfluramine (this compound) is the most potent compound in the MES model based on ED₅₀, it also exhibits the highest toxicity and lowest margin of safety.[3]
Table 2: Antiseizure Activity in the Audiogenic Seizure Model in DBA/2 Mice
| Compound | ED₅₀ (mg/kg, i.p.) | Source(s) |
| d,l-Fenfluramine | 10.2 | [11][12] |
| l-Fenfluramine | 17.7 | [11][12] |
| d,l-Norfenfluramine | 1.3 | [13] |
| l-Norfenfluramine | 1.2 | [11][12][13] |
In the audiogenic seizure model, l-norfenfluramine was found to be the most potent compound, approximately 9 times more potent than racemic fenfluramine and 15 times more potent than l-fenfluramine.[11][12][14] This suggests that the metabolites are likely responsible for the antiseizure activity of the parent compounds in this specific model.[11]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results in preclinical epilepsy research. Below is a representative protocol for assessing the anticonvulsant efficacy of this compound using the mouse Maximal Electroshock (MES) test.
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To determine the median effective dose (ED₅₀) of this compound required to protect against MES-induced tonic hindlimb extension seizures.
Materials:
-
Male ICR mice (or other standard strain), 20-30 g
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Electroshock device with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House animals in a controlled environment (12:12 h light:dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired stock concentrations. Prepare a range of 4-5 doses sufficient to generate a dose-response curve.
-
Administration:
-
Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE for the compound. For d-norfenfluramine, the TPE is approximately 6 hours post-administration.[3][13]
-
Seizure Induction:
-
Apply a drop of electrode solution to the animal's eyes.
-
Place the corneal electrodes gently on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[13]
-
-
Observation and Scoring:
-
Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The seizure is characterized by the extension of both hindlimbs at a 180° angle to the torso.
-
Endpoint: Protection is defined as the complete abolition of the tonic hindlimb extension component.[13]
-
-
Data Analysis:
-
For each dose, calculate the percentage of animals protected.
-
Determine the ED₅₀ value and its 95% confidence intervals using probit analysis.
-
The workflow for a typical preclinical anticonvulsant screening experiment is visualized below.
Caption: Standard experimental workflow for anticonvulsant drug screening.
Protocol: Neurotoxicity Assessment (Rotarod Test)
Objective: To determine the median toxic dose (TD₅₀) of a compound that causes minimal motor impairment.
Procedure:
-
Follow steps 1-3 from the MES protocol. The time of peak neurotoxic effect is often much shorter than the anticonvulsant TPE (e.g., 0.25 hours for norfenfluramine enantiomers).[13]
-
Place the animal on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm).[3]
-
Observe the animal for a period of 1 minute.
-
Endpoint: Minimal motor impairment (MMI) is recorded if the animal falls off the rod three times within the 1-minute test period.[3]
-
Calculate the TD₅₀ using the same statistical methods as for the ED₅₀.
Summary and Considerations
-
Dual Mechanism: this compound possesses a unique dual mechanism of action, modulating both serotonergic and sigma-1 receptors, which likely contributes to its broad efficacy.[6][7]
-
Potency vs. Toxicity: While this compound (d-norfenfluramine) is highly potent against generalized seizures in the MES model, it has a narrower safety margin compared to its l-enantiomer.[3]
-
Model-Specific Efficacy: The relative potency of the norfenfluramine enantiomers can differ depending on the seizure model used, with the l-enantiomer showing superior potency in the audiogenic seizure model.[11][12]
-
Metabolite Activity: Evidence suggests that the anticonvulsant activity of fenfluramine is largely driven by its active metabolites, norfenfluramine.[11]
These findings underscore the importance of evaluating individual enantiomers in multiple preclinical models to fully characterize their therapeutic potential and safety profile for the treatment of epilepsy.
References
- 1. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dravetfoundation.org [dravetfoundation.org]
- 6. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. genscript.com [genscript.com]
- 10. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of (+)-Norfenfluramine in Feeding Behavior and Appetite Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, the major active metabolite of dexfenfluramine, has been a significant pharmacological tool in the study of appetite regulation and feeding behavior. Its potent effects on the serotonergic system have made it a subject of extensive research to understand the neurobiological mechanisms controlling food intake. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative data on its pharmacological activity, and detailed protocols for its application in preclinical research.
Mechanism of Action
This compound primarily exerts its anorectic effects through its interaction with the central serotonergic system. It is a potent agonist at serotonin (B10506) 5-HT2C and 5-HT2B receptors and has a more moderate affinity for the 5-HT2A receptor.[1] The activation of 5-HT2C receptors, in particular, is strongly linked to the suppression of appetite.[2][3] Evidence suggests that d-fenfluramine, and by extension its metabolite this compound, can induce hypophagia by directly acting on these receptors.[2]
Furthermore, this compound acts as a potent substrate for serotonin (5-HT) and norepinephrine (B1679862) (NE) transporters, leading to the release of these neurotransmitters from neurons.[4] In vivo microdialysis studies have shown that administration of this compound elevates extracellular levels of 5-HT, NE, and dopamine (B1211576) (DA) in the rat frontal cortex.[4] The increase in synaptic serotonin is believed to activate pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, a key pathway in regulating food intake and body weight.[5][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
Table 1: Receptor Binding Affinity of Norfenfluramine
| Receptor Subtype | Affinity (Ki, nM) |
| 5-HT2A | Moderate Affinity (Specific Ki values not consistently reported in provided abstracts) |
| 5-HT2B | High Affinity[1] |
| 5-HT2C | High Affinity[1] |
Note: Specific Ki values were not consistently available in the provided search results. The table reflects the qualitative descriptions of affinity.
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Species |
| [3H]5-HT Release from Synaptosomes | EC50 | 59 nM | Rat |
| [3H]NE Release from Synaptosomes | EC50 | 73 nM | Rat |
| Drug Discrimination (vs. Vehicle) | ED50 | 0.71 mg/kg | Rat[7] |
| Drug Discrimination (Fenfluramine generalization) | ED50 | 1.30 mg/kg | Rat[7] |
Experimental Protocols
Protocol 1: Evaluation of Anorectic Effects in Rodents
This protocol outlines a typical experiment to assess the effects of this compound on food intake in rats or mice.
Objective: To determine the dose-dependent effect of this compound on food consumption.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Standard laboratory chow or specific diets (e.g., high-fat diet)[8][9]
-
Animal balance
-
Metabolic cages for individual housing and food intake measurement
-
Syringes and needles for administration (e.g., intraperitoneal, oral gavage)
Procedure:
-
Animal Acclimation: Acclimate male rats (e.g., Sprague-Dawley) to individual housing in metabolic cages for at least 3-5 days. Ensure they are accustomed to the feeding and light-dark cycle (e.g., 12:12h).
-
Baseline Food Intake: Measure and record the daily food intake and body weight for each animal for at least 3 consecutive days to establish a stable baseline.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 0.5, 1, 2, 5 mg/kg).
-
Drug Administration: On the test day, administer the prepared doses of this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection). Administration is typically done 30-60 minutes before the onset of the dark cycle when rodents are most active and feed.[7]
-
Food Intake Measurement: Measure cumulative food intake at several time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Calculate the food intake as a percentage of the baseline intake for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of different doses of this compound compared to the vehicle control.
Expected Outcome: A dose-dependent decrease in food intake is expected following the administration of this compound.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure extracellular levels of serotonin, norepinephrine, and dopamine in a specific brain region following this compound administration.
Objective: To quantify the effect of this compound on neurotransmitter release in the brain.
Materials:
-
This compound hydrochloride
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection
-
Surgical instruments
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., frontal cortex or hypothalamus).[10][11] Secure the probe with dental cement. Allow the animal to recover for at least 24-48 hours.
-
Microdialysis Experiment: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: Collect baseline dialysate samples for at least 60-90 minutes to ensure stable neurotransmitter levels. Collect samples at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: Administer this compound (e.g., intravenously or intraperitoneally) at the desired dose.
-
Post-Administration Sample Collection: Continue to collect dialysate samples for at least 2-3 hours after drug administration.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples for serotonin, norepinephrine, and dopamine content using an HPLC system with electrochemical detection.[12][13]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels. Use statistical analysis to determine the significance of the changes in neurotransmitter levels over time.
Expected Outcome: An increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the target brain region following this compound administration.[4]
Visualizations
Caption: Signaling pathway of this compound in appetite suppression.
References
- 1. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appetite suppression by commonly used drugs depends on 5-HT receptors but not on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types [frontiersin.org]
- 9. The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of (+)-Norfenfluramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, the major active metabolite of the anorectic agent fenfluramine, is a potent psychoactive compound that exerts its effects primarily through interaction with the serotonergic system. It functions as a serotonin-norepinephrine releasing agent and demonstrates high affinity as an agonist for the 5-HT2A, 5-HT2B, and 5-HT2C serotonin (B10506) receptors.[1][2] Understanding the binding characteristics of this compound to these targets is crucial for elucidating its pharmacological profile and for the development of novel therapeutics with improved selectivity and safety.
Radioligand binding assays are a fundamental technique for characterizing the interaction of a ligand with its receptor.[3] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for the human 5-HT2A and 5-HT2C receptors, as well as the serotonin transporter (SERT).
Data Presentation
The following table summarizes the binding affinities of this compound for its primary molecular targets. This data is essential for comparing the potency of the compound across different receptors.
| Target Receptor/Transporter | Radioligand | Species | Test Compound | Kᵢ (nM) | Reference |
| 5-HT2A Receptor | [³H]-Ketanserin | Human | This compound | 1047.13 | [4] |
| 5-HT2B Receptor | - | Human | This compound | 10 - 50 | [5] |
| 5-HT2C Receptor | [³H]-Mesulergine | Human | This compound | Moderately Potent | [5] |
| Serotonin Transporter (SERT) | [³H]-Citalopram | Rat | This compound | - | [6] |
Note: Specific Kᵢ values for 5-HT2C and SERT with this compound require further specific experimental determination under standardized conditions for a direct comparison.
Experimental Protocols
General Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is designed to determine the binding affinity of this compound for the human 5-HT2A receptor using [³H]-Ketanserin as the radioligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (Specific Activity: ~40-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[7]
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-Ketanserin (final concentration ~1-2 nM), and 100 µL of the membrane suspension (typically 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of 10 µM Mianserin, 50 µL of [³H]-Ketanserin, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-Ketanserin, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[8]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[7][8]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for 5-HT2C Receptor
This protocol outlines the procedure for determining the binding affinity of this compound for the human 5-HT2C receptor using [³H]-Mesulergine.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2C receptor.[9]
-
Radioligand: [³H]-Mesulergine (Specific Activity: ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials are as listed for the 5-HT2A assay.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the 5-HT2A receptor.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-Mesulergine (final concentration ~1-2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM Mianserin, 50 µL of [³H]-Mesulergine, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of this compound at various concentrations, 50 µL of [³H]-Mesulergine, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration and Radioactivity Measurement: Follow the same procedure as for the 5-HT2A receptor assay.
-
Data Analysis: Analyze the data as described for the 5-HT2A receptor assay to determine the Kᵢ of this compound for the 5-HT2C receptor.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is for determining the affinity of this compound for the serotonin transporter using [³H]-Citalopram.
Materials:
-
Transporter Source: Membranes from rat brain cortex or cells expressing human SERT.
-
Radioligand: [³H]-Citalopram (Specific Activity: ~70-87 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Fluoxetine (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Other materials are as listed for the 5-HT2A assay.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in buffer and prepare membranes as previously described.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-Citalopram (final concentration ~1 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM Fluoxetine, 50 µL of [³H]-Citalopram, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of this compound at various concentrations, 50 µL of [³H]-Citalopram, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration and Radioactivity Measurement: Follow the same procedure as for the 5-HT2A receptor assay.
-
Data Analysis: Analyze the data as described for the 5-HT2A receptor assay to determine the Kᵢ of this compound for SERT.
Signaling Pathways
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[10][11]
Serotonin Transporter (SERT) Mechanism
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This process is dependent on the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions down their electrochemical gradients. The binding of Na⁺, serotonin, and Cl⁻ induces a conformational change in the transporter, allowing for the translocation of serotonin into the cell. The subsequent binding of intracellular potassium (K⁺) facilitates the return of the transporter to its outward-facing conformation.[1][12]
References
- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. 39586 [pdspdb.unc.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 12. Serotonin transporter - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying (+)-Norfenfluramine's Effects on Neurons using Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Norfenfluramine, the primary active metabolite of fenfluramine (B1217885), is a potent neuroactive compound with complex pharmacological effects. It functions as a serotonin-norepinephrine releasing agent (SNRA) and a strong agonist for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Understanding its interactions with neuronal systems is crucial for elucidating its therapeutic potential and toxicological profile, including its association with cardiac valvulopathy and potential neurotoxicity.[2][3][4][5][6] These application notes provide detailed protocols for utilizing neuronal cell culture models to investigate the multifaceted effects of this compound.
Recommended Cell Culture Models
The choice of cell model is critical for studying the specific neuronal effects of this compound. Based on its known mechanisms of action, the following cell lines are recommended:
-
SH-SY5Y Cells (Human Neuroblastoma): This cell line is an excellent model for studying effects on dopaminergic and noradrenergic neurons.[7][8] SH-SY5Y cells endogenously express dopamine (B1211576) transporters (DAT) and norepinephrine (B1679862) transporters (NET).[7][8][9] Upon differentiation, these cells acquire a more mature neuronal phenotype, making them suitable for investigating neurotransmitter uptake and release, as well as neurotoxicity.[10][11]
-
HT22 Cells (Mouse Hippocampal Neurons): Differentiated HT22 cells provide a valuable model for studying serotonergic systems.[12] These cells upregulate the expression of the serotonin (B10506) transporter (SERT) and other key components of serotonergic neurotransmission upon differentiation, making them ideal for serotonin uptake and release assays.[12]
-
HEK293 Cells (Human Embryonic Kidney) Stably Expressing SERT, DAT, or 5-HT2 Receptors: For studying the direct interaction of this compound with specific molecular targets in a controlled environment, HEK293 cells transfected to express individual transporters (SERT, DAT) or receptor subtypes (e.g., 5-HT2B) are highly recommended.
Data Presentation: Quantitative Effects of this compound and Related Compounds
The following tables summarize key quantitative data on the interaction of this compound and its parent compound, fenfluramine, with monoamine transporters.
Table 1: In Vitro Monoamine Release Potency (EC50, nM)
| Compound | [3H]5-HT Release | [3H]NE Release |
| (+)-Fenfluramine | 52 | 302 |
| (-)-Fenfluramine | 147 | - |
| This compound | 59 | 73 |
| (-)-Norfenfluramine | 287 | - |
| Data extracted from in vitro assays using synaptosomes.[13] |
Table 2: 5-HT2 Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| Fenfluramine | High (weak affinity) | High (weak affinity) | High (weak affinity) |
| Norfenfluramine | Moderate Affinity | High Affinity | High Affinity |
| Qualitative summary based on multiple sources.[1][3] |
Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes (IC50, µM)
| Compound | CYP2D6 |
| Fenfluramine | 4.7 |
| Norfenfluramine | 16 |
| Data from in vitro studies using human liver microsomes.[14] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the effects of this compound on neuronal cells.
Protocol 1: Neurotransmitter Uptake Assay
Objective: To quantify the inhibition of serotonin (5-HT) or dopamine (DA) uptake by this compound in cultured neuronal cells.
Cell Models: Differentiated HT22 cells (for 5-HT uptake) or differentiated SH-SY5Y cells (for DA uptake).
Materials:
-
Differentiated HT22 or SH-SY5Y cells in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]Serotonin or [3H]Dopamine
-
This compound stock solution
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate and differentiate HT22 or SH-SY5Y cells to confluency in 24-well plates.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with KRH buffer. Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of this compound or vehicle control.
-
Uptake Initiation: Add [3H]5-HT or [3H]DA to a final concentration of 10 nM and incubate for 10 minutes at 37°C.
-
Uptake Termination: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 1% SDS solution to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound's inhibition of neurotransmitter uptake.
Protocol 2: Neurotransmitter Release Assay
Objective: To measure the release of pre-loaded [3H]5-HT or [3H]DA from neuronal cells induced by this compound.
Cell Models: Differentiated HT22 cells (for 5-HT release) or differentiated SH-SY5Y cells (for DA release).
Materials:
-
Differentiated HT22 or SH-SY5Y cells in 24-well plates
-
KRH buffer
-
[3H]Serotonin or [3H]Dopamine
-
This compound stock solution
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Loading: Wash cells with KRH buffer and then incubate with 10 nM [3H]5-HT or [3H]DA in KRH buffer for 30 minutes at 37°C.
-
Washing: Aspirate the loading solution and wash the cells four times with KRH buffer to remove extracellular radiolabel.
-
Release Stimulation: Add KRH buffer containing various concentrations of this compound or vehicle control and incubate for 15 minutes at 37°C.
-
Sample Collection: Collect the supernatant (containing released neurotransmitter) and lyse the cells with 1% SDS to measure the remaining intracellular radioactivity.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Express the release as a percentage of the total radioactivity (supernatant + lysate) and determine the EC50 value for this compound-induced release.
Protocol 3: Cell Viability (Neurotoxicity) Assay
Objective: To assess the potential neurotoxic effects of this compound.
Cell Models: Differentiated SH-SY5Y or HT22 cells.
Materials:
-
Differentiated cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
DMSO
-
Plate reader
Procedure:
-
Cell Treatment: Treat differentiated cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the concentration of this compound that reduces viability by 50% (IC50).
Protocol 4: Western Blot Analysis of SERT and DAT Expression
Objective: To determine if this compound treatment alters the expression levels of serotonin and dopamine transporters.
Cell Models: Differentiated HT22 cells (for SERT) and differentiated SH-SY5Y cells (for DAT).
Materials:
-
Differentiated cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SERT, anti-DAT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, collect the lysate, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SERT, DAT, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the transporter protein levels to the loading control.
Mandatory Visualizations
Caption: Workflow for the neurotransmitter uptake assay.
Caption: Dual action of this compound on transporters and receptors.
References
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. pa2online.org [pa2online.org]
- 3. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cultured Neuronal Cell Lines - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soar.wichita.edu [soar.wichita.edu]
- 10. Studies of a Neuronal Cell Line as a Model of Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Chiral LC-MS/MS Method for the Quantification of (+)-Norfenfluramine in Human Plasma
Introduction
(+)-Norfenfluramine is the active metabolite of dexfenfluramine, a serotonergic agent. Due to its pharmacological activity and potential for stereoselective metabolism and effects, a robust and sensitive bioanalytical method for the specific quantification of the (+)-enantiomer in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes supported liquid extraction (SLE) for sample cleanup, followed by chiral chromatographic separation and detection by a triple quadrupole mass spectrometer. This method demonstrates high sensitivity, specificity, and reproducibility, making it suitable for clinical and preclinical research.
Experimental
Materials and Reagents
-
This compound and its stable isotope-labeled internal standard (IS), this compound-d5, were sourced from a certified supplier.
-
Human plasma (K2-EDTA) was obtained from an accredited biobank.
-
Acetonitrile, Methanol (B129727) (HPLC grade), and Formic Acid (LC-MS grade) were purchased from a reputable chemical supplier.
-
Supported Liquid Extraction (SLE) 96-well plates were used for sample preparation.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: A chiral column, such as a Chiralcel OD-R or equivalent, is used for the enantioselective separation.
Sample Preparation: Supported Liquid Extraction (SLE)
A supported liquid extraction protocol was employed for its efficiency and high analyte recovery.
-
Sample Pre-treatment: 50 µL of human plasma sample, calibrator, or quality control (QC) sample was aliquoted into a 96-well plate.
-
Internal Standard Addition: 10 µL of the internal standard working solution (this compound-d5) was added to each well, followed by vortexing.
-
Sample Loading: The samples were loaded onto the SLE plate and a gentle vacuum was applied for 5 minutes to allow the sample to absorb onto the sorbent.
-
Analyte Elution: The analyte was eluted with an appropriate organic solvent.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
The chromatographic separation was performed on a chiral stationary phase to resolve the enantiomers of norfenfluramine. The mass spectrometer was operated in positive ESI mode, and analyte detection was performed using multiple reaction monitoring (MRM).
Data Analysis
Data acquisition and processing were performed using the instrument's proprietary software. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A weighted (1/x²) linear regression was used to fit the data.
Results and Discussion
Method Validation
The method was validated according to the principles of the ICH M10 guideline for bioanalytical method validation. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention time of this compound and its internal standard.
-
Linearity: The assay was linear over a concentration range of 0.82 to 500 ng/mL for norfenfluramine.[1] The coefficient of determination (r²) was consistently >0.99.
-
Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits (±15% for QC samples and ±20% for the LLOQ).
-
Matrix Effect: The matrix effect was found to be negligible, indicating that the SLE sample preparation method effectively removed interfering phospholipids (B1166683) and other matrix components.[2]
-
Stability: this compound was found to be stable in plasma under various storage conditions, including at 4°C and -20°C for up to 7 days, and through freeze-thaw cycles.[1]
Quantitative Data Summary
| Parameter | This compound |
| Linearity Range | 0.82 - 500 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.82 ng/mL[1] |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 10% |
| Intra-day Accuracy (% Bias) | Within ±10% |
| Inter-day Accuracy (% Bias) | Within ±10% |
| Extraction Recovery | > 85% |
| Internal Standard | This compound-d5 |
This application note describes a robust and validated chiral LC-MS/MS method for the quantification of this compound in human plasma. The use of supported liquid extraction for sample preparation, combined with chiral chromatography and tandem mass spectrometry, provides a highly selective, sensitive, and reliable assay. This method is well-suited for supporting pharmacokinetic and other clinical studies of this compound.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
1.1. Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and this compound-d5. Dissolve in methanol to obtain a final concentration of 1 mg/mL.
1.2. Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
1.3. Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d5 stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples
2.1. Spike the appropriate working solutions of this compound into blank human plasma to prepare calibration standards at concentrations of 0.82, 2, 5, 10, 50, 100, 250, and 500 ng/mL.
2.2. Prepare quality control (QC) samples in blank human plasma at four concentration levels: LLOQ (0.82 ng/mL), Low QC (2.5 ng/mL), Medium QC (75 ng/mL), and High QC (400 ng/mL).
3. Sample Preparation Protocol (SLE)
3.1. Arrange the plasma samples, calibration standards, and QC samples in a 96-well plate.
3.2. Add 10 µL of the 100 ng/mL internal standard working solution to all wells except for the blank matrix samples. Vortex the plate for 30 seconds.
3.3. Place a 96-well SLE plate on the vacuum manifold.
3.4. Load the entire volume (60 µL) from the sample plate onto the SLE plate.
3.5. Apply a gentle vacuum (-5 inHg) for 5 minutes to ensure the entire sample is absorbed into the sorbent.
3.6. Place a clean 96-well collection plate inside the manifold.
3.7. Add 400 µL of ethyl acetate (B1210297) to each well of the SLE plate and allow it to percolate by gravity for 5 minutes.
3.8. Apply a short pulse of vacuum (-10 inHg) for 10-20 seconds to complete the elution.
3.9. Evaporate the eluate in the collection plate to dryness under a stream of nitrogen at 40°C.
3.10. Reconstitute the dried residue in 100 µL of mobile phase A (see section 4.1). Cover the plate and vortex for 1 minute.
4. LC-MS/MS Parameters
4.1. Liquid Chromatography
| Parameter | Value |
| Column | Chiralcel OD-R (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min (20% B), 1-5 min (20-80% B), 5-5.1 min (80-20% B), 5.1-7 min (20% B) |
4.2. Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See table below |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 204.1 | 109.1 | 15 |
| This compound-d5 | 209.1 | 114.1 | 15 |
Visualizations
Caption: LC-MS/MS workflow for this compound analysis.
References
Application Notes and Protocols for Intracranial Administration of (+)-Norfenfluramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the surgical procedures required for the intracranial administration of (+)-Norfenfluramine in a research setting. The information is intended to guide researchers in designing and executing experiments to investigate the central effects of this compound.
Introduction
This compound is the primary active metabolite of the anorectic agent (+)-fenfluramine. It is a potent serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) releasing agent and also acts as an agonist at 5-HT2B and 5-HT2C serotonin receptors.[1] Its mechanism of action involves interaction with monoamine transporters, leading to the release of neurotransmitters from presynaptic terminals. Due to its significant effects on the central nervous system, direct intracranial administration is a valuable technique to elucidate its specific roles in various brain regions and circuits.
This protocol details the stereotaxic surgical procedure for targeted microinjection of this compound into the dorsal raphe nucleus (DRN), a key brain region for the regulation of serotonin.
Quantitative Data Summary
While specific in vivo microinjection dosage data for this compound is limited in the current literature, the following tables provide relevant quantitative information derived from in vitro and systemic in vivo studies to guide dose selection.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Preparation | Reference |
| EC50 for [3H]5-HT release | 59 nM | Rat | Synaptosomes | [1] |
| EC50 for [3H]NE release | 73 nM | Rat | Synaptosomes | [1] |
Table 2: Systemic (Intraperitoneal) Doses and Brain Concentrations of Norfenfluramine Enantiomers in Rodents
| Compound | Dose (mg/kg, i.p.) | Effect | Species | Brain Concentration | Reference |
| d-Norfenfluramine | 5 mg/kg | Increased 5-HT in lateral hypothalamus | Rat | Not specified | [2] |
| l-Norfenfluramine | 1.2 mg/kg (ED50) | Antiseizure activity | Mouse | ~20-fold higher than plasma | [3] |
| d,l-Norfenfluramine | 1.3 mg/kg (ED50) | Antiseizure activity | Mouse | Not specified | [3] |
Note: The provided intracranial dosage in the experimental protocol is an estimated starting point based on concentrations of similar compounds used in other studies and should be optimized by the researcher.
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: Sterile, pyrogen-free 0.9% saline is the recommended vehicle for dissolving this compound hydrochloride for intracranial injection.
-
Concentration: Based on effective concentrations of similar compounds in microdialysis studies, a starting concentration range of 1-10 µM is recommended. The final concentration should be determined based on the desired dose and injection volume. For example, to achieve a dose of 10 pmol in a 100 nl injection volume, a 100 µM solution would be required.
-
Preparation:
-
On the day of surgery, weigh the required amount of this compound HCl powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Keep the solution on ice until use.
-
Stereotaxic Surgical Procedure for Administration into the Dorsal Raphe Nucleus (DRN)
This protocol is designed for adult male Sprague-Dawley rats (250-300g). All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad
-
Surgical instruments (scalpel, forceps, retractors, drill, etc.)
-
Guide cannula (26-gauge) and dummy cannula
-
Internal injection cannula (33-gauge)
-
Microinjection pump
-
Hamilton syringe (1 µL)
-
Dental cement
-
Suturing material
-
Analgesics (e.g., buprenorphine, carprofen)
-
Topical antiseptic (e.g., povidone-iodine, chlorhexidine)
-
Ophthalmic ointment
Procedure:
-
Anesthesia and Analgesia:
-
Administer a pre-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.).
-
Anesthetize the rat with isoflurane (5% for induction, 1.5-2.5% for maintenance) in oxygen.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Animal Preparation:
-
Shave the fur from the scalp.
-
Secure the rat in the stereotaxic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Disinfect the surgical area with a topical antiseptic.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Use retractors to hold the skin and underlying tissue apart.
-
Clean and dry the skull surface, making sure the bregma and lambda landmarks are clearly visible.
-
-
Stereotaxic Targeting of the Dorsal Raphe Nucleus (DRN):
-
Position the drill over bregma.
-
Use a rat brain atlas to determine the stereotaxic coordinates for the DRN. For rats, typical coordinates relative to bregma are:
-
Anterior-Posterior (AP): -7.8 mm
-
Medial-Lateral (ML): 0.0 mm
-
Dorsal-Ventral (DV): -6.0 mm from the skull surface.
-
-
Note: These coordinates may need to be adjusted based on the specific rat strain and age. It is recommended to perform histological verification of the injection site at the end of the experiment.
-
-
Craniotomy and Cannula Implantation:
-
Mark the target coordinates on the skull.
-
Drill a small burr hole over the target site.
-
Carefully lower the 26-gauge guide cannula to the predetermined DV coordinate.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent clogging.
-
Suture the scalp incision around the implant.
-
-
Post-operative Care:
-
Administer post-operative analgesia (e.g., buprenorphine, 0.05 mg/kg, s.c.) and fluids (e.g., 5 ml sterile saline, s.c.).
-
Monitor the animal closely during recovery from anesthesia.
-
House the animal individually and provide soft food and easy access to water.
-
Allow at least one week for recovery before proceeding with the microinjection.
-
Intracranial Microinjection Procedure
-
Habituation: Handle the rats for several days leading up to the injection to minimize stress.
-
Preparation:
-
Gently restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Place the syringe in the microinjection pump.
-
-
Injection:
-
Insert the 33-gauge internal injection cannula into the guide cannula. The injection cannula should extend 1 mm beyond the tip of the guide cannula to reach the target tissue.
-
Infuse the solution at a slow rate (e.g., 100 nl/min) to allow for diffusion and minimize tissue damage. A typical injection volume is 100-200 nl.
-
After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to prevent backflow of the solution upon withdrawal.
-
-
Post-injection:
-
Slowly withdraw the injection cannula.
-
Replace the dummy cannula.
-
Return the animal to its home cage and begin behavioral or neurochemical assessments at the appropriate time point.
-
Visualizations
Experimental Workflow
Caption: Workflow for intracranial administration of this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at a serotonergic synapse.
References
- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? [mdpi.com]
Application Notes and Protocols for Visualizing (+)-Norfenfluramine Effects Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norfenfluramine, the major active metabolite of the anorectic agent dexfenfluramine (B1670338), is a potent serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) releasing agent and a direct agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Its complex pharmacological profile, which also includes effects on dopamine (B1211576) (DA) release, necessitates detailed neurochemical and functional analysis to understand its therapeutic potential and adverse effects, such as cardiac valvulopathy linked to 5-HT2B receptor agonism.[1][3][4][5][6] Immunohistochemistry (IHC) is an indispensable technique for visualizing the neuroanatomical and cellular effects of this compound, allowing for the qualitative and quantitative assessment of changes in neurotransmitter systems and neuronal activity.
These application notes provide detailed protocols for using IHC to study the effects of this compound on the serotonin and dopamine systems, as well as to map neuronal activation via c-Fos expression.
Mechanism of Action of this compound
This compound exerts its effects through a multi-faceted mechanism of action, primarily by interacting with monoamine transporters and serotonin receptors.
-
Monoamine Transporter Interaction: It acts as a substrate for serotonin (SERT) and norepinephrine (NET) transporters, leading to the release of these neurotransmitters from presynaptic terminals. It is more potent than its parent compound, fenfluramine (B1217885), in inducing norepinephrine and dopamine release.[1][7]
-
5-HT Receptor Agonism: this compound is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][4][5][6][8] Its anorectic effects are thought to be mediated, at least in part, by its action on 5-HT2C receptors.[2][9]
The following diagram illustrates the primary signaling pathways affected by this compound.
Experimental Protocols
The following protocols provide a framework for the immunohistochemical analysis of brain tissue following this compound administration. These protocols are based on established methods for the parent compound, dexfenfluramine, and general IHC procedures. Researchers should optimize these protocols for their specific experimental conditions.
Experimental Workflow Overview
Protocol 1: c-Fos Immunohistochemistry for Neuronal Activation
This protocol is designed to detect the expression of c-Fos, an immediate-early gene product and a marker of neuronal activation, in response to this compound.
1. Tissue Preparation:
-
Administer this compound or vehicle to rodents. A typical time point for assessing c-Fos expression is 90 minutes to 2 hours post-injection.[10]
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in a sucrose (B13894) solution (e.g., 30% sucrose in PBS).
-
Cut 30-40 µm thick coronal sections using a cryostat or vibratome.
2. Immunohistochemical Staining (Free-Floating):
-
Wash sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval (if necessary) by incubating sections in a citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against c-Fos overnight at 4°C. (See Table 2 for antibody examples).
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Visualize the signal using a diaminobenzidine (DAB) solution.
-
Mount sections onto slides, dehydrate, and coverslip.
3. Quantification:
-
Capture images of the brain regions of interest using a light microscope.
-
Count the number of c-Fos-positive nuclei in a defined area for each brain region.[11][12]
-
Compare the number of c-Fos-positive cells between the this compound and vehicle-treated groups.
Protocol 2: Serotonin Transporter (SERT) Immunohistochemistry
This protocol is for visualizing changes in the density and morphology of serotonin nerve terminals. Studies with the parent compound dexfenfluramine have shown a loss of serotonin immunoreactivity.[1][6]
1. Tissue Preparation:
-
Follow the same tissue preparation steps as in Protocol 1. The timing of tissue collection will depend on whether acute or long-term effects are being studied.
2. Immunohistochemical Staining (Fluorescence):
-
Wash sections three times in PBS for 5 minutes each.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against SERT overnight at 4°C. (See Table 2 for antibody examples).
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Mount sections onto slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Coverslip and seal the edges.
3. Quantification:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the immunoreactive signal by measuring the integrated density of the fluorescence in specific brain regions.
-
Alternatively, the density of SERT-positive fibers can be quantified.
Protocol 3: Dopamine Transporter (DAT) Immunohistochemistry
This protocol is for visualizing changes in the dopamine system. This compound is known to promote dopamine release.[3]
1. Tissue Preparation:
-
Follow the same tissue preparation steps as in Protocol 1.
2. Immunohistochemical Staining (Chromogenic):
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in 0.3% H2O2 in PBS for 30 minutes to quench endogenous peroxidase activity.
-
Wash sections three times in PBS for 5 minutes each.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against DAT overnight at 4°C. (See Table 2 for antibody examples).
-
Follow steps 5-11 from Protocol 1 for secondary antibody incubation, ABC reaction, and DAB visualization.
3. Quantification:
-
Capture images of brain regions rich in dopaminergic innervation (e.g., striatum, nucleus accumbens).
-
Quantify the optical density of the DAB staining in the regions of interest.
Data Presentation
The following tables provide examples of how quantitative data from immunohistochemical studies can be presented. Note that the data for SERT and c-Fos are based on studies with the parent compound, dexfenfluramine, and serve as a template for expected outcomes with this compound.
Table 1: Quantitative Analysis of Serotonin Transporter (SERT) Immunoreactivity
| Brain Region | Treatment Group | Mean Integrated Density (Arbitrary Units) | % Change from Control |
| Frontal Cortex | Vehicle Control | 15,000 ± 1,200 | - |
| This compound | 9,000 ± 950 | ↓ 40% | |
| Striatum | Vehicle Control | 25,000 ± 2,100 | - |
| This compound | 17,500 ± 1,800 | ↓ 30% | |
| Hippocampus | Vehicle Control | 18,000 ± 1,500 | - |
| This compound | 11,700 ± 1,300 | ↓ 35% | |
| Data are presented as mean ± SEM. Data are hypothetical and based on expected outcomes from dexfenfluramine studies.[1] |
Table 2: Quantitative Analysis of c-Fos Positive Cells
| Brain Region | Treatment Group | Mean Number of c-Fos Positive Cells/section | % Change from Control |
| Paraventricular Nucleus (PVN) | Vehicle Control | 15 ± 3 | - |
| This compound | 150 ± 18 | ↑ 900% | |
| Supraoptic Nucleus (SON) | Vehicle Control | 10 ± 2 | - |
| This compound | 95 ± 11 | ↑ 850% | |
| Central Nucleus of Amygdala (CeA) | Vehicle Control | 25 ± 5 | - |
| This compound | 120 ± 15 | ↑ 380% | |
| Data are presented as mean ± SEM. Data are hypothetical and based on expected outcomes from dexfenfluramine studies.[6][13] |
Table 3: Recommended Antibodies for Immunohistochemistry
| Target Protein | Host Species | Manufacturer | Catalog Number | Recommended Dilution (IHC) |
| c-Fos | Rabbit (Polyclonal) | Proteintech | 26192-1-AP | 1:200[5] |
| Mouse (Monoclonal) | Santa Cruz Biotechnology | sc-8074 | 1:1000[3][13] | |
| Mouse (Monoclonal) | Abcam | ab208942 | 1:1000 | |
| Serotonin Transporter (SERT) | Rabbit (Polyclonal) | Proteintech | 19559-1-AP | 1:500 - 1:2000[14] |
| Rabbit (Polyclonal) | FineTest | ER1916-44 | 1:100 - 1:500[15] | |
| Rabbit (Polyclonal) | Neuromics | RA14115 | Not specified | |
| Dopamine Transporter (DAT) | Rabbit (Monoclonal) | Abcam | ab184451 | 1:250 - 1:500[4] |
| Rabbit (Polyclonal) | GeneTex | GTX133152 | 1:2000[2] | |
| Mouse (Monoclonal) | Abcam | ab128848 | 1:500 | |
| 5-HT2C Receptor | Rabbit (Polyclonal) | ImmunoStar | 24210 | 1:500 - 1:1000 |
Double-Labeling Immunohistochemistry
To determine the phenotype of neurons activated by this compound, double-labeling IHC can be performed to co-localize c-Fos with markers for specific neuronal populations (e.g., serotonin or dopamine neurons).
Logical Workflow for Double-Labeling
This approach allows for the visualization of two antigens in the same tissue section, for example, identifying c-Fos positive nuclei (black) within serotonin neurons (brown cytoplasm).
Conclusion
Immunohistochemistry is a powerful and versatile tool for elucidating the effects of this compound on the brain. By employing the protocols and strategies outlined in these application notes, researchers can effectively visualize and quantify changes in the serotonin and dopamine systems, as well as map the patterns of neuronal activation induced by this compound. This information is critical for a comprehensive understanding of its neuropharmacology and for the development of safer and more effective therapeutic agents.
References
- 1. Loss of serotonin uptake sites and immunoreactivity in rat cortex after dexfenfluramine occur without parallel glial cell reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenfluramine-induced c-fos in the striatum and hypothalamus: a tract-tracing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of dexfenfluramine administration on brain serotonin immunoreactivity and lipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative positron emission tomography studies of the serotonin transporter in humans previously treated with the appetite suppressants fenfluramine or dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of dopamine transporter density with [18F]FECNT PET in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of repeated administration of dexfenfluramine on feeding and brain Fos in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical localisation of the 5-HT2C receptor protein in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive double immunostaining protocol for Fos-immunoreactive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of human brain dexfenfluramine concentration by 19F magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuronal activity (c-Fos) delineating interactions of the cerebral cortex and basal ganglia [frontiersin.org]
- 11. Increased Accuracy to c-Fos-Positive Neuron Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of dexfenfluramine on the transcriptional activation of CRF and its type 1 receptor within the paraventricular nucleus of the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unique expression patterns of 5-HT2A and 5-HT2C receptors in the rat brain during postnatal development: Western blot and immunohistochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential activation of c-Fos in the paraventricular nuclei of the hypothalamus and thalamus following myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zebrafish Model for High-Throughput Screening of (+)-Norfenfluramine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening (HTS) in drug discovery, bridging the gap between in vitro assays and mammalian models.[1] Its small size, rapid external development, optical transparency, and genetic homology to humans make it particularly well-suited for large-scale phenotypic screening of neuroactive compounds.[1][2][3] This document provides detailed application notes and protocols for utilizing the zebrafish larval model in the high-throughput screening of analogs of (+)-Norfenfluramine, a major active metabolite of fenfluramine. This compound is a serotonin-norepinephrine releasing agent and a potent agonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors, with actions also on dopamine (B1211576) release.[4][5][6] The protocols outlined below focus on behavioral assays relevant to the known targets of this compound and are designed for a multi-well plate format compatible with automated imaging and analysis systems.
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the modulation of serotonergic and noradrenergic systems. It acts as a substrate for serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, leading to the release of these neurotransmitters from presynaptic neurons. Additionally, it is a direct and potent agonist at several postsynaptic serotonin receptors.
Caption: Signaling pathway of this compound analogs.
Experimental Workflow for High-Throughput Screening
The overall workflow for screening this compound analogs involves several key stages, from zebrafish embryo collection to data analysis. This process is designed to be scalable and compatible with automated systems.
Caption: High-throughput screening workflow.
Data Presentation: Quantitative Behavioral Analysis
The primary output of the high-throughput screen will be quantitative data on larval behavior. This data should be summarized in tables to facilitate comparison between different analogs and controls. Key parameters to measure include locomotor activity (total distance moved, velocity) and response to light-dark transitions.
Table 1: Locomotor Activity Profile of this compound Analogs in Zebrafish Larvae
| Compound ID | Concentration (µM) | Total Distance Moved (mm) | % Change from Vehicle | Active Time (s) | % Change from Vehicle | p-value |
| Vehicle (0.1% DMSO) | - | 150.2 ± 10.5 | 0% | 45.3 ± 3.1 | 0% | - |
| This compound | 10 | 255.8 ± 15.1 | +70.3% | 72.1 ± 4.5 | +59.2% | <0.001 |
| Analog A | 10 | 280.4 ± 18.2 | +86.7% | 78.9 ± 5.0 | +74.2% | <0.001 |
| Analog B | 10 | 135.7 ± 9.8 | -9.7% | 40.1 ± 2.8 | -11.5% | >0.05 |
| Analog C | 10 | 310.1 ± 20.5 | +106.5% | 85.3 ± 5.6 | +88.3% | <0.001 |
Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Visual Motor Response (VMR) to Dark Flash
| Compound ID | Concentration (µM) | Peak Velocity (mm/s) | Latency to Respond (ms) | Duration of Response (s) | % Change in Peak Velocity |
| Vehicle (0.1% DMSO) | - | 25.6 ± 2.1 | 150 ± 15 | 3.2 ± 0.4 | 0% |
| This compound | 10 | 40.1 ± 3.5 | 135 ± 12 | 4.5 ± 0.6 | +56.6% |
| Analog A | 10 | 45.3 ± 4.0 | 128 ± 11 | 5.1 ± 0.7 | +77.0% |
| Analog B | 10 | 24.9 ± 1.9 | 155 ± 16 | 3.1 ± 0.3 | -2.7% |
| Analog C | 10 | 50.2 ± 4.8 | 120 ± 10 | 5.8 ± 0.8 | +96.1% |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Zebrafish Larvae Maintenance and Plating
-
Zebrafish Husbandry: Maintain adult zebrafish (e.g., AB strain) on a 14/10 hour light/dark cycle at 28.5°C.[7]
-
Embryo Collection: Collect embryos shortly after the start of the light cycle.
-
Embryo Rearing: Raise embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) in a 28.5°C incubator.
-
Staging and Selection: At 4 days post-fertilization (dpf), select healthy, normally developed larvae for the assay.
-
Plating: Using a multichannel pipette or automated liquid handler, transfer a single larva into each well of a 96-well plate containing 100 µL of E3 medium.[8]
Protocol 2: Compound Preparation and Administration
-
Stock Solutions: Prepare 10 mM stock solutions of this compound analogs in 100% DMSO.
-
Working Solutions: Create intermediate dilutions in E3 medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid toxicity.
-
Compound Administration: Add the desired volume of the working solution to each well of the 96-well plate containing a single larva. Include vehicle control (0.1% DMSO in E3 medium) and a positive control (e.g., 10 µM this compound) on each plate.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 1 hour) at 28.5°C before behavioral analysis.
Protocol 3: High-Throughput Locomotor Activity Assay
-
Acclimation: Place the 96-well plates into an automated behavioral analysis system (e.g., ZebraBox, DanioVision) and allow the larvae to acclimate for at least 10 minutes under constant illumination.[9]
-
Recording Protocol:
-
Record baseline locomotor activity under light conditions for 10-20 minutes.
-
Introduce a dark period (lights off) for 5 minutes and record the change in activity.
-
Return to a light period for 10 minutes to assess recovery.
-
-
Data Acquisition: The system's software will track the movement of each larva in real-time, recording parameters such as total distance moved, velocity, and time spent active versus inactive.[10]
Protocol 4: Visual Motor Response (VMR) Assay
-
Acclimation: Acclimate the larvae in the 96-well plates within the behavioral analysis system under constant light for 10 minutes.
-
VMR Stimulus: The assay protocol should consist of a sudden transition from light to dark (a "dark flash") for a short duration (e.g., 1 second), repeated multiple times with an inter-stimulus interval.
-
Behavioral Recording: Record the locomotor activity of the larvae before, during, and after each dark flash.
-
Data Analysis: Quantify the VMR by measuring the peak velocity, latency to respond, and the duration of the heightened activity burst immediately following the light-to-dark transition.[10]
Conclusion
The zebrafish larval model provides a robust and scalable platform for the high-throughput screening of this compound analogs. The detailed protocols and data presentation formats provided in these application notes offer a framework for identifying and characterizing novel psychoactive compounds. The combination of automated behavioral analysis and the physiological relevance of the zebrafish model can significantly accelerate the early stages of drug discovery for compounds targeting serotonergic and noradrenergic pathways.
References
- 1. Zebrafish in High-Throughput Screening: Optimizing Drug Discovery | ZeClinics [zeclinics.com]
- 2. Zebrafish Behavior Screens Could Hold Potential for Drug Discovery | UBC Science [science.ubc.ca]
- 3. Zebrafish Larvae Behavior Models as a Tool for Drug Screenings and Pre-Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 5. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of locomotor activity in larval zebrafish: considerations for the design of high-throughput behavioral studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zebrafish Behavioral Profiling Links Drugs to Biological Targets and Rest/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Larval Locomotion Assay: High-Throughput Method to Study Neurobehavioral Toxicity of a Compound in Zebrafish Larvae [jove.com]
- 10. Characterization of the locomotor activities of zebrafish larvae under the influence of various neuroactive drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (+)-Norfenfluramine solubility and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (+)-Norfenfluramine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A1: For preparing high-concentration stock solutions of this compound hydrochloride, dimethyl sulfoxide (B87167) (DMSO) is recommended. It can be dissolved in DMSO at a concentration of 100 mg/mL with the aid of ultrasonication if necessary.[1] For aqueous-based experiments, sterile water is also a suitable solvent, with a solubility of greater than 10 mg/mL.[2]
Q2: My this compound hydrochloride is not dissolving completely in my aqueous buffer. What should I do?
A2: If you are experiencing solubility issues with this compound hydrochloride in aqueous buffers, consider the following troubleshooting steps:
-
Check the pH of the buffer: As an amine hydrochloride salt, the solubility of this compound is pH-dependent. It is generally more soluble in slightly acidic conditions. Ensure the pH of your buffer is at least 2 units below the pKa of the compound to maintain it in its more soluble protonated form.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can help increase the solubility.
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Use of Co-solvents: For in vivo experiments or challenging in vitro systems, the use of co-solvents may be necessary. Formulations containing DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, or (2-hydroxypropyl)-β-cyclodextrin (SBE-β-CD) have been used to improve solubility.[1]
Q3: I observed precipitation when I diluted my DMSO stock solution of this compound hydrochloride into my cell culture medium. How can I prevent this?
A3: This phenomenon, often referred to as "crashing out," occurs due to the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium. To prevent this:
-
Optimize the Dilution Process: Add the DMSO stock solution dropwise to the cell culture medium while continuously vortexing or stirring. This helps to avoid localized high concentrations of the compound.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a smaller volume of the aqueous medium and then to the final concentration.
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically below 0.5%) to minimize solvent-induced precipitation and potential cytotoxicity.
-
Consider Pre-warming the Aqueous Medium: Having the cell culture medium at 37°C during dilution can sometimes help maintain solubility.
Q4: What are the recommended storage conditions for this compound hydrochloride solutions?
A4: The stability of this compound hydrochloride solutions depends on the solvent and storage temperature:
-
Powder: The solid form should be stored desiccated at 2-8°C.[2]
-
DMSO Stock Solutions: For long-term storage, it is recommended to store DMSO stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3] It is advisable to protect the solutions from light.[3] Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions are generally less stable than DMSO stocks and should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours and protect from light.
Q5: What is the difference in solubility between this compound freebase and its hydrochloride salt?
Solubility Data
The following table summarizes the known solubility of this compound hydrochloride in various solvents.
| Solvent | Concentration | Comments |
| Water | >10 mg/mL | [2] |
| DMSO | 100 mg/mL | Ultrasonic assistance may be needed.[1] |
| Ethanol | 20 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL |
Stability Profile
The stability of this compound is influenced by several factors. The parent compound, fenfluramine (B1217885), is generally stable under ordinary conditions of light, air, and heat when in the hydrochloride salt form.[6]
-
pH Stability: The stability of this compound in aqueous solutions is pH-dependent. As an amphetamine derivative, it is expected to be more stable in acidic to neutral pH conditions. Degradation may occur under strongly alkaline conditions.
-
Photostability: Amphetamine and its derivatives have been shown to undergo photodegradation upon exposure to artificial sunlight.[1][3] Therefore, it is recommended to protect solutions of this compound from light.
-
Oxidative Stability: The parent compound, fenfluramine hydrochloride, has been shown to degrade under oxidizing conditions (e.g., in the presence of peroxide).[7] This suggests that this compound may also be susceptible to oxidation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 2-5 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 10-15 minutes or gently warm it in a 37°C water bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of the 10 mM this compound hydrochloride DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution of the stock solution in the cell culture medium if a high final concentration is required.
-
Add the stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of the cell line being used (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
Protocol 3: Formulation for In Vivo Animal Studies (Example)
For a clear solution suitable for injection, a co-solvent system can be used:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).[1]
-
In a sterile tube, add the following components in order, mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation has been reported to yield a clear solution with a solubility of at least 2.5 mg/mL.[1]
Note: The suitability of any formulation for in vivo use must be determined by the researcher and comply with all relevant animal welfare guidelines.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. dspace.ceu.es [dspace.ceu.es]
Technical Support Center: Optimizing (+)-Norfenfluramine Dosage and Minimizing Neurotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing (+)-Norfenfluramine dosage while minimizing its neurotoxic effects during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound-induced neurotoxicity is primarily targeted at serotonergic (5-HT) neurons. The mechanism is multifactorial and includes:
-
Serotonin (B10506) Release and Reuptake Inhibition: this compound is a potent serotonin-releasing agent and reuptake inhibitor, leading to elevated synaptic serotonin levels.[1][2]
-
5-HT Receptor Agonism: It acts as a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] Agonism at 5-HT2B receptors, in particular, has been linked to cardiovascular toxicity, specifically cardiac fibrosis.[3][4][5]
-
Vesicular Storage Disruption: It can induce the release of serotonin from vesicular storage pools within synaptosomes.[1]
This sustained and excessive serotonergic activity is believed to contribute to long-lasting reductions in serotonin axonal markers, a hallmark of its neurotoxicity.[6][7][8]
Q2: Which stereoisomer of Norfenfluramine is more neurotoxic?
A2: The dextrorotatory enantiomer, this compound (d-norfenfluramine), is significantly more neurotoxic than the levorotatory enantiomer, (-)-Norfenfluramine (l-norfenfluramine).[4][6] Studies in rats have shown that d-norfenfluramine causes a much greater decrease in serotonergic markers compared to its l-isomer at the same dose.[6] In fact, d-norfenfluramine has been shown to cause dose-limiting neurotoxicity in rodent seizure models.[5][9]
Q3: How does the neurotoxicity of this compound compare to its parent compound, (+)-Fenfluramine?
A3: this compound is considered to be more neurotoxic than (+)-Fenfluramine.[6] It is hypothesized that the long-term serotonergic deficits observed with d-fenfluramine may be a result of its metabolism to d-norfenfluramine.[6]
Q4: What are the key experimental models to assess this compound neurotoxicity?
A4: A combination of in vivo and in vitro models is recommended:
-
In Vivo Models:
-
Rodent Behavioral Tests: The maximal electroshock (MES) test can assess antiseizure activity, while the rotarod test is used to evaluate motor impairment and neurotoxicity.[4]
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (e.g., frontal cortex, hippocampus, striatum) for levels of serotonin (5-HT) and its metabolites (e.g., 5-HIAA), as well as the density of serotonin transporters (SERT), provides direct evidence of serotonergic neurotoxicity.[6][10]
-
-
In Vitro Models:
-
Synaptosome Preparations: These can be used to study the effects of this compound on neurotransmitter release and reuptake.[1][2]
-
Receptor Binding Assays: To determine the affinity and activity of the compound at various serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
-
Cell Culture Systems: Neuronal cell lines or primary neuronal cultures can be used to investigate cellular mechanisms of toxicity, such as oxidative stress and apoptosis.
-
Q5: Are there any known strategies to mitigate the neurotoxic effects of this compound?
A5: Research into mitigating this compound's neurotoxicity is ongoing. Some potential strategies include:
-
Chiral Switching: Utilizing the less toxic l-enantiomer, l-norfenfluramine, which has shown antiseizure activity with a better safety profile in animal models.[4][5]
-
Structural Analogs: The development of structural analogs, such as indan (B1671822) derivatives of norfenfluramine, has shown reduced neurotoxic potential while retaining anorectic effects in preclinical studies.[11]
-
Co-administration with Neuroprotective Agents: While research is still in early stages, exploring agents that can counteract the downstream effects of excessive serotonergic stimulation, such as antioxidants or specific receptor antagonists, may be a viable strategy.
-
Dosage Optimization: Careful dose-finding studies are crucial to identify the minimum effective dose that provides therapeutic benefit with the lowest possible risk of neurotoxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of neurotoxicity markers (e.g., reduced 5-HT levels) in animal studies at a planned "low dose."
| Possible Cause | Troubleshooting Step |
| Metabolic Differences | Investigate the metabolic profile of this compound in the specific animal model. The rate of metabolism and clearance can significantly impact exposure and toxicity. Fenfluramine (B1217885) is metabolized by multiple CYP450 enzymes, and variations in these enzymes can alter exposure.[12] |
| Drug-Drug Interactions | Review all co-administered substances for potential interactions that could inhibit the metabolism of this compound, leading to higher-than-expected plasma and brain concentrations.[13] |
| Vehicle or Formulation Issues | Ensure the vehicle used for drug administration does not enhance brain penetration or alter the pharmacokinetic profile of the compound. |
| Dosing Error | Double-check all dose calculations and preparation procedures. |
Issue 2: Inconsistent results in in vitro neurotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Assay Conditions | Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. For synaptosome preparations, ensure the viability and purity of the preparation. |
| Compound Stability | Verify the stability of this compound in the assay medium under the experimental conditions. |
| Receptor Density | If using cell lines, ensure consistent expression levels of the target serotonin receptors. |
| Contamination | Rule out microbial or chemical contamination of cell cultures or reagents. |
Quantitative Data Summary
Table 1: Comparative Neurotoxicity of Fenfluramine and Norfenfluramine Stereoisomers in Rats
| Compound | Dose (mg/kg, SC) | Brain Region | % Decrease in 5-HT Levels | % Decrease in 5-HIAA Levels | % Decrease in [³H]paroxetine Binding | Reference |
| d-Fenfluramine | 10 | Frontal Cortex | ~35% | ~40% | ~45% | [6] |
| Hippocampus | No significant decrease | ~30% | ~30% | [6] | ||
| l-Fenfluramine | 10 | Frontal Cortex | No significant decrease | No significant decrease | No significant decrease | [6] |
| Hippocampus | No significant decrease | No significant decrease | No significant decrease | [6] | ||
| d-Norfenfluramine | 10 | Frontal Cortex | ~60% | ~65% | ~70% | [6] |
| Hippocampus | ~50% | ~55% | ~60% | [6] | ||
| l-Norfenfluramine | 10 | Frontal Cortex | No significant decrease | No significant decrease | No significant decrease | [6] |
| Hippocampus | No significant decrease | No significant decrease | No significant decrease | [6] |
Table 2: Antiseizure Activity and Neurotoxicity of Fenfluramine and Norfenfluramine Enantiomers in Mice (MES Test)
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| d,l-Fenfluramine | 8.1 - 10.7 | - | - | [4] |
| d-Fenfluramine | 14.8 | >30 | >2.0 | [4] |
| l-Fenfluramine | 9.9 | 62.1 | 6.3 | [4] |
| d-Norfenfluramine | 5.1 | 10.2 | 2.0 | [4] |
| l-Norfenfluramine | 10.2 | 12.5 | 1.2 | [5] |
ED₅₀: Median Effective Dose for seizure protection. TD₅₀: Median Toxic Dose causing minimal motor impairment.
Experimental Protocols
1. Assessment of Serotonergic Neurotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single subcutaneous (SC) injection of the test compound (e.g., 10 mg/kg of d-norfenfluramine) or vehicle.
-
Endpoint Measurement (1 week post-injection):
-
Animals are sacrificed, and brain regions (frontal cortex, hippocampus) are dissected.
-
Tissue is homogenized and analyzed for levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
-
A separate portion of the brain homogenate is used for radioligand binding assays with [³H]paroxetine to quantify the density of serotonin transporters (SERT).
-
-
Data Analysis: Comparison of monoamine levels and SERT density between drug-treated and vehicle-treated groups.
2. In Vitro Neurotransmitter Release Assay
-
Preparation: Synaptosomes are prepared from specific brain regions (e.g., hippocampus for serotonin, striatum for dopamine) of rats.
-
Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]dopamine) to load the vesicles.
-
Stimulation: The loaded synaptosomes are then exposed to various concentrations of this compound.
-
Measurement: The amount of radiolabeled neurotransmitter released into the supernatant is quantified using liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ value for neurotransmitter release.
Visualizations
Caption: Mechanism of this compound Neurotoxicity.
Caption: Workflow for Assessing Neurotoxicity.
References
- 1. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 4. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Brain serotonin neurotoxicity and primary pulmonary hypertension from fenfluramine and dexfenfluramine. A systematic review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenfluramine-induced serotonergic neurotoxicity in mice: lack of neuroprotection by inhibition/ablation of nNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of (+)-Norfenfluramine
Welcome to the technical support center for the HPLC analysis of (+)-Norfenfluramine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound.[1] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause A: Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact strongly with the basic amine group of norfenfluramine, leading to tailing.
-
Solution 1: Use a Base-Deactivated or End-Capped Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal accessible silanol groups.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-5) will ensure that the silanol groups are not ionized and that the basic analyte is fully protonated, minimizing secondary interactions.[1][2]
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
-
Cause B: Column Overload: Injecting too much sample can lead to peak tailing.[1][3]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[1]
-
-
Cause C: Column Degradation: A void at the column inlet or a partially blocked frit can distort the peak shape.[1][3]
-
Solution: First, try reversing and flushing the column. If this doesn't resolve the issue, replacing the guard column or the analytical column may be necessary.[1]
-
Troubleshooting workflow for peak tailing.
Issue 2: Inconsistent Retention Times
Q2: The retention time for my this compound peak is shifting between injections. What could be the cause?
A2: Retention time variability can compromise the reliability of your analysis.[4] The most common causes are related to the mobile phase, temperature, or the HPLC system itself.[4][5][6][7]
-
Cause A: Mobile Phase Composition Changes:
-
Evaporation of Volatile Solvents: If your mobile phase is pre-mixed and contains a volatile organic component, its evaporation can alter the solvent ratio and cause retention time drift.[8]
-
Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.[5][9]
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[4][10] Allow sufficient time for the column to equilibrate before injecting your samples.[5][9] Online mixing of the mobile phase can also improve consistency.[8]
-
-
Cause B: Temperature Fluctuations:
-
Cause C: HPLC Pump Issues:
Issue 3: Poor Resolution of Enantiomers
Q3: I am trying to separate this compound from its l-enantiomer, but the resolution is poor.
A3: Chiral separations require specific stationary phases and mobile phase conditions.
-
Cause A: Incorrect Column Selection: Standard achiral columns (like a C18) will not separate enantiomers.
-
Solution: You must use a chiral stationary phase (CSP). For norfenfluramine, Pirkle-type columns have been used successfully.[11] Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also a common choice for chiral separations.[12]
-
-
Cause B: Mobile Phase Optimization: The composition of the mobile phase is critical for achieving chiral resolution.
-
Solution: The type and concentration of the organic modifier, as well as any additives, will need to be optimized. For example, in normal-phase chromatography on a chiral column, the ratio of hexane (B92381) to a polar solvent like ethanol (B145695) or isopropanol (B130326) is a key parameter.
-
-
Cause C: Derivatization: In some cases, derivatizing the analyte with a chiral agent can enhance separation on an achiral column.
Issue 4: Low Sensitivity / No Peak Detected
Q4: I am not seeing a peak for this compound, or the peak is very small.
A4: This issue can stem from problems with the sample, the HPLC system, or the detector.[9][14]
-
Cause A: Sample Degradation: this compound may be unstable under certain conditions.
-
Solution: Ensure proper sample storage and handling. Prepare fresh standards and samples before analysis.
-
-
Cause B: System Leak: A leak in the system can prevent the sample from reaching the detector.[14]
-
Solution: Perform a visual inspection of all fittings and connections for any signs of leakage.
-
-
Cause C: Incorrect Detector Wavelength: If using a UV detector, the wavelength may not be optimal for this compound.
-
Solution: The optimal wavelength for detection after derivatization with dansyl chloride is typically around an excitation of 230 nm and an emission of 350 nm for fluorescence detection.[15] For UV detection of underivatized norfenfluramine, a lower wavelength may be required.
-
-
Cause D: Derivatization Failure: If a derivatization step is part of your protocol, an incomplete reaction will result in a low signal.
-
Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. A study using dansyl chloride derivatization allowed the reaction to proceed at room temperature for 4 hours.[13]
-
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound in Plasma (with Derivatization)
This protocol is based on a method developed for the analysis of d-fenfluramine and its metabolite d-norfenfluramine.[11]
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add 3,5-dinitrophenylisocyanate and allow the reaction to proceed to form the derivative.[11]
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: Pirkle-type chiral column.
-
Mobile Phase: A mixture of hexane, isopropanol, and acetonitrile (B52724). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at a specified wavelength.
-
Injection Volume: 100 µL.
-
Protocol 2: HPLC-Fluorescence Analysis of Norfenfluramine (with Derivatization)
This protocol is adapted from a method for determining norfenfluramine in biological samples.[13]
-
Sample Preparation (Plasma or Brain Tissue Homogenate):
-
Perform protein precipitation followed by liquid-liquid extraction.
-
Evaporate the organic extract to dryness.
-
-
Derivatization:
-
Reconstitute the residue in a buffer solution.
-
Add dansyl chloride solution and let the reaction proceed at room temperature for 4 hours.[13]
-
Stop the reaction by adding a quenching agent.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., pH 4.0).[15]
-
Flow Rate: 0.9 mL/min.[15]
-
Column Temperature: 30 °C.[15]
-
Detection: Fluorescence detector with excitation at ~230 nm and emission at ~350 nm.[15]
-
General experimental workflow for HPLC analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the analysis of norfenfluramine.
Table 1: Method Performance Characteristics
| Parameter | Plasma | Urine | Brain Microdialysate | Brain Tissue | Reference |
| Minimum Quantitation Limit | 10 ng/mL | 25 ng/mL | 200 fmol | 5 pmol/mg | [11][13] |
| Inter-assay Precision (%RSD) | < 7% | < 7% | 3.7% - 7.9% | 7.9% - 12.2% | [11][13] |
| Extraction Recovery | 105% - 108% | - | - | 48% - 78% | [13] |
Table 2: Antiseizure Activity and Brain/Plasma Concentrations
| Compound | Test | ED₅₀ (mg/kg) | Brain EC₅₀ (ng/g) | Plasma EC₅₀ (ng/mL) | Reference |
| l-norfenfluramine | Audiogenic Seizure | 1.2 | 1940 | 101 | [16] |
| d,l-fenfluramine | Audiogenic Seizure | 10.2 | 13200 | - | [16] |
| l-fenfluramine | Audiogenic Seizure | 17.7 | 25400 | - | [16] |
| norfenfluramine | MES Test | 5.1 - 14.8 | 1340 | 81 | [16] |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Retention Shifts | Separation Science [sepscience.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. journal.gnest.org [journal.gnest.org]
- 16. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? | MDPI [mdpi.com]
Mitigating cardiovascular side effects of (+)-Norfenfluramine in animal models
Technical Support Center: (+)-Norfenfluramine Cardiovascular Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the cardiovascular side effects of this compound in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high variability in blood pressure readings in our rats treated with this compound. What could be the cause and how can we troubleshoot this?
A1: High variability in blood pressure (BP) is a common issue. Consider the following factors:
-
Measurement Technique: The two most common methods are tail-cuff plethysmography and radiotelemetry.[1]
-
Tail-Cuff: This noninvasive method can be prone to variability due to animal stress from restraint and heating.[1] To minimize this, ensure a consistent and adequate acclimatization period for the animals to the restraint procedure before starting measurements. Conduct measurements at the same time each day in a quiet environment.
-
Radiotelemetry: This is considered the gold standard as it allows for continuous monitoring of conscious, unrestrained animals, thereby reducing stress-induced fluctuations.[1][2][3] If your study requires high precision, telemetry is the recommended method.
-
-
Animal Stress: Stress significantly impacts blood pressure. Handle animals gently and consistently. Ensure the housing environment is stable and free from sudden noises or disturbances.
-
Anesthesia: If measurements are taken under anesthesia, the choice of agent can impact cardiovascular parameters. Isoflurane is commonly used, but the depth of anesthesia must be carefully controlled and monitored to ensure consistency.[4][5]
Below is a troubleshooting workflow to address BP variability.
References
Technical Support Center: Enantioselective Synthesis of (+)-Norfenfluramine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (+)-Norfenfluramine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the enantioselective synthesis of this compound?
A1: The main strategies for the enantioselective synthesis of this compound from the precursor 1-(3-(trifluoromethyl)phenyl)propan-2-one include:
-
Asymmetric Reductive Amination (ARA): This is a prominent method for producing chiral amines. It can be achieved through catalytic hydrogenation or transfer hydrogenation of an intermediate imine.[1]
-
Biocatalytic Transamination: The use of transaminase enzymes offers a green and highly selective alternative for the synthesis of chiral amines from ketones.[2]
Q2: My enantioselectivity is low. What are the common causes?
A2: Low enantioselectivity can stem from several factors:
-
Suboptimal Catalyst/Ligand: The choice of a chiral catalyst or ligand is crucial for achieving high enantiomeric excess (ee). The catalyst system may not be optimal for the specific substrate.
-
Reaction Conditions: Temperature, pressure, and solvent can significantly impact the stereochemical outcome. Higher temperatures, for instance, can often lead to lower enantioselectivity.
-
Iminium Intermediate Geometry: In reductive amination, the geometry of the iminium ion intermediate can influence the facial selectivity of the hydride attack.
-
Racemization: The desired product may be susceptible to racemization under the reaction conditions or during workup and purification.
Q3: The reaction yield is poor, although the enantioselectivity is acceptable. What should I investigate?
A3: Poor yields can be attributed to several factors:
-
Catalyst Inactivation: The catalyst may be deactivated by impurities in the starting materials or solvents, or by side reactions.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress over time is essential.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. For instance, in reductive amination, the reduction of the starting ketone to an alcohol is a common side reaction.
-
Product Inhibition: The product itself may inhibit the catalyst, slowing down the reaction rate as the concentration of the product increases.
Q4: Are there any specific challenges associated with the trifluoromethyl group in the synthesis of this compound?
A4: The electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the reactivity of the starting ketone and the stability of intermediates, potentially affecting both the yield and enantioselectivity of the reaction. The synthesis of α-trifluoromethyl amines is an active area of research, with various strategies being developed to address these challenges.[3]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reductive Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Chiral Ligand/Catalyst | Screen a variety of chiral ligands (e.g., derivatives of BINAP, P-Phos) and metal precursors (e.g., Ru, Ir, Rh complexes). | The steric and electronic properties of the ligand create the chiral environment necessary for stereoselective reduction. |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Reactions are often run at temperatures ranging from room temperature down to -78°C. | Lower temperatures generally enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Incorrect Solvent Choice | Screen different solvents with varying polarities (e.g., toluene, methanol, THF, dichloromethane). | The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry. |
| Iminium Ion Geometry | If pre-forming the imine, ensure complete formation before adding the reducing agent. Consider in-situ imine formation. | The E/Z isomerization of the imine can affect the facial selectivity of the hydride addition. |
| Racemization of Product | Analyze the ee of the product at different reaction times. If racemization is observed, shorten the reaction time or modify the workup procedure to avoid harsh conditions (e.g., strong acids or bases). | The chiral amine product may be susceptible to racemization under certain conditions. |
Issue 2: Low Yield in Biocatalytic Transamination
| Potential Cause | Troubleshooting Step | Rationale |
| Enzyme Inhibition | Test for substrate and/or product inhibition by running the reaction at different initial concentrations. | High concentrations of the ketone substrate or the amine product can inhibit the transaminase. |
| Unfavorable Reaction Equilibrium | Use a large excess of the amine donor (e.g., isopropylamine) or employ a co-product removal system (e.g., using lactate (B86563) dehydrogenase to remove pyruvate). | The transamination reaction is reversible, and shifting the equilibrium towards the product side is crucial for high conversion. |
| Suboptimal pH and Temperature | Optimize the reaction pH and temperature. Most transaminases have an optimal pH range of 7.5-9.0 and a temperature range of 30-50°C. | Enzyme activity is highly dependent on pH and temperature. |
| Low Enzyme Activity/Stability | Increase the enzyme loading. Consider using an immobilized enzyme for improved stability and reusability. | Insufficient active enzyme will result in low conversion. Immobilization can protect the enzyme from denaturation. |
| Poor Substrate Solubility | Add a co-solvent (e.g., DMSO, up to 30% v/v) to improve the solubility of the hydrophobic ketone substrate. | The enzyme requires access to the substrate in the aqueous reaction medium. |
Data Presentation
The following tables summarize typical yields and enantioselectivities achieved in the asymmetric synthesis of chiral amines structurally related to this compound, as direct data for its enantioselective synthesis is not widely published. This data can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Asymmetric Reductive Amination of Aryl Ketones
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Ru-C3*-TunePhos/H2 | Various aryl-trifluoromethyl ketones | 51-92 | 80-97 | [4] |
| Ir-complex with phosphoramidite (B1245037) ligand | Arylacetones | up to 99 | up to 99 | [5] |
| [((R)-tol-binap)RuCl2]/HCOONH4 | Acetophenone | - | >99 | [1] |
Table 2: Biocatalytic Transamination of Ketones
| Enzyme | Substrate | Amine Donor | Yield (%) | ee (%) | Reference |
| Transaminase from Vibrio fluvialis | 1-(4-Trifluoromethylphenyl)ethanone | Isopropylamine | >99 (conversion) | >99 | [6] |
| Engineered Transaminase | Pro-sitagliptin ketone | Isopropylamine | 92 | >99.95 | [2] |
Experimental Protocols
General Protocol for Asymmetric Reductive Amination (Hydrogenation)
This protocol is a general guideline based on the Ru-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones.[4]
-
Catalyst Preparation: In a glovebox, a mixture of the ruthenium precursor and the chiral ligand in a suitable solvent (e.g., methanol) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a high-pressure autoclave are added 1-(3-(trifluoromethyl)phenyl)propan-2-one, the pre-formed catalyst solution, and an ammonium (B1175870) salt (e.g., NH4OAc) as the ammonia (B1221849) source.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the desired temperature (e.g., 50°C) for a specified time (e.g., 24-48 hours).
-
Workup and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford this compound.
-
Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC or GC.
General Protocol for Biocatalytic Transamination
This protocol is a general guideline for the transamination of a ketone to a chiral amine.[6]
-
Reaction Mixture Preparation: In a reaction vessel, a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0) is prepared containing pyridoxal-5'-phosphate (PLP) cofactor, the transaminase enzyme, and the amine donor (e.g., isopropylamine).
-
Substrate Addition: 1-(3-(trifluoromethyl)phenyl)propan-2-one is added to the reaction mixture. A co-solvent like DMSO may be used to enhance solubility.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 40°C) with gentle agitation for a specified time (e.g., 24 hours).
-
Workup and Extraction: The reaction is quenched by adjusting the pH. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography or crystallization. The conversion and enantiomeric excess are determined by HPLC or GC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Strategy for improving biocatalytic reaction yield.
Caption: Key enantioselective synthesis pathways to this compound.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]
Addressing variability in behavioral responses to (+)-Norfenfluramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of (+)-Norfenfluramine.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
Issue 1: High Variability in Locomotor Activity Response
-
Question: We are observing significant inter-subject variability in the locomotor response to this compound in our rat model. Some animals show profound suppression of activity, while others are only mildly affected. What could be the cause?
-
Answer: Variability in locomotor response is a known challenge. Several factors can contribute:
-
Serotonin (B10506) System State: The behavioral effects of this compound are not solely mediated by serotonin (5-HT) release.[1] Studies have shown that depletion of 5-HT using p-chlorophenylalanine (PCPA) or blockade of 5-HT uptake with fluoxetine (B1211875) does not prevent the reduction in locomotor activity induced by norfenfluramine.[1] However, the baseline state of the serotonergic system can still influence overall behavior.
-
Dopaminergic and Noradrenergic Effects: this compound also influences dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) levels.[2] It is a potent releaser of NE and, to a lesser extent, DA.[2][3] The balance between its effects on these different neurotransmitter systems can lead to varied behavioral outcomes. The release of NE and DA is at least partially mediated by the norepinephrine transporter (NET).[2]
-
Genetic Differences: Polymorphisms in genes encoding for metabolic enzymes (e.g., CYP2D6) can alter the conversion of parent compounds like fenfluramine (B1217885) to norfenfluramine and its subsequent metabolism, leading to different effective concentrations in the brain.[4][5][6]
-
Enantiomeric Purity: Ensure the stereoisomeric purity of your this compound. The d- and l-enantiomers of norfenfluramine can have different potencies and effects. For instance, while both enantiomers reduce behavioral activity, d-norfenfluramine is a more potent 5-HT releasing agent.[1] In some seizure models, l-norfenfluramine has shown greater potency.[4]
Troubleshooting Workflow:
Troubleshooting workflow for locomotor variability. -
Issue 2: Inconsistent Anorectic (Appetite Suppressant) Effects
-
Question: The appetite-suppressing effects of our this compound administration are not consistent across experiments. What factors should we investigate?
-
Answer: The anorectic effects of this compound are complex and can be influenced by several variables:
-
Serotonin Receptor Sensitivity: The anorectic action involves not only 5-HT release but also direct agonism at 5-HT2C receptors.[7] Variability in the expression or sensitivity of these receptors can lead to different outcomes. Interestingly, in rats with 5,7-dihydroxytryptamine (B1205766) (5,7-DHT)-induced brain 5-HT depletion, the anorectic effects of dexfenfluramine (B1670338) and dexnorfenfluramine were enhanced, possibly due to receptor supersensitivity.[8]
-
Metabolism: this compound is a major active metabolite of fenfluramine.[7] If you are administering a parent drug, inconsistencies in its metabolism to this compound will directly impact the anorectic response. This metabolism is mediated by multiple CYP enzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6.[5][6] Co-administration of other drugs that inhibit or induce these enzymes can alter the pharmacokinetic profile.
-
Feeding Protocol: The timing of drug administration relative to the feeding or dark cycle is critical. Ensure your protocol is standardized.
Data on Anorectic Agent Mechanisms:
Agent Effect on Anorexia with 5,7-DHT Lesions Potential Mechanism Dexfenfluramine (dF) Enhanced 5-HT release and direct receptor agonism[8] Dexnorfenfluramine (dNF) Enhanced 5-HT release and direct receptor agonism[8] Fluoxetine Reduced or unchanged 5-HT uptake inhibition[8] | 5-HT1B/2C Agonists | Enhanced | Direct receptor agonism, possible receptor supersensitivity[8] |
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound has a multi-faceted mechanism. It acts as a potent serotonin-norepinephrine releasing agent (SNRA).[7] It serves as a substrate for the serotonin transporter (SERT), leading to the release of serotonin from the presynaptic terminal.[9] It also interacts with norepinephrine transporters (NET) to evoke norepinephrine and dopamine release.[2] Additionally, it is a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[7]
Mechanism of action of this compound. -
-
Q2: How do the behavioral effects of this compound differ from its parent compound, fenfluramine?
-
A2: While their effects are related, there are key differences. This compound generally has a faster onset of action and a longer duration of behavioral effects compared to fenfluramine.[10] In drug discrimination studies, norfenfluramine's peak effect was observed at 20-60 minutes post-administration, which was faster than fenfluramine.[11] In terms of neurochemistry, norfenfluramine is substantially more potent as a norepinephrine and dopamine releaser than fenfluramine.[7]
-
-
Q3: What are the key quantitative parameters I should be aware of when designing my experiments?
-
A3: The effective doses of this compound vary depending on the behavioral endpoint and the animal model. Below is a summary of some reported values.
Quantitative Data for Norfenfluramine Enantiomers:
Parameter Compound Model/Assay Value Reference EC50 ([3H]5-HT Release) This compound Rat synaptosomes 59 nM [2] EC50 ([3H]NE Release) This compound Rat synaptosomes 73 nM [2] ED50 (Drug Discrimination) Norfenfluramine Rat, operant task 0.71 mg/kg [11] ED50 (Antiseizure) d,l-Norfenfluramine Mouse, MES test 4-30 mg/kg range [4] ED50 (Antiseizure) l-Norfenfluramine Mouse, audiogenic seizure 1.2 mg/kg [4] | -log EC50 (Vasoconstriction) | this compound | Rat thoracic aorta | 5.77 |[12] |
-
-
Q4: Are there known drug-drug interactions I should be concerned about?
-
A4: Yes. The metabolism of fenfluramine to norfenfluramine involves several cytochrome P450 enzymes, primarily CYP1A2, CYP2B6, CYP2C19, and CYP2D6.[5][6] Co-administration of drugs that are strong inhibitors or inducers of these enzymes can significantly alter the levels of this compound. For example, stiripentol (B1682491) is a known inhibitor of multiple CYPs and may require dose adjustments of fenfluramine.[5] While fenfluramine and norfenfluramine can inhibit CYP2D6 in vitro, they are generally considered unlikely to be perpetrators of clinically significant drug interactions.[13]
-
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats
-
Animals: Male Sprague-Dawley rats (250-300g). House individually for at least 3 days before testing. Maintain on a 12:12 light:dark cycle with ad libitum access to food and water.
-
Apparatus: An automated open-field activity monitoring system with infrared beams to detect horizontal and vertical movements.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Place each rat in the activity chamber for a 30-minute habituation period.
-
After habituation, administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg, intraperitoneal injection) or vehicle.
-
Immediately return the animal to the activity chamber and record locomotor and investigatory behavior for 60-120 minutes.
-
Data analysis should focus on total distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Protocol 2: Drug Discrimination Paradigm in Rats
-
Animals: Male Wistar rats maintained at 85% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training:
-
Train rats to press a lever for a food reward (e.g., FR10 schedule).
-
Administer a training dose of this compound (e.g., 1.4 mg/kg, i.p.) and reinforce responses on the designated "drug" lever.
-
On alternate days, administer vehicle and reinforce responses on the "vehicle" lever.
-
Continue training until rats reliably select the correct lever (>80% accuracy).
-
-
Testing:
-
Once trained, test various doses of this compound and other compounds to assess generalization.
-
Present both levers, but do not provide reinforcement.
-
Record the percentage of responses on the drug-correct lever. An ED50 value can be calculated as the dose that produces 50% drug-lever responding.[11]
-
Experimental Workflow for Drug Discrimination:
References
- 1. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Temporal differences in behavioral effect of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fenfluramine metabolite this compound is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in (+)-Norfenfluramine Microdialysis Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting successful in vivo microdialysis experiments with (+)-Norfenfluramine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the major active metabolite of the anorectic agent (+)-fenfluramine. It is a potent serotonin-norepinephrine releasing agent (SNRA). Its primary mechanism of action involves inhibiting the reuptake of serotonin (B10506) (5-HT) and stimulating its release from the cytoplasmic pool.[1] It also demonstrates a higher potency for inducing dopamine (B1211576) release compared to its parent compound.[1] Furthermore, this compound acts as a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2]
Q2: What are the expected effects of this compound administration on extracellular neurotransmitter levels in the brain?
A2: Intravenous administration of this compound has been shown to significantly increase extracellular levels of serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA) in the rat frontal cortex.[3][4] The increase in 5-HT is particularly robust.[4]
Q3: What analytical methods are most suitable for detecting this compound and monoamines in microdialysate samples?
A3: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for the simultaneous determination of this compound and monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in microdialysate samples.[5][6][7] Given the low concentrations of neurotransmitters in dialysates, often in the nanomolar to picomolar range, the sensitivity of electrochemical detectors is crucial.[8] Other sensitive methods include UHPLC-tandem mass spectrometry.[9]
Q4: How can I determine the true extracellular concentration of neurotransmitters from my dialysate concentrations?
A4: The concentration of an analyte in the dialysate is only a fraction of the true extracellular concentration, a concept known as "relative recovery" or "probe efficiency".[10][11] To estimate the true extracellular concentration, in vivo calibration methods such as the "no-net-flux" (also known as zero-net-flux) method are recommended.[10][12] This technique involves perfusing the probe with several different concentrations of the analyte of interest to determine the point at which there is no net movement across the membrane, which corresponds to the extracellular concentration.[12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound microdialysis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Recovery | Probe Issues: Clogged or damaged probe membrane, incorrect probe placement. | - Pre-test probes: Always determine the in vitro recovery of each probe before implantation.[13] - Verify placement: Histologically verify the probe placement after the experiment. - Handle with care: Ensure the probe is not bent or damaged during handling and implantation.[13] |
| Flow Rate Issues: Flow rate is too high, leading to reduced diffusion time across the membrane. | - Optimize flow rate: Decrease the perfusion flow rate. Common rates for in vivo microdialysis are between 0.5 and 2.0 µL/min.[13] A lower flow rate generally increases relative recovery.[14] | |
| Analyte Instability: Degradation of monoamines at room temperature. | - Maintain sample integrity: Keep collected samples on ice or in a refrigerated fraction collector to minimize degradation.[15] - Use stabilizing agents: Add an antioxidant like ascorbic acid to the perfusate or an acid (e.g., perchloric or acetic acid) to the collection vial to protect catecholamines from oxidation.[15][16] | |
| Non-specific Binding: this compound, being a hydrophobic compound, may adhere to tubing and probe components. | - System optimization: Use materials known to reduce non-specific binding. Surface coating of microdialysis components can also be considered.[17] - Solubility verification: Ensure the solubility of this compound in the perfusion buffer.[1] | |
| Variable or Inconsistent Results | Inconsistent In Vivo Recovery: Changes in the tissue surrounding the probe (e.g., due to gliosis or edema) can alter recovery over time. | - Use the zero-net-flux method: This method can determine the in vivo recovery for each experiment, accounting for individual and temporal variations.[13] - Allow for equilibration: After probe insertion, allow a stabilization period (e.g., 1-2 hours) for the tissue to recover from the initial trauma before collecting baseline samples.[13] |
| Variable Probe Placement: Minor differences in the anatomical location of the probe can lead to significant variations in neurotransmitter levels. | - Use a stereotaxic frame: Ensure precise and reproducible probe implantation.[13] - Histological verification: Confirm the placement of the probe in the target brain region post-experiment. | |
| Analytical Challenges | Low Analyte Concentration: Neurotransmitter levels, especially basal levels, can be below the detection limit of the analytical method. | - Use highly sensitive detectors: Electrochemical detectors (ECD) are well-suited for the low concentrations of neurotransmitters found in microdialysates.[7][8] - Optimize HPLC-ECD parameters: Ensure the HPLC-ECD system is optimized for maximum sensitivity (e.g., electrode potential, mobile phase composition). |
| Interference: Co-elution of this compound with neurotransmitters or endogenous compounds in the chromatogram. | - Optimize chromatographic separation: Adjust the mobile phase composition, pH, or column type to achieve better separation of peaks. - Selective detection: Utilize the different electrochemical properties of the analytes by optimizing the electrode potential to selectively detect the compound of interest. | |
| System Malfunctions | Probe Clogging: Blockage of the probe membrane or tubing during the experiment. | - Filter perfusate: Ensure the perfusion solution is filtered and degassed to prevent particulates and air bubbles from clogging the system. - Gentle flushing: If clogging is suspected, gently flush the probe with filtered, deionized water before implantation.[13] - Use of removable probes: Removable probes may reduce the risk of clogging and inflammatory reactions associated with permanently implanted probes.[5] |
Quantitative Data Summary
The following tables summarize representative quantitative data from microdialysis studies involving this compound and its parent compound, d-fenfluramine.
Table 1: Peak Effects of Intravenous this compound on Extracellular Monoamine Levels in Rat Frontal Cortex
| Dose (mg/kg, i.v.) | Peak Increase in 5-HT (% of baseline) | Peak Increase in NE (% of baseline) | Peak Increase in DA (% of baseline) |
| 1.0 | ~1200% | ~300% | ~250% |
| 3.0 | ~2500% | ~500% | ~400% |
| Data are expressed as mean peak effects.[4] |
Table 2: HPLC Method Validation for d-Norfenfluramine (NF) in Brain Microdialysate
| Parameter | Value |
| Limit of Quantitation | 200 fmol |
| Inter-assay Variability (RSD) | 4.6% (at 2 pmol/µl) |
| Intra-assay Variability | Typically several times lower than inter-assay variability |
| Data from a study using precolumn derivatization with dansyl chloride and fluorometric detection.[18] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Monitoring Neurotransmitter Release
This protocol provides a general framework for conducting in vivo microdialysis experiments in rats to assess the effect of this compound on extracellular neurotransmitter levels.
1. Materials and Equipment:
-
Microdialysis probes (e.g., 2-4 mm active membrane length)
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
This compound solution in a suitable vehicle
-
Surgical instruments
-
Dental cement and anchor screws
-
HPLC-ECD system
2. Surgical Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Shave and clean the scalp, and make a midline incision to expose the skull.
-
Drill a hole at the stereotaxic coordinates for the desired brain region (e.g., frontal cortex, hypothalamus).
-
Implant a guide cannula and secure it to the skull with dental cement and anchor screws.
-
Suture the scalp incision around the implant.
-
Allow the animal to recover for at least 24-48 hours post-surgery.[13]
3. Microdialysis Experiment:
-
On the day of the experiment, place the animal in the experimental chamber and allow it to habituate.
-
Gently insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.[13]
-
Collect 3-4 baseline dialysate samples (e.g., 20-minute fractions).[13]
-
Administer this compound (e.g., via intraperitoneal or intravenous injection).
-
Continue collecting dialysate samples for the desired post-treatment period (e.g., 2-4 hours).
4. Sample Analysis:
-
Analyze the dialysate samples using a validated HPLC-ECD method to quantify the concentrations of serotonin, norepinephrine, dopamine, and this compound.
-
Express the results as a percentage of the baseline concentrations.
Protocol 2: HPLC-EC Method for Simultaneous Analysis
This protocol outlines the key aspects of an HPLC-EC method for the analysis of monoamines in microdialysate samples.
1. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An aqueous buffer containing an organic modifier (e.g., methanol (B129727) or acetonitrile), an ion-pairing agent (e.g., octane (B31449) sulfonic acid), and a chelating agent (e.g., EDTA) at an acidic pH.[16]
-
Flow Rate: Typically in the range of 0.8-1.2 mL/min for standard HPLC, but can be lower for UHPLC systems.[16]
2. Electrochemical Detection:
-
Detector: A coulometric or amperometric electrochemical detector.
-
Working Electrode: Glassy carbon is a common material.
-
Potential: The potential of the working electrode is set to a level sufficient to oxidize the analytes of interest (e.g., +0.6 to +0.8 V vs. Ag/AgCl reference electrode). The optimal potential should be determined empirically to maximize signal-to-noise ratio.
3. Sample Preparation and Injection:
-
Samples are typically injected directly onto the HPLC system without further purification.[2]
-
An autosampler with temperature control is recommended to maintain sample stability.[16]
Visualizations
Caption: Workflow for a typical in vivo microdialysis experiment.
Caption: Troubleshooting logic for low analyte signal.
Caption: Signaling pathway of this compound.
References
- 1. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothalamic monoamines measured by microdialysis in rats treated with 2-deoxy-glucose or d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 7. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of (+)-Norfenfluramine storage conditions to prevent degradation
This technical support center provides guidance on the refinement of storage conditions for (+)-Norfenfluramine to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: Based on available data for similar amine-containing compounds and general best practices, this compound should be stored in well-closed containers, protected from light, and kept at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. For extended periods, storage at -20°C is also a common practice for analytical standards. However, the optimal storage conditions should be determined by a formal stability study.
Q2: What are the potential degradation pathways for this compound?
A2: As a substituted amphetamine, this compound is susceptible to several degradation pathways, including:
-
Oxidation: The amine functional group is prone to oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products. Studies on other amphetamines have shown that they can undergo photodegradation.
-
Hydrolysis: While generally stable to hydrolysis at neutral pH, degradation may occur under strongly acidic or basic conditions, especially at elevated temperatures.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Q3: How can I monitor the stability of my this compound samples?
A3: The most effective way to monitor stability is by using a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection. This method should be able to separate the intact this compound from any potential degradation products.
Q4: What is a "stability-indicating method"?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation and separate it from its degradation products, excipients, and other potential impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Confirm the identity of the new peaks using a mass spectrometer (LC-MS). 2. Review the storage conditions (temperature, light exposure, container closure). 3. Perform a forced degradation study to intentionally generate and identify potential degradation products to confirm if the new peaks correspond to them. |
| Loss of potency (lower than expected assay value) | Degradation of the compound. | 1. Verify the accuracy of the analytical method. 2. Assess the storage conditions and handling procedures. 3. Consider storing the material at a lower temperature and protected from light. |
| Discoloration of the sample | Formation of colored degradation products, often due to oxidation or photodecomposition. | 1. Immediately analyze the sample using a stability-indicating method to assess purity. 2. Discontinue use of the batch if significant degradation is confirmed. 3. Implement stricter light and oxygen protection measures for future storage (e.g., amber vials, storage under inert gas). |
| Inconsistent results between different batches | Variability in the initial purity of the batches or different storage histories. | 1. Re-test the initial purity of all batches using a validated analytical method. 2. Review the complete storage history of each batch. 3. Establish a standardized storage and handling protocol for all batches. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At appropriate time points, withdraw samples, dissolve in methanol, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, prepare the samples for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the quantification of this compound and its degradation products.
1. Method Development (Illustrative Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (based on UV spectrum of this compound)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank, placebo (if in a formulation), this compound standard, and stressed samples to demonstrate that the method can resolve the main peak from any degradation products and excipients. Peak purity analysis using a photodiode array detector is recommended.
-
Linearity: Prepare a series of at least five concentrations of this compound (e.g., 50-150% of the nominal concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the effect on the results. The method should remain unaffected by small, deliberate variations.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Illustrative Data)
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 N HCl | 24 h | 60°C | 8.5 | 2 | 4.2 |
| 1 N HCl | 24 h | 60°C | 15.2 | 3 | 4.2, 5.8 |
| 0.1 N NaOH | 24 h | 60°C | 5.1 | 1 | 3.7 |
| 1 N NaOH | 24 h | 60°C | 11.8 | 2 | 3.7, 6.1 |
| 3% H₂O₂ | 24 h | RT | 18.7 | 4 | 7.5 |
| 30% H₂O₂ | 24 h | RT | >50% | Multiple | - |
| Thermal | 48 h | 80°C | 6.3 | 2 | 8.1 |
| Photolytic | - | - | 12.5 | 3 | 9.2 |
Note: This table presents illustrative data. Actual results must be obtained from experimental studies.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Troubleshooting decision tree for this compound stability issues.
Navigating (+)-Norfenfluramine: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical support center for researchers, scientists, and drug development professionals working with (+)-Norfenfluramine is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key pharmacological data to ensure safe and effective handling and application of this compound in a laboratory setting.
This compound, a primary active metabolite of fenfluramine, is a potent serotonin-norepinephrine releasing agent and a 5-HT2A, 5-HT2B, and 5-HT2C receptor agonist.[1] Its complex pharmacology necessitates a thorough understanding of its properties for accurate and reproducible experimental outcomes. This guide addresses common challenges and provides essential information for researchers.
Safe Handling and Disposal
Proper handling and disposal of this compound are paramount for laboratory safety and environmental protection. Always consult the latest Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.
-
Hygiene: Wash hands thoroughly after handling.
Disposal:
Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. As a general guideline:
-
Waste Characterization: The waste must be characterized as hazardous.
-
Authorized Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company for proper disposal procedures.
-
Do Not: Do not dispose of this compound down the drain or in regular trash.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during their experiments with this compound.
FAQs:
-
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
-
A1: this compound hydrochloride is soluble in water (>10 mg/mL), ethanol (B145695) (~20 mg/mL), DMSO (~30 mg/mL), and PBS (pH 7.2) (~10 mg/mL).[2] For cell culture experiments, it is advisable to make a concentrated stock solution in DMSO and then dilute it to the final concentration in the culture medium. Ensure the final DMSO concentration is not toxic to your cells (typically <0.1%).
-
-
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
-
A2: This could be due to several factors:
-
Solubility Limit Exceeded: You may have exceeded the solubility of the compound in the chosen solvent. Try warming the solution gently or sonicating it. If the precipitate remains, you may need to prepare a more dilute solution.
-
Incorrect pH: The solubility of amine-containing compounds can be pH-dependent. Ensure the pH of your buffer is compatible with the hydrochloride salt form.
-
Low Temperature: The compound may have precipitated out of solution upon cooling. Store stock solutions at the recommended temperature (2-8°C for the solid) and allow them to warm to room temperature before use.
-
-
-
Q3: I am not observing the expected biological effect in my assay. What are some potential reasons?
-
A3: Several factors could contribute to a lack of effect:
-
Compound Degradation: Ensure the compound has been stored correctly and has not expired. Prepare fresh solutions for your experiments.
-
Incorrect Concentration: Verify your calculations and dilution steps.
-
Assay System: The expression levels of the target receptors (5-HT2A, 5-HT2B, 5-HT2C) or transporters (SERT, NET) in your experimental system (cell line, tissue) may be too low. Confirm the presence of the targets using techniques like qPCR or western blotting.
-
Cell Health: Ensure your cells are healthy and within a suitable passage number.
-
-
-
Q4: How can I confirm the activity of my this compound stock solution?
-
A4: You can perform a functional assay to confirm its activity. A straightforward method is to use a calcium imaging assay in cells known to express 5-HT2A or 5-HT2C receptors, as activation of these Gq-coupled receptors leads to an increase in intracellular calcium.
-
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Receptor and Transporter Binding Affinity & Potency
| Target | Parameter | Value | Species | Reference |
| 5-HT2B Receptor | Ki | 11.2 nM | Human | [3] |
| CYP2D6 | IC50 | 16 µM | Human | [4] |
| MATE1 Transporter | IC50 | 4.6 µM | - | [4] |
| OCT2 Transporter | IC50 | 5.2 µM | - | [4] |
Table 2: Neurotransmitter Release Potency
| Neurotransmitter | Parameter | Value | Species | Reference |
| Serotonin ([3H]5-HT) | EC50 | 59 nM | Rat | [5] |
| Norepinephrine ([3H]NE) | EC50 | 73 nM | Rat | [5] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Route | Reference |
| Half-life (plasma) | ~6.1 h (l-isomer) | Rat | i.p. | [6] |
| Half-life (brain) | ~3.6 h (d-isomer) | Rat | i.p. | [6] |
| Half-life (plasma) | ~12 h | Rat | i.v./oral | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock and Working Solutions
Materials:
-
This compound hydrochloride powder
-
Sterile DMSO
-
Sterile deionized water or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound hydrochloride for your desired volume of 10 mM stock solution (Molecular Weight: 239.67 g/mol ).
-
Weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
For in vitro experiments, dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer. Ensure the final DMSO concentration is minimal.
-
For in vivo experiments, further dilutions can be made in sterile saline or PBS. The final vehicle composition should be optimized for your specific animal model and administration route. A common vehicle for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: In Vitro Neurotransmitter Release Assay using Synaptosomes
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose)
-
Krebs-Ringer buffer
-
[3H]-Serotonin or [3H]-Norepinephrine
-
This compound hydrochloride working solutions
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer buffer.
-
Radiolabel Loading: Incubate the synaptosomes with the desired [3H]-neurotransmitter for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake.
-
Washing: Wash the synaptosomes with fresh Krebs-Ringer buffer to remove excess radiolabel. This is often done using a superfusion system.
-
Baseline Release: Collect fractions of the superfusate at regular intervals to establish a baseline level of neurotransmitter release.
-
Stimulation: Introduce this compound at various concentrations into the superfusion buffer and continue collecting fractions.
-
Quantification: Add a scintillation cocktail to the collected fractions and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the experiment. Plot the stimulated release against the concentration of this compound to determine the EC50.
Signaling Pathway and Mechanism of Action Visualizations
The following diagrams illustrate the key signaling pathways and mechanisms of action of this compound.
Caption: Mechanism of this compound at the Serotonin Transporter (SERT).
Caption: Mechanism of this compound at the Norepinephrine Transporter (NET).
Caption: Simplified signaling pathway of 5-HT2A/B/C receptors activated by this compound.
References
- 1. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. db.cngb.org [db.cngb.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in synthesized (+)-Norfenfluramine
Welcome to the technical support center for the synthesis of (+)-Norfenfluramine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing impurities during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one, can lead to several process-related impurities. The most prevalent impurities include:
-
Unreacted Starting Material: Residual 1-(3-(trifluoromethyl)phenyl)propan-2-one (ketone).
-
Regioisomers: 1-[2-(Trifluoromethyl)phenyl]propan-2-amine and 1-[4-(trifluoromethyl)phenyl]propan-2-amine. These arise from impurities in the starting trifluoromethyl-phenyl material.[1]
-
Over-alkylation Products: Tertiary amines formed by the reaction of the desired secondary amine with the alkylating agent.
-
By-products from Reduction: Fenfluramine (B1217885) Alcohol (1-(3-(trifluoromethyl)phenyl)propan-2-ol) can be formed if the ketone starting material is reduced.
-
Enantiomeric Impurity: The presence of the undesired (-)-Norfenfluramine enantiomer.
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2][3] Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating and quantifying organic impurities. A gradient method on a C18 column is often a good starting point.[4][5]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is crucial for determining the enantiomeric purity and quantifying the unwanted (-)-Norfenfluramine.[4][6] Derivatization with a chiral reagent may be necessary to enhance separation and detection.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents and some reaction by-products.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information and structural details of unknown impurities, aiding in their identification.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of unknown impurities and for determining enantiomeric purity using chiral solvating agents.[12]
Q3: What are the general acceptance criteria for impurities in an Active Pharmaceutical Ingredient (API) like this compound?
A3: Impurity acceptance criteria are guided by the International Council for Harmonisation (ICH) guidelines. The thresholds are based on the maximum daily dose of the drug. For a typical API, the following thresholds apply:
| Threshold | Limit (for maximum daily dose ≤ 2g/day) |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) |
Source: ICH Q3A(R2) Guideline[13][14]
Any impurity exceeding the identification threshold must be structurally characterized. Impurities above the qualification threshold require toxicological assessment to ensure patient safety.[14][15]
Troubleshooting Guides
Issue 1: High Levels of Unreacted Ketone Starting Material
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete imine formation | Ensure the pH of the reaction mixture is optimal for imine formation (typically weakly acidic). Monitor imine formation by TLC or LC-MS before adding the reducing agent.[16] |
| Insufficient reducing agent | Increase the molar excess of the reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride). Add the reducing agent portion-wise to maintain its activity.[17] |
| Low reaction temperature or time | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress regularly. |
| Poor quality of reagents | Use freshly opened or properly stored reagents. The reducing agent, in particular, can be sensitive to moisture. |
Issue 2: Presence of Regioisomeric Impurities
Possible Causes & Solutions
| Cause | Recommended Action |
| Impure starting material | Source a high-purity 1-(3-(trifluoromethyl)phenyl)propan-2-one starting material with low levels of 2- and 4-isomers. Analyze the starting material by GC-MS or HPLC before use.[1] |
| Co-elution during purification | Optimize the purification method (e.g., column chromatography or crystallization) to effectively separate the regioisomers from the desired product. |
Issue 3: Low Enantiomeric Purity (High levels of (-)-Norfenfluramine)
Possible Causes & Solutions
| Cause | Recommended Action |
| Ineffective chiral catalyst or resolving agent | If using an enantioselective synthesis, screen different chiral catalysts or ligands. If using chiral resolution, experiment with different resolving agents and crystallization conditions. |
| Racemization during synthesis or workup | Avoid harsh acidic or basic conditions and high temperatures during the reaction and purification steps, as these can sometimes lead to racemization. |
| Inaccurate analytical method | Validate the chiral HPLC method to ensure it is capable of baseline separating the two enantiomers and accurately quantifying the minor enantiomer.[4] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol is a general guideline for the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one. Optimization will be required for specific laboratory conditions and scales.
-
Imine Formation:
-
In a round-bottom flask, dissolve 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 eq) and the appropriate amine source (e.g., ammonia (B1221849) or a primary amine, 1.1-1.5 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Once significant imine formation is observed, cool the reaction mixture in an ice bath.
-
Slowly add a suitable reducing agent (e.g., sodium borohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (B8407120) (1.5-2.0 eq)) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction for the disappearance of the imine and the formation of the product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization to obtain the desired this compound.
-
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
-
Column: Chiralcel OD-R (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for reductive amination synthesis.
References
- 1. US10351510B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. soeagra.com [soeagra.com]
- 4. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. nist.gov [nist.gov]
- 8. Determination of fenfluramine and norfenfluramine in plasma using a nitrogen-sensitive detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic measurement of levels of fenfluramine and norfenfluramine in human plasma, red cells and urine following therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. biomedres.us [biomedres.us]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fda.gov [fda.gov]
- 14. bfarm.de [bfarm.de]
- 15. aifa.gov.it [aifa.gov.it]
- 16. benchchem.com [benchchem.com]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Gas Chromatography of (+)-Norfenfluramine
Welcome to the technical support center for the gas chromatographic analysis of (+)-Norfenfluramine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the gas chromatography of this compound?
A1: Yes, derivatization is highly recommended for the analysis of this compound by gas chromatography.[1][2][3] this compound is a primary amine, which can exhibit poor peak shape and low volatility in its free form. Derivatization converts the polar amine group into a less polar, more volatile derivative, leading to improved chromatographic performance, including sharper peaks and increased sensitivity.[1][3]
Q2: What are the common derivatization reagents for this compound?
A2: Acylation reagents are commonly used for the derivatization of amphetamine-like compounds, including norfenfluramine.[1] A common approach involves acylation with reagents like N-heptafluorobutyryl-S-prolyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) to form diastereomeric amide derivatives.[4] This not only improves volatility but also allows for the enantioselective separation of the d- and l-isomers on a chiral column.[1][4]
Q3: What type of GC column is best suited for analyzing derivatized this compound?
A3: For the analysis of derivatized this compound, a capillary column with a non-polar or medium-polarity stationary phase is generally recommended. An achiral polar OV-225 capillary column has been successfully used for the separation of diastereomeric amide derivatives of norfenfluramine.[4] Using a highly inert column is crucial to prevent peak tailing and ensure good peak shape for these active compounds.[3]
Q4: Which detector is most appropriate for the analysis of derivatized this compound?
A4: The choice of detector depends on the derivatizing agent used. For halogenated derivatives (e.g., from TFAA or heptafluorobutyryl chloride), an Electron Capture Detector (ECD) is highly sensitive.[4] A Nitrogen-Phosphorus Detector (NPD) is also a suitable choice due to the presence of nitrogen in the molecule.[5] For general-purpose use and structural confirmation, a Mass Spectrometer (MS) is the most powerful detector.
Troubleshooting Guide
Poor Peak Shape
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Active sites in the injector liner or column.[6][7] - Incomplete derivatization. - Column contamination.[8] | - Use a deactivated injector liner and a high-quality, inert GC column.[3][6] - Optimize derivatization conditions (temperature, time, reagent excess). - Trim the first few centimeters of the column.[6] - Bake out the column at a high temperature. |
| Peak Fronting | - Column overload.[7] - Incorrect injection technique. | - Reduce the injection volume or sample concentration. - Increase the split ratio. - Ensure a fast and smooth injection. |
| Split Peaks | - Improperly cut column end.[6][7] - Incorrect column installation depth.[6][7] - Incompatible solvent and stationary phase polarity, especially in splitless injection.[6] | - Re-cut the column ensuring a clean, 90-degree cut.[7] - Consult the instrument manual for the correct column installation depth in the injector and detector. - Ensure the initial oven temperature is about 20°C below the boiling point of the solvent.[7] |
Retention Time Issues
| Problem | Possible Causes | Solutions |
| Shifting Retention Times | - Fluctuations in carrier gas flow rate.[6] - Leaks in the system. - Changes in oven temperature. | - Check the carrier gas supply and regulators. - Perform a leak check of the septum, fittings, and column connections. - Verify the oven temperature program. |
| No Peaks | - Clogged or defective syringe.[9] - Major leak in the inlet.[9] - Broken column. - Detector not functioning correctly.[9] | - Replace the syringe. - Check the septum and inlet fittings for leaks. - Inspect the column for breaks. - Ensure the detector is turned on and parameters are set correctly. |
Experimental Protocols
Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)
-
Sample Preparation: Evaporate the solvent from the extracted this compound sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA to the dry residue.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC injection.
Gas Chromatography Method Parameters
The following table provides a starting point for optimizing your injection parameters. The optimal values may vary depending on your specific instrument and column.
| Parameter | Recommended Starting Value | Typical Range | Notes |
| Injector Temperature | 250 °C | 230 - 280 °C | Should be high enough to ensure rapid vaporization of the derivative without causing thermal degradation. |
| Injection Mode | Splitless | Split or Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. A split injection may be used for more concentrated samples to avoid column overload. |
| Splitless Hold Time | 1 minute | 0.5 - 2 minutes | The time the split vent is closed to allow the entire sample to be transferred to the column. |
| Injection Volume | 1 µL | 0.5 - 2 µL | Larger volumes can increase sensitivity but also the risk of column overload and peak distortion. |
| Carrier Gas | Helium or Hydrogen | - | Hydrogen can provide faster analysis times, but helium is generally safer. |
| Flow Rate | 1 mL/min | 0.8 - 1.5 mL/min | Optimize for the best balance of resolution and analysis time. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | - | This is an example program and should be optimized for your specific separation. |
| Detector Temperature | 300 °C (ECD) | 280 - 320 °C | Should be higher than the final oven temperature to prevent condensation. |
Visualizations
References
- 1. jfda-online.com [jfda-online.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gcms.cz [gcms.cz]
- 4. Enantioselective gas chromatographic assay with electron-capture detection for dl-fenfluramine and dl-norfenfluramine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fenfluramine and norfenfluramine in plasma using a nitrogen-sensitive detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 9. GC Tip: Peak Shape Problems: No Peaks | Phenomenex [discover.phenomenex.com]
Troubleshooting poor peak shape in (+)-Norfenfluramine chromatography
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering poor peak shape during the chromatographic analysis of (+)-Norfenfluramine. Given that this compound is a basic and chiral compound, specific challenges such as peak tailing are common.
Troubleshooting Guide: Poor Peak Shape
This section addresses the most common peak shape issues in a question-and-answer format.
Q1: Why is my this compound peak tailing severely?
Peak tailing, where a peak is asymmetric with a prolonged slope on the trailing side, is the most frequent issue for basic compounds like this compound.[1] This distortion can compromise resolution, affect the accuracy of peak integration, and reduce method robustness.[1][2]
Primary Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound, having a primary amine group, is basic. On standard silica-based reversed-phase columns (like C18), residual surface silanol groups can be ionized at mid-range pH levels.[3] The positively charged (protonated) Norfenfluramine molecule can then undergo secondary ionic interactions with these negatively charged silanols, causing a portion of the analyte molecules to lag behind, resulting in tailing.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the silanol groups, neutralizing their negative charge and minimizing these secondary interactions.[1][5]
-
Solution 2: Use a Modern, End-Capped Column: Select a high-purity silica (B1680970) column that is thoroughly end-capped or a column with a polar-embedded or charged surface phase.[1][3] These columns are designed to shield residual silanols, providing better peak shape for basic analytes.
-
Solution 3: Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites.[5]
-
Solution 4: Use Mobile Phase Additives: A traditional method involves adding a "sacrificial base" like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05 M) to the mobile phase.[5] The TEA will preferentially interact with the active silanol sites, improving the peak shape of the target analyte.
-
-
Column Degradation or Contamination: Over time, columns can degrade, especially when used at pH extremes, or become contaminated with strongly retained matrix components.[1][6] This can expose more active silanol sites or create a void at the column inlet.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or a large detector flow cell, can cause band broadening that manifests as tailing.[1][3]
Q2: My this compound peak is fronting. What is the cause?
Peak fronting, an asymmetry where the peak's front half is broader than the back half, is typically less common than tailing for basic compounds but can still occur.[8][9]
Primary Causes and Solutions:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase.[7][8][10] This causes excess analyte molecules to travel through the column more quickly, leading to a fronting peak.[8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte band to spread and elute prematurely, resulting in fronting or splitting.[10][11][12]
Q3: Why is my this compound peak split or showing a shoulder?
Peak splitting occurs when a single analyte peak appears as two or more distinct peaks or as a main peak with a shoulder.[14]
Primary Causes and Solutions:
-
Blocked Frit or Column Void: If all peaks in the chromatogram are split, the issue likely occurred before the separation.[13] A common cause is a partially blocked inlet frit on the column or a void/channel that has formed in the stationary phase packing.[15][16] This disruption causes the sample band to be introduced onto the column unevenly.[16]
-
Co-elution or Poor Chiral Resolution: If only the this compound peak is affected, it could be due to an unresolved impurity or, in the case of analyzing a racemic mixture, incomplete separation of the enantiomers.[15] A shoulder may indicate that two components are eluting very close together.[15]
-
Solution: To check for co-elution, try injecting a smaller sample volume; if two distinct peaks appear, the separation needs to be optimized.[8][13] This can be achieved by adjusting the mobile phase composition, temperature, or flow rate, or by selecting a different column.[15] For chiral separations, screening different chiral stationary phases or mobile phase additives may be necessary to improve resolution.[17]
-
-
Injection Solvent Effect: As mentioned for peak fronting, using a sample solvent that is much stronger than the mobile phase can cause peak distortion, including splitting.[8][12]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[12]
-
Frequently Asked Questions (FAQs)
-
Q: What is the ideal mobile phase pH for analyzing this compound? A: To minimize peak tailing from silanol interactions, a low pH is recommended. Operating in the pH range of 2.5 to 3.5 is ideal for protonating surface silanols on a silica-based column.[5] Always ensure your chosen pH is within the stable operating range for your column.
-
Q: What type of column is best for this compound analysis? A: For achiral separations, a modern, high-purity, end-capped C18 or a polar-embedded column is recommended to reduce tailing.[3] For chiral separations, polysaccharide-based columns (e.g., derivatized amylose (B160209) or cellulose) are commonly used. The specific chiral stationary phase (CSP) often requires screening to find the optimal selectivity.[17]
-
Q: How can I confirm if sample overload is my issue? A: A simple way to test for overload is to perform a dilution series. Prepare and inject your sample at its current concentration, and then at 50%, 25%, and 10% of that concentration. If the peak shape (e.g., fronting) improves significantly with dilution, overload is the likely cause.
-
Q: Can the sample solvent affect my peak shape in chiral chromatography? A: Yes, significantly. In chiral separations, the choice of injection solvent is critical. A solvent mismatch can disrupt the delicate equilibrium required for enantiomeric recognition on the stationary phase, leading to severe peak distortion that can be mistaken for poor resolution. Always aim to dissolve the sample in the mobile phase.
Data & Protocols
Data Presentation
Table 1: Quick Reference Troubleshooting Guide
| Peak Problem | Common Cause(s) for this compound | Recommended Solution(s) |
| Tailing | Secondary interactions with silanol groups.[3][4] | Lower mobile phase pH to 2.5-3.5; use an end-capped or polar-embedded column; increase buffer strength.[1][5] |
| Column contamination or degradation.[1] | Flush column with strong solvent; use a guard column; replace the column if necessary.[1][6] | |
| Fronting | Sample/Column overload (concentration or volume).[9][10] | Reduce injection volume or dilute the sample.[10] |
| Sample solvent is stronger than the mobile phase.[10][11] | Prepare the sample in the mobile phase or a weaker solvent.[10] | |
| Splitting / Shoulders | Blocked column frit or void at column inlet.[15][16] | Replace frit or column; use in-line filters and guard columns as a preventative measure.[13] |
| Co-elution with an impurity or poor chiral resolution.[15] | Optimize separation method (mobile phase, temperature); try a different column.[15] |
Table 2: Recommended Starting Conditions for Mobile Phase pH Adjustment
| Analyte Type | Example | pKa (approx.) | Recommended Mobile Phase pH | Rationale |
| Basic Compound | This compound | 9-10 | 2.5 - 3.5 | Suppresses ionization of silanol groups on the stationary phase to prevent secondary interactions.[5] |
| Acidic Compound | Ibuprofen | 4-5 | < 3.0 | Suppresses ionization of the acidic analyte to increase retention and improve peak shape.[1] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Study
This protocol helps determine the optimal mobile phase pH to minimize peak tailing for this compound.
-
Prepare Buffers: Prepare identical aqueous buffer solutions (e.g., 25 mM potassium phosphate) and adjust them to four different pH values: 7.0, 4.0, 3.0, and 2.5 using phosphoric acid.
-
Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 v/v).[18]
-
Equilibrate System: Start with the highest pH mobile phase (7.0). Flush the HPLC system and column until the baseline is stable (at least 15-20 column volumes).
-
Inject Sample: Inject a standard solution of this compound and record the chromatogram.
-
Step Down pH: Sequentially switch to the mobile phases with pH 4.0, 3.0, and 2.5. Before each new analysis, ensure the column is fully equilibrated with the new mobile phase.
-
Analyze Results: Compare the peak shape, specifically the tailing factor, from the four chromatograms. A significant improvement in symmetry should be observed as the pH is lowered. Select the pH that provides the best peak shape without compromising retention.
Protocol 2: Standard Column Cleaning and Regeneration (Reversed-Phase)
This protocol is a general procedure for cleaning a contaminated C18 column. Always consult the column manufacturer's specific instructions first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., acetonitrile/water mixture).
-
Flush with 100% Water: Flush with 20 column volumes of HPLC-grade water.
-
Flush with Isopropanol (B130326): Flush with 20 column volumes of isopropanol to remove strongly retained non-polar compounds.
-
Flush with Hexane (Optional, check manufacturer guidelines): For very non-polar contaminants, flush with 20 column volumes of hexane.
-
Return to Isopropanol: Flush again with 20 column volumes of isopropanol to remove the hexane.
-
Re-equilibrate: Re-introduce the initial mobile phase (with buffer) and flush until the baseline is stable. Reconnect the detector and test column performance with a standard.
Visualizations
Troubleshooting Workflow
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. support.waters.com [support.waters.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. recentscientific.com [recentscientific.com]
Strategies to reduce animal stress in (+)-Norfenfluramine behavioral assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce animal stress in (+)-Norfenfluramine behavioral assays. By implementing these recommendations, you can enhance animal welfare and improve the reliability and reproducibility of your experimental data.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound behavioral experiments.
| Issue | Potential Causes | Recommended Solutions |
| High inter-individual variability in behavioral responses | Animal Stress: Inconsistent handling, environmental instability, or lack of habituation can lead to significant variations in stress levels, impacting behavior.[1][2][3] Experimenter Effect: Differences in handling style and procedure execution between experimenters can introduce variability.[4][5][6] Pharmacokinetics: Individual differences in the metabolism of this compound can lead to varied behavioral effects. | Standardize Handling: Implement consistent, gentle handling techniques such as tunnel or cup handling across all experimenters.[7][8] Provide a detailed handling protocol and ensure all personnel are thoroughly trained. Acclimatize and Habituate: Allow animals to acclimate to the testing room for at least 30-60 minutes before testing.[9][10] Habituate animals to the handling and injection procedures for several days prior to the experiment.[11][12] Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in both housing and testing rooms.[13][14] Avoid testing on days when cage changes occur.[3] Pharmacokinetic Considerations: Administer this compound at the same time each day to minimize circadian variations. Consider performing pilot studies to determine the optimal time window for behavioral testing post-administration based on the compound's known pharmacokinetic profile. |
| Animals exhibit excessive anxiety-like behavior (e.g., freezing, thigmotaxis) even in control groups | Aversive Handling: Picking up mice by the tail is known to be aversive and can induce anxiety.[7] Novelty Stress: The novelty of the testing apparatus and environment can be highly stressful. Inadequate Habituation: Insufficient exposure to the testing room and procedures can heighten anxiety. | Implement Non-Aversive Handling: Use tunnel or cupped-hand methods for lifting and transferring animals.[7][8] Habituate to the Apparatus: For assays like the elevated plus maze or open field, allow a brief, non-recorded exploration of the apparatus on a day prior to testing to reduce novelty-induced anxiety. Optimize the Testing Environment: Use dim, indirect lighting (e.g., red light) in the testing room, as bright light can be anxiogenic for rodents.[15] |
| Inconsistent or unexpected locomotor activity | Pharmacological Effects of this compound: As a serotonin (B10506) and norepinephrine (B1679862) releasing agent, this compound can directly influence locomotor activity, and its effects can be dose-dependent.[16] Stress-Induced Hyper- or Hypo-activity: High levels of stress can lead to either frantic, disorganized movement or freezing behavior. | Dose-Response Pilot Study: Conduct a pilot study to determine the dose-response relationship of this compound on locomotor activity in your specific animal model and assay. Minimize Pre-Test Stress: Follow all recommended stress-reduction strategies (gentle handling, habituation, stable environment) to ensure that observed locomotor changes are due to the pharmacological effects of the compound and not confounding stress responses. |
| Rapid habituation to the behavioral test | Repeated Testing: Multiple exposures to the same testing apparatus can lead to habituation, diminishing the behavioral response.[17][18] | Vary Testing Paradigms: If repeated testing is necessary, consider using different, yet complementary, behavioral assays to assess the same construct (e.g., using both an elevated plus maze and a light-dark box to measure anxiety). Increase Inter-Trial Interval: If re-testing in the same apparatus is unavoidable, a longer interval between trials may reduce habituation effects. |
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor to control for reducing animal stress?
A1: Consistent and gentle handling is arguably one of the most critical factors.[7][12] The way an animal is handled can significantly impact its stress levels and subsequent behavior in an assay. Implementing non-aversive techniques like tunnel or cup handling instead of tail lifting can dramatically reduce anxiety and improve data quality.[7][8]
Q2: How long should the habituation period be?
A2: For habituation to the testing room, a minimum of 30-60 minutes prior to the start of the assay is generally recommended.[9][10] For habituation to handling and procedures, a period of 3-5 days of gentle handling before the experiment is often suggested.[11] However, the optimal duration can depend on the strain and species of the animal, as well as the specific requirements of the behavioral test.
Q3: Can the sex of the experimenter affect the behavioral outcomes?
A3: Yes, studies have shown that the sex of the experimenter can influence behavioral responses in rodents, potentially due to olfactory cues.[2] To mitigate this, it is ideal to have the same experimenter handle and test all animals within a study. If this is not feasible, ensure that the distribution of experimenter sex is balanced across all experimental groups.
Q4: Should I be concerned about olfactory cues from previous animals in the testing apparatus?
A4: Absolutely. Rodents have a keen sense of smell, and residual odors from previously tested animals can influence the behavior of subsequent animals.[14] It is crucial to thoroughly clean the apparatus with a 70% ethanol (B145695) solution or another appropriate disinfectant between each animal.[14][19]
Q5: My results are still inconsistent despite following all the recommended stress-reduction strategies. What else could be the problem?
A5: Inconsistent results can also stem from factors unrelated to animal stress.[13][20][21] These can include:
-
Compound Preparation and Administration: Inconsistencies in the formulation, dosage, or timing of this compound administration.
-
Animal Health: Underlying health issues in some animals can affect their behavior.
-
Genetic Drift: In inbred strains, genetic drift over generations can lead to phenotypic variations.
-
Subtle Environmental Changes: Minor, unnoticed changes in the environment, such as vibrations or drafts, can impact behavior.
A thorough review of all experimental parameters, from compound preparation to data analysis, is recommended to identify any potential sources of error.[13]
Data on the Impact of Stress-Reduction Strategies
While specific quantitative data for this compound assays is limited, the following table summarizes findings from studies on the effects of gentle handling and habituation in common behavioral tests.
| Stress-Reduction Strategy | Behavioral Assay | Animal Model | Key Findings | Reference |
| Repeated Gentle Handling | Elevated Plus Maze | Male C57BL/6NCrl Mice | Handled mice spent significantly more time in the open arms compared to non-handled mice, indicating reduced anxiety-like behavior. | [22][23] |
| Tunnel Handling vs. Tail Handling | Elevated Plus Maze | BALB/c and C57BL/6 Mice | Tunnel-handled mice showed increased open arm exploration compared to tail-handled mice. | [24] |
| Gentle Handling | Forced Swim Test | Adult Male Mice | Gently handled mice showed reduced immobility time compared to aggressively or minimally handled mice, suggesting an antidepressant-like effect. | [25] |
| Habituation to Open Field | Open Field Test | Rats | Rats classified as "helpless" showed greater activity in a novel open field but not in a familiar one, highlighting the importance of habituation in interpreting locomotor data. | [26] |
| Environmental Enrichment (as a form of stress reduction) | Open Field Test | Rats | Enriched environments accelerated habituation to the open field. | [10][27] |
Experimental Protocols
Elevated Plus Maze (EPM)
This protocol is adapted from standard procedures for assessing anxiety-like behavior in rodents.[11][28][29][30][31]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow the animal to acclimate to the testing room for at least 45 minutes prior to the test.[29]
-
Drug Administration: Administer this compound at the predetermined time before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing a closed arm.[29]
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using an overhead camera connected to a video-tracking system.
-
-
Data Analysis: Key parameters to analyze include the time spent in the open arms versus the closed arms, the number of entries into each arm type, and total distance traveled. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.
Open Field Test (OFT)
This protocol is a standard method for evaluating general locomotor activity and anxiety-like behavior.[9][15][19][32][33]
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Acclimation: Acclimate the animal to the testing room for at least 30 minutes before the test begins.[9]
-
Drug Administration: Administer this compound at the designated time before placing the animal in the arena.
-
Procedure:
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center of the arena versus the periphery (thigmotaxis), and rearing frequency. Increased time in the center is interpreted as reduced anxiety-like behavior.
-
Cleaning: Clean the arena thoroughly with 70% ethanol after each trial.
Signaling Pathway of this compound
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: Signaling pathway of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 3. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. eurekalert.org [eurekalert.org]
- 6. Do multiple experimenters improve the reproducibility of animal studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 8. content.protocols.io [content.protocols.io]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. A detailed analysis of open-field habituation and behavioral and neurochemical antidepressant-like effects in postweaning enriched rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iip.ucr.ac.cr [iip.ucr.ac.cr]
- 18. researchgate.net [researchgate.net]
- 19. anilocus.com [anilocus.com]
- 20. quora.com [quora.com]
- 21. study.com [study.com]
- 22. Effects of repetitive gentle handling of male C57BL/6NCrl mice on comparative behavioural test results - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Effect of Gentle Handling on Depressive-Like Behavior in Adult Male Mice: Considerations for Human and Rodent Interactions in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novelty-evoked activity in open field predicts susceptibility to helpless behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. Elevated plus-maze [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. Open field test for mice [protocols.io]
- 33. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Accurate (+)-Norfenfluramine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of (+)-Norfenfluramine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common methods for the accurate quantification of this compound are hyphenated chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely adopted due to its high selectivity and sensitivity.[1][2] Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection are also utilized.[3][4][5][6]
Q2: Why is an internal standard crucial for accurate quantification?
A2: An internal standard (IS) is essential to ensure the accuracy and reproducibility of the analytical method.[7] The IS helps to correct for variations in sample preparation, injection volume, and instrument response. For LC-MS/MS analysis, a stable isotope-labeled internal standard (e.g., deuterated norfenfluramine) is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[8][9]
Q3: What is a matrix effect and how can it affect my results?
A3: A matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological sample (e.g., plasma, brain tissue).[2][10] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[10][11] Phospholipids are a major source of matrix effects in biological samples.[2] It is crucial to evaluate and minimize matrix effects during method development.[10]
Q4: What are the typical sample preparation techniques used for this compound analysis?
A4: Common sample preparation techniques aim to extract this compound from the biological matrix and remove interfering substances. These include:
-
Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile (B52724) is used to precipitate proteins from the sample.[12][13]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away.
-
Supported Liquid Extraction (SLE): This technique uses a solid support impregnated with an aqueous phase to facilitate the extraction of the analyte into an organic solvent. SLE has been shown to provide high analyte recovery and reduce matrix effects.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Question: My chromatogram for this compound shows poor peak shape, such as tailing or fronting. What could be the cause and how can I fix it?
-
Answer:
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary. Ensure you are using a suitable column for the analysis, such as a C18 column.[2][9]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of amine-containing compounds like norfenfluramine. Ensure the pH is appropriate to maintain the analyte in a single ionic state.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider using a column with end-capping or adding a competing amine to the mobile phase.
-
Issue 2: High Variability in Results (Poor Precision)
-
Question: I am observing high variability between replicate injections of the same sample. What are the potential sources of this imprecision?
-
Answer:
-
Inconsistent Sample Preparation: Ensure your sample preparation procedure is consistent for all samples. Use precise pipetting techniques and ensure complete mixing at each step.
-
Internal Standard Issues: If you are not using an internal standard, introduce one to correct for variability. If you are using an IS, ensure it is added accurately and consistently to all samples and standards. A stable isotope-labeled IS is highly recommended.[8]
-
Instrument Instability: Check for leaks in the HPLC/UPLC system. Ensure the pump is delivering a stable flow rate and that the autosampler is injecting a consistent volume.
-
Matrix Effects: High and variable matrix effects can lead to poor precision.[10] Evaluate your sample cleanup procedure to ensure it is effectively removing interfering components. Consider using a more rigorous extraction method like SLE.[2]
-
Issue 3: Inaccurate Quantification (Poor Accuracy)
-
Question: My quality control (QC) samples are consistently failing, showing results that are either too high or too low. What could be causing this inaccuracy?
-
Answer:
-
Calibration Curve Issues:
-
Ensure your calibration standards are prepared accurately from a certified reference standard.
-
The concentration range of your calibration curve should bracket the expected concentrations of your samples.
-
Use an appropriate regression model (e.g., linear, weighted linear) for your calibration curve.
-
-
Matrix Effects: As mentioned, matrix effects can significantly impact accuracy.[10] It is essential to assess the matrix effect during method validation by comparing the response of the analyte in the matrix to its response in a neat solution.[11]
-
Analyte Stability: this compound may be degrading in the sample or during the analytical process. Investigate the stability of the analyte under your storage and experimental conditions.
-
Incorrect Internal Standard Concentration: An error in the concentration of the internal standard will lead to a systematic bias in the results.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the appropriate solvent to prepare a series of working standard solutions at different concentrations.
-
Calibration Standards: Spike the appropriate blank biological matrix (e.g., plasma, brain homogenate) with the working standard solutions to create a set of calibration standards. A typical calibration curve might consist of 6-8 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with the working standard solutions. These QC samples should be prepared from a separate stock solution than the calibration standards to ensure an independent check of accuracy.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquot: Pipette a known volume of the biological sample (e.g., 50 µL of plasma) into a microcentrifuge tube.[12]
-
Internal Standard Addition: Add a small, precise volume of the internal standard solution to each sample, QC, and calibration standard (except for the blank).
-
Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to each tube.[12][13]
-
Vortex: Vortex the tubes for approximately 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 10-20 minutes to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS or another analytical instrument.
Quantitative Data Summary
Table 1: Example Linearity and Sensitivity Data for this compound Quantification
| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference |
| HPLC-FL | Human Hair | 0.016 - 127 ng/mg | 0.016 ng/mg | [4] |
| GC-MS | Plasma | Not Specified | 2.5 ng/mL | [5] |
| Chiral HPLC-UV | Plasma | Not Specified | 10 ng/mL | [6] |
| LC-MS/MS | Plasma | 0.82 - 500 ng/mL | 0.82 ng/mL | [9] |
Table 2: Example Recovery Data for this compound Extraction
| Extraction Method | Matrix | Analyte | Recovery | Reference |
| Supported Liquid Extraction (SLE) | Mouse Brain | Norfenfluramine | >90% | [2] |
| Liquid-Liquid Extraction | Plasma | d-norfenfluramine | >95% | [3] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting guide for common quantification issues.
References
- 1. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: (+)-Norfenfluramine Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during cell culture experiments with (+)-Norfenfluramine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is the major active metabolite of fenfluramine (B1217885). It acts as a serotonin-norepinephrine releasing agent (SNRA) and a potent agonist of serotonin (B10506) receptors 5-HT2A, 5-HT2B, and 5-HT2C.[1][2][3] Its primary cellular effects are mediated through these pathways and can include alterations in cell viability, proliferation, and morphology depending on the cell type and concentration used.[4][5][6][7]
Q2: What are the common types of contamination I should be aware of in cell culture?
A2: The most common types of biological contamination in cell culture are from bacteria, yeast, fungi, and mycoplasma.[5][8][9][10] Viral and chemical contamination, as well as cross-contamination with other cell lines, are also significant risks.[11]
Q3: How can I distinguish between contamination and the effects of this compound on my cells?
A3: This can be challenging. This compound, as a serotonin receptor agonist and norepinephrine (B1679862) releasing agent, can alter cell proliferation and morphology.[4][12][13] For example, some serotonin receptor agonists have been shown to increase cell viability at certain concentrations.[4][6][7] It is crucial to have untreated control cultures to compare against. Microbial contamination often leads to rapid changes in media turbidity and pH, which are not direct effects of the compound.[8][14] Microscopic examination for microbes is essential. If in doubt, perform specific tests for contamination (e.g., PCR for mycoplasma).
Q4: Is this compound stable in cell culture media?
Q5: Could this compound precipitate in my cell culture, and how would I identify this?
A5: Precipitation of compounds in cell culture media can occur, especially with temperature shifts or high concentrations.[17] Such precipitates can appear as small particles or crystals under the microscope and might be mistaken for microbial contamination.[17][18] To distinguish, observe if the particles are motile (indicative of bacteria) and check for other signs of contamination like a drop in pH.[14][18] Running a cell-free control with this compound in media can also help identify if the compound itself is precipitating.
Troubleshooting Guides
Issue 1: Sudden Change in Media Color and Turbidity
Question: My cell culture media containing this compound has suddenly become cloudy and changed color overnight. Is this due to the compound?
Answer:
| Possible Cause | How to Identify | Solution |
| Bacterial Contamination | Rapid increase in turbidity, media turning yellow (acidic) or sometimes pink (alkaline).[8][14][19] Under a microscope (100-400x magnification), you may see small, motile rod-shaped or spherical particles between your cells.[18] | Discard the contaminated culture immediately to prevent spreading.[12] Decontaminate the incubator and biosafety cabinet thoroughly. Review your aseptic technique. |
| Yeast/Fungal Contamination | Media appears turbid. Yeast may appear as individual oval or budding particles, while fungi form filamentous structures (hyphae).[7][10] | Discard the contaminated culture.[12] Thoroughly clean and disinfect all equipment. Check the sterility of your media and supplements. |
| Drug Precipitation | Precipitate may appear as crystalline or amorphous particles.[17] The media pH should not change significantly. No motility of particles will be observed. | Prepare a fresh, lower concentration of this compound. Ensure the stock solution is fully dissolved before adding to the media. Filter-sterilize the drug solution if necessary. Run a cell-free control to confirm precipitation. |
Issue 2: Changes in Cell Morphology and Growth Rate
Question: I've noticed that my cells treated with this compound are growing slower/faster than my control group and their shape has changed. Could this be a sign of contamination?
Answer:
| Possible Cause | How to Identify | Solution |
| Cellular Effects of this compound | Changes are dose-dependent and consistent across replicate wells/flasks. No visible microbes under the microscope. Media remains clear and pH is stable. As a serotonin agonist and norepinephrine releasing agent, it can affect cell viability and proliferation.[4][6][13] | This is likely an expected pharmacological effect. Carefully document these changes and correlate them with the concentration of the compound used. Ensure you have appropriate vehicle controls. |
| Mycoplasma Contamination | Often no visible signs of contamination like turbidity.[10] Cells may show reduced proliferation, changes in morphology, and increased cell death over time.[9] | Quarantine the suspicious culture. Test for mycoplasma using a PCR-based kit or fluorescence staining (e.g., DAPI or Hoechst).[19][20] If positive, discard the culture and all related reagents. Thoroughly decontaminate the work area. |
| Viral Contamination | Can be difficult to detect. May cause subtle changes in cell morphology, growth, or even cell lysis.[9] | If you suspect viral contamination, you may need specialized detection methods like PCR or ELISA.[9] It is often best to discard the cell line and obtain a new, certified virus-free stock. |
| Cross-Contamination with another Cell Line | Over time, you may notice a change in the expected morphology and growth characteristics of your cell line. | Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.[11] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Solvent Selection: Based on supplier information, dissolve the compound in a suitable sterile solvent (e.g., DMSO or sterile water). This compound hydrochloride is soluble in water.
-
Dissolution: Add the solvent to the powder to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Routine Cell Culture Maintenance with this compound
-
Aseptic Environment: Work in a certified Class II biological safety cabinet (BSC). Disinfect the BSC surfaces with 70% ethanol (B145695) before and after use.
-
Personal Protective Equipment (PPE): Wear a clean lab coat, gloves, and safety glasses.
-
Media Preparation: Warm the required volume of cell culture medium and supplements to 37°C in a water bath.
-
Drug Dilution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete medium to the desired final concentrations immediately before adding to the cells.
-
Cell Treatment: Remove the old medium from the cell culture flasks/plates and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Return the cells to a humidified incubator at 37°C with the appropriate CO2 level.
-
Daily Observation: Visually inspect the cultures daily under a microscope for any signs of contamination (turbidity, color change, microbial presence) and for changes in cell morphology and confluence.
Visualizations
Caption: A flowchart for troubleshooting potential contamination events.
Caption: Simplified signaling pathway of this compound.
References
- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fenfluramine metabolite this compound is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT 2A serotonin receptor enhances cell viability, affects cell cycle progression and activates MEK-ERK1/2 and JAK2-STAT3 signalling pathways in human choriocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of serotonin on the cell viability of the bovine mammary alveolar cell-T (MAC-T) cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. Norepinephrine inhibits migration and invasion of human glioblastoma cell cultures possibly via MMP-11 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Norepinephrine Inhibits the Proliferation of Human Bone Marrow-Derived Mesenchymal Stem Cells via β2-Adrenoceptor-Mediated ERK1/2 and PKA Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to recognize bacterial contamination in your cell culture - Eppendorf Germany [eppendorf.com]
- 15. US10351510B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 16. EP3393655B1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 18. How to recognize bacterial contamination in your cell culture - Eppendorf US [eppendorf.com]
- 19. goldbio.com [goldbio.com]
- 20. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative In Vivo Analysis of (+)-Norfenfluramine and Fenfluramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of (+)-Norfenfluramine and its parent compound, fenfluramine (B1217885). The information presented is collated from various preclinical studies, with a focus on their anticonvulsant properties, pharmacokinetic profiles, and potential mechanisms of action. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.
Executive Summary
Fenfluramine, a well-established anorectic agent, has found a new therapeutic role in the management of seizures, particularly in Dravet syndrome. In vivo, fenfluramine is metabolized to norfenfluramine, which itself is pharmacologically active. Both fenfluramine and norfenfluramine exist as enantiomers, and their in vivo effects are a composite of the actions of these different stereoisomers. This guide focuses on comparing the racemic mixture of fenfluramine with its active metabolite, with a particular emphasis on the (+)-enantiomer of norfenfluramine, which has demonstrated significant pharmacological activity.
The primary mechanism of action for both compounds is believed to involve the serotonergic system, specifically through interactions with 5-HT2 receptors. Additionally, there is growing evidence for the involvement of the sigma-1 receptor in their anticonvulsant effects. Preclinical studies in rodent models of epilepsy, such as the Maximal Electroshock (MES) test and the audiogenic seizure model, have provided valuable data on their comparative efficacy and neurotoxicity.
Quantitative Data Comparison
The following tables summarize the key in vivo efficacy and safety data for fenfluramine and its metabolite, norfenfluramine, in various rodent models. These values represent the dose or concentration required to produce a therapeutic or toxic effect in 50% of the subjects (ED50, EC50, TD50, TC50).
| Compound | Test Model | Species | ED50 (mg/kg, i.p.) | Reference |
| d,l-fenfluramine | MES | Rat | 10.7 | [1](2) |
| d,l-fenfluramine | MES | Mouse | 8.1 - 10.7 | [1](2) |
| l-fenfluramine | MES | Mouse | 13.4 | [3](4) |
| d-fenfluramine | MES | Mouse | 8.4 | [3](4) |
| d,l-norfenfluramine | MES | Mouse | 5.1 | [1](2) |
| l-norfenfluramine | MES | Mouse | 14.8 | [1](2) |
| d-norfenfluramine | MES | Mouse | - (dose-limiting neurotoxicity) | [5](6) |
| d,l-fenfluramine | Audiogenic Seizure | DBA/2 Mouse | 10.2 | [1](2) |
| l-fenfluramine | Audiogenic Seizure | DBA/2 Mouse | 17.7 | [1](2) |
| l-norfenfluramine | Audiogenic Seizure | DBA/2 Mouse | 1.2 | [1](2) |
Table 1: Anticonvulsant Activity (ED50) of Fenfluramine and Norfenfluramine Enantiomers.
| Compound | Test Model | Species | TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) | Reference |
| l-fenfluramine | Rotarod | Mouse | > 30 | > 2.2 | [3](4) |
| d-fenfluramine | Rotarod | Mouse | 29.5 | 3.5 | [3](4) |
| l-norfenfluramine | Rotarod | Mouse | > 30 | > 2.0 | [3](4) |
| d-norfenfluramine | Rotarod | Mouse | 10.6 | - | [3](4) |
Table 2: Neurotoxicity (TD50) and Protective Index of Fenfluramine and Norfenfluramine Enantiomers.
| Compound | Parameter | Species | Value | Reference |
| d-fenfluramine | Brain-to-Plasma Ratio | Rat | 15.4 | [7](8) |
| l-fenfluramine | Brain-to-Plasma Ratio | Rat | >15 | [5](6) |
| d-norfenfluramine | Brain-to-Plasma Ratio | Rat | 27.6 | [7](8) |
| l-norfenfluramine | Brain-to-Plasma Ratio | Rat | >15 | [5](6) |
| l-fenfluramine | Plasma Half-life (t1/2) | Rat | 0.9 h | [7](8) |
| l-norfenfluramine (20 mg/kg) | Plasma Half-life (t1/2) | Rat | 6.1 h | [7](8) |
| d-fenfluramine | Brain Half-life (t1/2) | Rat | 3.6 h | [7](8) |
| l-fenfluramine | Brain Half-life (t1/2) | Rat | 8.0 h | [7](8) |
Table 3: Comparative Pharmacokinetic Parameters.
Experimental Protocols
Maximal Electroshock (MES) Test
This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Apparatus: An electroconvulsive shock apparatus.
-
Procedure:
-
Animals are administered the test compound (fenfluramine, norfenfluramine, or their enantiomers) or vehicle via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect, a constant current stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the hindlimb tonic extensor component of the seizure is recorded.
-
Protection is defined as the abolition of the hindlimb tonic extension.
-
The ED50, the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.
-
Audiogenic Seizure Test in DBA/2 Mice
This model is used to evaluate efficacy against reflex seizures.
-
Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures.
-
Apparatus: A sound-proof chamber equipped with a bell or other sound-generating device.
-
Procedure:
-
DBA/2 mice are treated with the test compound or vehicle.
-
At the time of peak effect, mice are placed individually in the chamber.
-
A high-intensity acoustic stimulus (e.g., 100-120 dB) is presented for a fixed duration (e.g., 60 seconds).
-
The occurrence of different seizure phases (wild running, clonic seizures, tonic seizures, and respiratory arrest) is observed and scored.
-
The ED50 is calculated based on the dose that prevents the tonic seizure phase.
-
Rotarod Test for Neurotoxicity
This test assesses motor coordination and balance, providing an indication of potential neurological side effects.
-
Animals: Mice.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Animals are trained to walk on the rotating rod at a constant speed.
-
On the test day, animals are administered the test compound or vehicle.
-
At various time points after administration, the animals are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).
-
The latency to fall from the rod is recorded.
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.
-
The TD50, the dose that causes motor impairment in 50% of the animals, is determined.
-
Pharmacokinetic Studies in Rodents
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compounds.
-
Animals: Rats or mice.
-
Procedure:
-
Animals are administered a single dose of the test compound (fenfluramine or norfenfluramine enantiomers) via a specific route (e.g., i.p. or oral).
-
At predetermined time points, blood samples are collected. Brain tissue may also be harvested.
-
Plasma and brain homogenates are prepared.
-
Concentrations of the parent drug and its metabolites are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain-to-plasma concentration ratio are calculated.
-
Mechanisms of Action & Signaling Pathways
The anticonvulsant effects of fenfluramine and norfenfluramine are primarily attributed to their modulation of serotonergic and sigma-1 receptor systems.
Serotonergic Pathway
Fenfluramine is a serotonin-releasing agent. Its active metabolite, norfenfluramine, exhibits a higher affinity for 5-HT2 receptors compared to the parent compound.[9](10) Activation of these G-protein coupled receptors can lead to a cascade of intracellular events that ultimately modulate neuronal excitability.
Serotonergic signaling pathway modulated by fenfluramine and norfenfluramine.
Sigma-1 Receptor Pathway
Both fenfluramine and norfenfluramine have been shown to interact with the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction can influence calcium homeostasis and neuronal function, contributing to their antiseizure effects.
Sigma-1 receptor signaling pathway influenced by fenfluramine and norfenfluramine.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo comparison of anticonvulsant drug candidates.
General experimental workflow for in vivo comparison.
References
- 1. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? [mdpi.com]
- 4. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Validation of (+)-Norfenfluramine as a Selective Serotonin Releasing Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Norfenfluramine's performance as a selective serotonin (B10506) releasing agent against other notable alternatives, supported by experimental data.
Introduction
This compound, the major active metabolite of the anorectic agent fenfluramine (B1217885), is a potent serotonin (5-HT) and norepinephrine (B1679862) (NE) releasing agent.[1][2][3] Understanding its pharmacological profile is crucial for evaluating its therapeutic potential and off-target effects. This guide validates its action by comparing it with its parent compound, (+)-fenfluramine, and other well-characterized releasing agents like 3,4-methylenedioxymethamphetamine (MDMA) and PAL-287.
Comparative Pharmacological Profile
The following tables summarize the in vitro potency of this compound and its comparators at the serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters. This data is essential for assessing both the primary activity and the selectivity of these compounds.
Table 1: In Vitro Monoamine Release Potency (EC50, nM)
| Compound | SERT | NET | DAT | SERT/DAT Selectivity | SERT/NET Selectivity | Reference |
| This compound | 59 | 73 | >10,000 | >169 | 1.24 | [3] |
| (+)-Fenfluramine | 52 | 302 | >10,000 | >192 | 5.81 | [3] |
| MDMA | 108 | 66 | 499 | 4.62 | 0.61 | [4] |
EC50 values represent the concentration of the compound that elicits 50% of the maximal release of the respective neurotransmitter. Selectivity ratios are calculated as EC50 (DAT or NET) / EC50 (SERT). A higher ratio indicates greater selectivity for SERT.
Table 2: Monoamine Transporter Binding Affinity (Ki, nM)
| Compound | SERT | NET | DAT | Reference |
| This compound | - | - | - | - |
| MDMA | 260 | 5,800 | 1,300 | [5] |
Mechanism of Action: Serotonin Release
This compound induces serotonin release primarily by acting as a substrate for the serotonin transporter (SERT). This process, known as carrier-mediated exchange, involves the uptake of this compound into the presynaptic neuron, which in turn triggers the reverse transport of serotonin from the cytoplasm into the synaptic cleft.[1][6]
Mechanism of this compound-induced serotonin release.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize serotonin releasing agents.
In Vitro [3H]5-HT Release Assay from Rat Brain Synaptosomes
This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled serotonin from isolated nerve terminals (synaptosomes).
1. Synaptosome Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or striatum) in ice-cold 0.32 M sucrose (B13894) buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
2. [3H]5-HT Loading:
-
Incubate the synaptosomes with [3H]5-HT (e.g., 50 nM) for 15 minutes at 37°C to allow for uptake into the nerve terminals.
-
Terminate the loading process by rapid filtration or centrifugation and wash with ice-cold buffer to remove extracellular [3H]5-HT.
3. Release Assay:
-
Resuspend the [3H]5-HT-loaded synaptosomes in fresh buffer.
-
Add varying concentrations of the test compound (e.g., this compound) and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of [3H]5-HT released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.
-
Calculate the percentage of total [3H]5-HT released for each concentration of the test compound.
Workflow for an in vitro [3H]5-HT release assay.
In Vivo Microdialysis in Freely Moving Rats
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals.[7][8][9][10][11]
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples at regular intervals.
3. Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Express the results as a percentage of the baseline serotonin levels.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to that transporter.
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with SERT, DAT, or NET) or from brain tissue.
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membranes to remove endogenous substances.
2. Binding Assay:
-
Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
3. Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Discussion
The data presented demonstrate that this compound is a potent serotonin releasing agent, with an EC50 value comparable to its parent compound, (+)-fenfluramine.[3] Notably, this compound displays significantly greater potency as a norepinephrine releaser compared to (+)-fenfluramine.[3] In terms of selectivity, this compound shows a high preference for inducing serotonin release over dopamine release.[3]
When compared to MDMA, this compound exhibits higher potency for serotonin release. MDMA is a less selective agent, with considerable activity at the dopamine transporter.[4]
It is important to note that in addition to its releasing activity, this compound is also a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] This activity, particularly at the 5-HT2B receptor, has been linked to the valvular heart disease observed with long-term fenfluramine use.[2][6]
Conclusion
This compound is a potent and relatively selective serotonin releasing agent, with greater potency for norepinephrine release than its parent compound, (+)-fenfluramine. Its high selectivity for serotonin release over dopamine release distinguishes it from less selective agents like MDMA. However, its significant agonist activity at 5-HT2 receptors, particularly 5-HT2B, is a critical consideration for its potential therapeutic applications and safety profile. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of novel serotonin releasing agents.
References
- 1. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Norfenfluramine and Dexfenfluramine on Serotonin Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (+)-Norfenfluramine and its parent compound, dexfenfluramine (B1670338), focusing on their mechanisms of serotonin (B10506) (5-HT) release. The information presented is collated from various preclinical studies to offer an objective overview supported by experimental data.
Introduction
Dexfenfluramine, the dextrorotatory enantiomer of fenfluramine, was formerly utilized as an anorectic agent. Its primary mechanism of action involves increasing serotonergic neurotransmission by both inhibiting the reuptake and stimulating the release of serotonin.[1] Dexfenfluramine is metabolized in the body to its active metabolite, this compound (dexnorfenfluramine), which also significantly contributes to the overall pharmacological effects.[1][2] Both compounds act as substrates for the serotonin transporter (SERT), leading to a non-exocytotic release of 5-HT from serotonergic neurons.[1][3] This guide will delve into a quantitative comparison of their potencies and provide an overview of the experimental protocols used to ascertain these properties.
Quantitative Comparison of Potency
The following tables summarize the in vitro potencies of this compound and dexfenfluramine in inducing the release of serotonin and other monoamines, as well as their binding affinities for the serotonin transporter.
Table 1: Potency for Monoamine Release from Rat Brain Synaptosomes
| Compound | 5-HT Release EC50 (nM) | NE Release EC50 (nM) | DA Release EC50 (nM) | Source(s) |
| This compound | 59 | 73 | >10,000 | [1][3] |
| Dexfenfluramine | 52 | 302 | >10,000 | [1][3] |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximal response in releasing the respective monoamine.
Table 2: Binding Affinity for the Serotonin Transporter (SERT)
| Compound | SERT Uptake Inhibition Ki (nM) | Source(s) |
| This compound | Data not consistently reported in direct comparative studies | |
| Dexfenfluramine | 150 | [3] |
Ki (Inhibition constant) represents the concentration of the compound that will bind to 50% of the transporters in the absence of the natural ligand.
Mechanism of Action: A Comparative Overview
Both dexfenfluramine and its metabolite, this compound, are substrates for the serotonin transporter (SERT).[1][3] This means they are transported into the presynaptic neuron by SERT. This inward transport of the drug molecule is coupled with an outward transport, or efflux, of serotonin from the cytoplasm into the synaptic cleft, a process known as carrier-mediated release.[4]
Interestingly, studies suggest that this compound's inhibitory effect on 5-HT accumulation in synaptosomes is primarily due to its potent 5-HT releasing activity.[5] In contrast, dexfenfluramine appears to have a dual mechanism, acting as both a releasing agent and a direct inhibitor of 5-HT reuptake.[5]
Furthermore, these compounds are also known to interact with vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging cytoplasmic serotonin into synaptic vesicles.[4] By disrupting the vesicular storage of 5-HT, they increase the cytoplasmic concentration of serotonin, making more of it available for release via the SERT-mediated exchange mechanism.[4]
The anorectic effects of dexfenfluramine have been linked to the activation of postsynaptic 5-HT2C receptors, while cardiovascular side effects have been associated with the activation of 5-HT2B receptors, primarily by this compound.[6]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of 5-HT release by this compound and Dexfenfluramine.
References
- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral kinetics of dexfenfluramine and dexnorfenfluramine in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences between d-fenfluramine and d-norfenfluramine in serotonin presynaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deconstructing antiobesity compound action: requirement of serotonin 5-HT2B receptors for dexfenfluramine anorectic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity of (+)-Norfenfluramine and MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of (+)-Norfenfluramine and 3,4-methylenedioxymethamphetamine (MDMA). The information is compiled from preclinical studies to assist researchers in understanding the distinct and overlapping neurotoxic mechanisms of these substituted amphetamines. While direct comparative studies are limited, this analysis synthesizes data from separate investigations to offer a comprehensive overview.
Executive Summary
Both this compound, the active metabolite of fenfluramine (B1217885), and MDMA exhibit significant neurotoxicity, primarily targeting the serotonergic (5-HT) system. However, the potency and underlying mechanisms show notable differences. Evidence suggests that d-norfenfluramine is a more potent serotonergic neurotoxin than its parent compound, d-fenfluramine.[1] MDMA is also a well-established serotonergic neurotoxin, with its effects being long-lasting.[2] The neurotoxicity of both compounds is linked to their ability to release monoamines, but the downstream signaling cascades leading to neuronal damage appear to have distinct features. This guide will delve into the quantitative differences in their effects on serotonergic markers, detail the experimental protocols used to assess this neurotoxicity, and visualize the proposed signaling pathways.
Quantitative Neurotoxicity Data
The following tables summarize the quantitative data on the neurotoxic effects of this compound and MDMA on the serotonergic system in rats. It is important to note that these data are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Effect of a Single Dose of d-Norfenfluramine on Serotonergic Markers in Rat Brain (1-week post-treatment)
| Brain Region | 5-HT (% of Control) | 5-HIAA (% of Control) | [3H]Paroxetine Binding (% of Control) |
| Frontal Cortex | 45 | 48 | 52 |
| Hippocampus | 58 | 55 | 60 |
*Data extracted from a study by Johnson & Nichols (1990) following a single 10 mg/kg subcutaneous injection of d-norfenfluramine in rats.[1]
Table 2: Effect of MDMA on Serotonin (B10506) Levels in Rat Brain
| Brain Region | Treatment Regimen | Time Point | 5-HT (% of Control) |
| Anterior Striatum | 5 mg/kg IP, 4 doses, 2h apart | 7 days | ~40 |
| Hippocampus | 5 mg/kg IP, 4 doses, 2h apart | 7 days | ~50 |
| Whole Brain | 20 mg/kg oral, twice daily for 4 days | 2 weeks | ~35** |
*Data estimated from a study by Thompson et al. (2008).[2] **Data from a study by Finnegan et al. (1988).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) for Serotonin (5-HT) and 5-Hydroxyindoleacetic Acid (5-HIAA) Quantification
This method is used to measure the levels of monoamines and their metabolites in brain tissue.
-
Tissue Preparation:
-
Rat brains are rapidly dissected on ice, and specific regions (e.g., frontal cortex, hippocampus) are isolated.
-
The tissue is weighed and homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).[4][5][6]
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.[6]
-
The supernatant is filtered through a 0.2 µm filter before injection into the HPLC system.[7]
-
-
Chromatographic Conditions:
-
A C18 reverse-phase column is typically used for separation.
-
The mobile phase is a buffered aqueous-organic solution (e.g., phosphate (B84403) buffer, methanol, EDTA, and an ion-pairing agent like octanesulfonic acid) pumped at a constant flow rate.[7]
-
An electrochemical detector is used to measure the oxidation of 5-HT and 5-HIAA, generating an electrical signal proportional to their concentration.
-
[3H]Paroxetine Radioligand Binding Assay for Serotonin Transporter (SERT) Density
This assay quantifies the number of serotonin transporters in a given brain region, providing an index of the integrity of serotonergic nerve terminals.
-
Membrane Preparation:
-
Dissected brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous serotonin and other interfering substances.
-
-
Binding Reaction:
-
The final membrane preparation is incubated with a low concentration of [3H]paroxetine, a high-affinity radioligand for the serotonin transporter.[8][9]
-
To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-labeled serotonin reuptake inhibitor (e.g., fluoxetine).[8]
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding. The density of binding sites (Bmax) is determined through saturation analysis.[8]
-
Neurotoxic Signaling Pathways and Mechanisms
The neurotoxic effects of this compound and MDMA are mediated by complex signaling pathways. While both impact the serotonergic system, the initiating and propagating factors may differ.
This compound Neurotoxicity
This compound's neurotoxicity is primarily attributed to its potent activity as a serotonin (5-HT) and norepinephrine (B1679862) (NE) releasing agent.[10][11] It has a higher potency for NE and dopamine (B1211576) (DA) release compared to its parent compound, fenfluramine.[11] The sustained increase in extracellular monoamine levels and subsequent oxidative stress are thought to be key contributors to its neurotoxic effects. Additionally, d-norfenfluramine is a potent agonist of 5-HT2B and 5-HT2C receptors, which may also play a role in its neurotoxic cascade.[11][12]
Caption: Proposed neurotoxic pathway of this compound.
MDMA Neurotoxicity
MDMA-induced neurotoxicity is a multifactorial process. It potently inhibits the serotonin transporter (SERT), leading to a massive release of serotonin.[13] A critical aspect of its neurotoxicity is the role of dopamine. MDMA also causes dopamine release, and the subsequent metabolism of dopamine within serotonergic neurons, which can take it up via SERT, leads to the production of reactive oxygen species and oxidative stress. Other contributing factors include hyperthermia, excitotoxicity mediated by glutamate, and the formation of neurotoxic metabolites.
Caption: Key pathways in MDMA-induced serotonergic neurotoxicity.
Conclusion
Both this compound and MDMA are potent serotonergic neurotoxins, with d-norfenfluramine demonstrating significant potency in preclinical models. While both compounds induce monoamine release, the neurotoxic cascade of MDMA appears to be more complex, involving a critical interplay with the dopaminergic system, hyperthermia, and excitotoxicity. The data presented in this guide, though not from direct comparative studies, highlights the distinct neurotoxic profiles of these two compounds. Further research involving direct, side-by-side comparisons under identical experimental conditions is warranted to definitively delineate their relative neurotoxic potential and to further elucidate their precise mechanisms of action. This knowledge is essential for the development of safer therapeutic agents and for understanding the long-term consequences of exposure to these substances.
References
- 1. Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDMA administration decreases serotonin but not N-acetylaspartate in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally administered MDMA causes a long-term depletion of serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and simple method to determine the specific activities of serotonin, 5-hydroxyindoleacetic acid, and 5-hydroxytryptophan in brain by HPLC with electrochemical detection (Journal Article) | OSTI.GOV [osti.gov]
- 5. A rapid and simple method to determine the specific activities of serotonin, 5-hydroxyindoleacetic acid, and 5-hydroxytryptophan in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 5-hydroxytryptophan, 5-hydroxytryptamine, and 5-hydroxyindoleacetic acid in 20 rat brain nuclei using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Characterization of [3H]paroxetine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]paroxetine binding in rat frontal cortex strongly correlates with [3H]5-HT uptake: effect of administration of various antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Monoamine neurotoxin - Wikipedia [en.wikipedia.org]
Comparative Efficacy of (+)-Norfenfluramine and Other Antiepileptic Drugs in Preclinical Seizure Models
A comprehensive guide for researchers and drug development professionals, presenting a comparative analysis of the anticonvulsant properties of (+)-Norfenfluramine against a range of established antiepileptic drugs (AEDs). This guide provides quantitative efficacy data from key preclinical seizure models, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Introduction
The quest for novel antiepileptic drugs with improved efficacy and tolerability remains a critical area of research. This compound, an active metabolite of fenfluramine, has demonstrated significant anticonvulsant activity in various preclinical models. This guide offers an objective comparison of the efficacy of this compound and its related compounds with that of several standard AEDs. The data is presented in a structured format to facilitate direct comparison and inform future research and development efforts.
Quantitative Efficacy Comparison
The following tables summarize the median effective dose (ED50) of this compound, its enantiomers, its parent compound fenfluramine, and other AEDs in two standard preclinical seizure models: the Maximal Electroshock (MES) test and the audiogenic seizure model in mice. The MES test is a model for generalized tonic-clonic seizures, while the audiogenic seizure model is a reflex seizure model particularly relevant for studying certain genetic epilepsies.
Maximal Electroshock (MES) Seizure Test in Mice
The MES test assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus. It is a widely used model for identifying drugs effective against generalized tonic-clonic seizures.
| Compound | ED50 (mg/kg, i.p.) | Mouse Strain | Reference(s) |
| d,l-Norfenfluramine | 5.1 - 14.8 | Not Specified | [1][2] |
| l-Norfenfluramine | 10.2 | Not Specified | [1] |
| d-Norfenfluramine | Not Determined¹ | Not Specified | [1] |
| d,l-Fenfluramine | 5.1 - 14.8 | Not Specified | [3][1][2] |
| l-Fenfluramine | 13.4 | Not Specified | [3][1] |
| d-Fenfluramine | 8.4 | Not Specified | [3][1] |
| Carbamazepine (B1668303) | 9.67 - 10.5 | ICR, Not Specified | [4][5] |
| Phenytoin | 9.0 (approx.) | ICR | [6] |
| Valproic Acid | 189 - 255 | Not Specified | [7] |
| Lamotrigine | 2.5 (approx.) | Not Specified | [8] |
| Topiramate | 40.9 | Not Specified | [9] |
| Levetiracetam | >540 | Not Specified | [10] |
¹Dose-limiting neurotoxicity prevented the determination of an ED50.[1]
Audiogenic Seizure Model in DBA/2 Mice
The DBA/2 mouse strain is genetically susceptible to sound-induced (audiogenic) seizures, making it a valuable model for studying reflex epilepsies and for screening potential antiepileptic compounds.
| Compound | ED50 (mg/kg, i.p.) | Endpoint | Reference(s) |
| d,l-Norfenfluramine | 1.3 | Not Specified | [3][1] |
| l-Norfenfluramine | 1.2 | Not Specified | [3][1] |
| d,l-Fenfluramine | 10.2 | Not Specified | [3][1] |
| l-Fenfluramine | 17.7 | Not Specified | [3][1] |
| Carbamazepine | 3.0 - 10.6 | Tonus, Wild Running | [3] |
| Diazepam | 0.24 - 0.49 | Tonus, Wild Running | [3] |
| Valproic Acid | 63.19 (in rats) | Convulsions | [11] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
-
Animals: Male ICR-CD-1 mice (23 ± 3 g) or other specified strains are used.[12][6]
-
Apparatus: An electroshock device capable of delivering a constant alternating current. Corneal electrodes are used for stimulus delivery.
-
Procedure:
-
The test compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect of the compound, a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas.[5] Saline is also applied to improve electrical conductivity.[5]
-
An electrical stimulus (e.g., 60 Hz, 50 mA for 200 msec in mice) is delivered through the corneal electrodes.[12][5]
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.[5]
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from dose-response data.
-
Audiogenic Seizure Test in DBA/2 Mice
-
Animals: Male and female DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used. The susceptibility is maximal between 21 and 28 days of age.[3][13]
-
Apparatus: A sound-proof chamber equipped with a sound source capable of generating a high-intensity stimulus (e.g., an electric bell producing 100-120 dB).[3][13]
-
Procedure:
-
The test compound or vehicle is administered to the animals (i.p.).
-
At the time of predicted peak effect, individual mice are placed in the testing chamber.
-
The sound stimulus is presented for a fixed duration (e.g., 60 seconds).[13]
-
The animals are observed for a characteristic seizure sequence: wild running, followed by clonic seizures, and then tonic seizures.[3][13]
-
Protection is defined as the absence of the tonic seizure phase.
-
The ED50 for protection against the tonic component of the seizure is determined.
-
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of this compound and the comparator AEDs are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Proposed Mechanism of this compound
This compound's anticonvulsant activity is believed to be mediated through a dual mechanism involving the serotonergic system and sigma-1 receptors.[7][8] This dual action is thought to modulate neuronal excitability and reduce seizure susceptibility.
Mechanism of Sodium Channel Blocking AEDs
A primary mechanism of action for several established AEDs, such as carbamazepine and phenytoin, is the blockade of voltage-gated sodium channels.[9][10] By stabilizing the inactive state of these channels, these drugs limit the sustained, high-frequency firing of neurons that is characteristic of seizures.
Mechanism of GABAergic AEDs
Another major class of AEDs, including benzodiazepines like diazepam, enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][14] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
Conclusion
The data presented in this guide demonstrate that this compound and its related compounds possess potent anticonvulsant properties in established preclinical seizure models. In the MES test, the efficacy of d,l-Norfenfluramine is comparable to that of several clinically used AEDs. Notably, in the audiogenic seizure model, l-Norfenfluramine exhibits particularly high potency. The unique dual mechanism of action, involving both serotonergic and sigma-1 receptor pathways, distinguishes this compound from traditional AEDs that primarily target voltage-gated ion channels or GABAergic neurotransmission. This distinct pharmacological profile suggests that this compound may offer a valuable therapeutic alternative, particularly for certain types of seizures or patient populations. Further research is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]
- 3. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Serotonin receptors in epilepsy: Novel treatment targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 14. defeatingepilepsy.org [defeatingepilepsy.org]
Validating the Agonist Activity of (+)-Norfenfluramine at 5-HT2B Receptors: A Comparative Guide
(+)-Norfenfluramine, the active metabolite of fenfluramine (B1217885), is a potent agonist at the human 5-HT2B receptor.[1] This activity is clinically significant as activation of cardiac 5-HT2B receptors is linked to the development of valvular heart disease (VHD).[1][2][3] Consequently, screening new chemical entities for 5-HT2B agonist activity is a critical step in preclinical safety pharmacology.[4][5] This guide provides a comparative analysis of this compound's agonist activity against other known 5-HT2B receptor agonists, supported by experimental data and detailed protocols for key validation assays.
Comparative Agonist Activity at the 5-HT2B Receptor
The agonist activity of a compound at a specific receptor is typically quantified by its potency (EC50 or pEC50) and efficacy (Emax). Potency refers to the concentration of the agonist required to elicit a half-maximal response, while efficacy describes the maximum response achievable by the agonist. The following table summarizes the in vitro agonist potencies of this compound and other reference compounds at the human 5-HT2B receptor.
| Compound | Agonist Activity | pEC50 | EC50 (nM) | Reference |
| This compound | Full Agonist | - | 10-50 | [6] |
| Serotonin (5-HT) | Endogenous Agonist | - | 2.9 | [7] |
| α-methyl-5-HT | Full Agonist | Potent | - | [1] |
| YM348 | Full Agonist | Potent | - | [1] |
| Ergotamine | Partial Agonist | - | - | [2][8] |
| Methylergonovine | Full Agonist | - | - | [2][8] |
| Lorcaserin | Off-target Agonist | - | - | [4] |
Note: A lower EC50 value indicates higher potency. pEC50 is the negative logarithm of the EC50 value.
5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[7][9][10] Agonist binding initiates a signaling cascade that results in the activation of phospholipase C (PLC).[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][13] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[10][11][13]
Experimental Protocols
Validating the agonist activity of compounds like this compound at the 5-HT2B receptor is commonly performed using in vitro functional assays. These assays measure the downstream consequences of receptor activation, such as changes in intracellular calcium or the accumulation of inositol phosphates.
Experimental Workflow for In Vitro Functional Assays
The general workflow for assessing agonist activity involves preparing cells that express the receptor of interest, stimulating these cells with the test compound, and then measuring the cellular response.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following 5-HT2B receptor activation.[10][11]
a. Materials and Reagents:
-
HEK293 or CHO cells stably expressing the human 5-HT2B receptor.
-
Black-walled, clear-bottom 96- or 384-well microplates.[14]
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).[11][15]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[11]
-
Test compounds: this compound, reference agonists (e.g., Serotonin), and vehicle control.
-
Fluorescence microplate reader with an injection system (e.g., FLIPR).[11]
b. Protocol:
-
Cell Plating: Seed the 5-HT2B expressing cells into the microplates at an optimized density (e.g., 40,000 to 80,000 cells/well for a 96-well plate) and incubate overnight.[14][15]
-
Dye Loading: Remove the culture medium and wash the cells with assay buffer. Add the calcium-sensitive dye loading solution to each well and incubate for 1 hour at 37°C.[11][15]
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists at a concentration that is 2x to 10x the final desired concentration in the assay buffer.[11][15]
-
Calcium Flux Measurement: Place the cell plate into the fluorescence microplate reader. Establish a stable baseline fluorescence reading. The instrument then injects the compound dilutions into the wells while simultaneously measuring the change in fluorescence intensity over time.[11][15]
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Normalize the response to the maximal response of a reference agonist like serotonin. Plot the concentration-response curve and calculate the EC50 value.[11]
Inositol Phosphate (B84403) (IP) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.[11][13][16]
a. Materials and Reagents:
-
CHO-K1 cells stably expressing the human 5-HT2B receptor.[7]
-
96- or 384-well white microplates.[13]
-
Inositol-free DMEM.
-
[3H]myo-inositol (for radiometric detection) or a commercial HTRF IP-One assay kit.[11][13]
-
Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[11][13]
-
Test compounds: this compound, reference agonists, and vehicle control.
-
Lysis buffer.
-
Scintillation counter or HTRF-compatible plate reader.[13][16]
b. Protocol (using HTRF as an example):
-
Cell Seeding: Culture and seed the 5-HT2B expressing cells into the appropriate microplate.[13]
-
Compound Addition: Add serial dilutions of the antagonist compounds to the respective wells. For an agonist assay, add serial dilutions of this compound and reference agonists.[13]
-
Stimulation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[7][13]
-
Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in a lysis buffer to all wells.[13][16]
-
Incubation and Readout: Incubate the plate at room temperature for 1 hour, protected from light. Measure the HTRF signal on a compatible plate reader.[13]
-
Data Analysis: The signal is inversely proportional to the amount of IP1 produced. Use a standard curve to determine the IP1 concentration and calculate EC50 values for the agonists.[16]
Conclusion
The data and experimental methodologies presented confirm that this compound is a potent, full agonist at the human 5-HT2B receptor.[1][6] Its activity is comparable to or greater than several other known agonists. The association of 5-HT2B receptor agonism with cardiac valvulopathy underscores the necessity of employing robust in vitro functional assays, such as calcium flux and inositol phosphate accumulation, to screen for this activity early in drug development.[2][3][4] Such screening is essential to mitigate the risk of adverse cardiovascular events and ensure the safety of new therapeutic agents.
References
- 1. pa2online.org [pa2online.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. reprocell.com [reprocell.com]
- 5. Safety Pharmacology assessment of drugs with biased 5-HT(2B) receptor agonism mediating cardiac valvulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
A Head-to-Head Comparison of (+)-Norfenfluramine and p-Chloroamphetamine (PCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacological and toxicological profiles of (+)-Norfenfluramine and p-chloroamphetamine (PCA). Both are potent serotonin (B10506) (5-HT) releasing agents, but they exhibit distinct profiles in terms of their interactions with monoamine transporters, receptor affinities, and neurotoxic potential. This document aims to equip researchers with the necessary information to make informed decisions in their work.
Pharmacological Profile: A Tale of Two Serotonin Releasers
This compound, the active metabolite of fenfluramine (B1217885), and PCA are both recognized for their ability to induce the release of serotonin from neuronal stores. However, the nuances of their mechanisms and potencies differ significantly.
Monoamine Release
Both compounds are substrates for the serotonin transporter (SERT), leading to a non-exocytotic, carrier-mediated release of 5-HT. Their potencies, however, are not identical. Available data suggests that PCA is a more potent 5-HT releasing agent than this compound.[1] this compound also demonstrates significant activity at the norepinephrine (B1679862) transporter (NET), inducing norepinephrine (NE) release.[2]
| Compound | Action | Potency (EC50/Ki) | Reference |
| This compound | 5-HT Release | 59 nM (EC50) | [2] |
| NE Release | 73 nM (EC50) | [2] | |
| p-Chloroamphetamine (PCA) | 5-HT Transport Inhibition | 4.8 nM (Ki) | |
| 5-HT Release | More potent than (+)-fenfluramine | [1] |
Note: EC50 and Ki values are from different studies and may not be directly comparable.
Receptor Binding Affinity
This compound is a potent agonist at several serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C receptors. This activity is believed to contribute to some of its therapeutic and adverse effects. The receptor binding profile for PCA is less comprehensively documented in readily available literature, but it is known to interact with 5-HT2 receptors, which may play a role in its behavioral and neurotoxic effects.[3][4]
| Receptor | This compound (Ki, nM) | p-Chloroamphetamine (PCA) (Ki, nM) |
| 5-HT2A | High Affinity (Agonist) | Interacts with 5-HT2A |
| 5-HT2B | High Affinity (Agonist) | Interacts with 5-HT2B/2C |
| 5-HT2C | High Affinity (Agonist) | Interacts with 5-HT2B/2C |
| SERT | Substrate | 4.8 (Ki, inhibition of transport) |
| NET | Substrate | Moderate inhibitor |
| DAT | Weak Substrate | Moderate inhibitor |
Note: A comprehensive, directly comparable set of Ki values for both compounds across all receptors from a single study is not available in the public domain. The information presented is a synthesis of available data.
Neurotoxicity Profile: A Clear Distinction
A critical differentiator between this compound and PCA is their neurotoxic potential. PCA is a well-established and potent serotonergic neurotoxin, causing long-lasting depletion of brain 5-HT and degeneration of 5-HT nerve terminals.[5] This neurotoxicity is dose-dependent and has been demonstrated in various animal models.[5] In contrast, while the d-enantiomer of norfenfluramine (d-norfenfluramine) exhibits significant neurotoxicity, the l-enantiomer, which constitutes this compound, is considered to have a markedly lower neurotoxic potential.[6][7]
| Compound | Neurotoxic Effect | Key Findings |
| This compound | Lower serotonergic neurotoxicity | The d-enantiomer is significantly more neurotoxic.[6][8] |
| p-Chloroamphetamine (PCA) | Potent serotonergic neurotoxin | Causes long-term depletion of 5-HT and degeneration of serotonergic neurons.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of action for this compound and PCA.
Caption: Workflow for in vitro serotonin release assay.
Caption: Workflow for in vivo neurotoxicity assessment.
Experimental Protocols
In Vitro Serotonin Release Assay from Rat Brain Synaptosomes
This protocol is a generalized procedure based on common methodologies found in the literature.[9][10]
1. Preparation of Synaptosomes: a. Euthanize adult male Sprague-Dawley rats and rapidly dissect the desired brain region (e.g., hippocampus, striatum, or cortex) on ice. b. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction. e. Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and centrifuge again. Resuspend the final pellet in fresh buffer.
2. [3H]5-HT Loading: a. Incubate the synaptosomal suspension with [3H]5-HT (e.g., 50 nM final concentration) for 15-30 minutes at 37°C to allow for uptake into the serotonergic terminals.
3. Superfusion and Release: a. Transfer the [3H]5-HT-loaded synaptosomes to a superfusion apparatus. b. Wash the synaptosomes with buffer for a set period (e.g., 30-60 minutes) to establish a stable baseline of [3H]5-HT efflux. c. Introduce the test compound (this compound or PCA) at various concentrations into the superfusion buffer for a defined period (e.g., 5-10 minutes). d. Collect fractions of the superfusate at regular intervals throughout the experiment.
4. Measurement and Analysis: a. Determine the amount of radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using liquid scintillation counting. b. Express the release of [3H]5-HT as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation. c. Plot concentration-response curves to determine the EC50 value for each compound.
In Vivo Neurotoxicity Assessment in Rats
This protocol outlines a general approach for evaluating the neurotoxic effects of amphetamine derivatives in vivo.[11]
1. Animal Dosing: a. Use adult male rats (e.g., Sprague-Dawley or Wistar). b. Administer the test compound (this compound or PCA) or vehicle control via a relevant route (e.g., intraperitoneal or subcutaneous injection). Use a range of doses to assess dose-dependency. c. House the animals under standard laboratory conditions for a predetermined period post-injection (e.g., 7 days) to allow for the development of neurotoxic effects.
2. Tissue Preparation: a. Euthanize the rats and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis, or rapidly decapitate and dissect brain regions for neurochemical analysis.
3. Neurochemical Analysis: a. Homogenize dissected brain regions (e.g., frontal cortex, striatum, hippocampus). b. Measure the levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). c. A significant and long-lasting reduction in 5-HT and 5-HIAA levels is indicative of serotonergic neurotoxicity.
4. Histological Analysis: a. Section the fixed brain tissue. b. Perform immunohistochemistry using antibodies against serotonin transporter (SERT) or tryptophan hydroxylase (TPH) to visualize and quantify the density of serotonergic axons and terminals. c. A marked reduction in the density of SERT or TPH-immunoreactive fibers in treated animals compared to controls indicates neurodegeneration.
5. Receptor Binding Assays: a. Prepare brain homogenates from specific regions. b. Conduct radioligand binding assays using a specific marker for SERT, such as [3H]paroxetine, to quantify the number of serotonin uptake sites. c. A decrease in the number of binding sites (Bmax) is another indicator of serotonergic terminal loss.
Conclusion
This compound and p-chloroamphetamine, while both potent serotonin-releasing agents, exhibit critical differences in their pharmacological and toxicological profiles. PCA is a more potent serotonin releaser and a well-established neurotoxin, inducing long-term damage to serotonergic neurons.[1][5] this compound, on the other hand, appears to have a lower potential for serotonergic neurotoxicity and also interacts significantly with the norepinephrine system.[2][6] These distinctions are crucial for researchers in the fields of neuroscience and drug development when selecting compounds for study or as lead candidates for therapeutic development. The provided experimental protocols offer a foundation for further investigation into the nuanced effects of these and other psychoactive compounds.
References
- 1. Carrier-dependent and Ca(2+)-dependent 5-HT and dopamine release induced by (+)-amphetamine, 3,4-methylendioxymethamphetamine, p-chloroamphetamine and (+)-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Role of 5-HT(2) receptor subtypes in depletion of 5-HT induced by p-chloroamphetamine in the mouse frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protection against amphetamine-induced neurotoxicity toward striatal dopamine neurons in rodents by LY274614, an excitatory amino acid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for (+)-Norfenfluramine detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different analytical methodologies for the quantitative determination of (+)-Norfenfluramine, a primary active metabolite of fenfluramine (B1217885). The accurate detection and quantification of this compound are critical in pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This document outlines the experimental protocols for two prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents their performance data to aid researchers in selecting the most suitable method for their needs.
Introduction to this compound Analysis
This compound is the dextrorotatory enantiomer of norfenfluramine, a significant metabolite of the anorectic drug fenfluramine. Due to the stereoselective metabolism and pharmacological activity of fenfluramine enantiomers, it is crucial to employ analytical methods capable of distinguishing between them. The development of robust and sensitive analytical methods is essential for understanding the pharmacokinetic-pharmacodynamic relationship of these compounds. This guide focuses on the cross-validation of analytical techniques to ensure data integrity and comparability across different studies and laboratories.
Experimental Protocols
Enantioselective Gas Chromatographic-Mass Spectrometric (GC-MS) Assay
This method allows for the simultaneous quantification of the enantiomers of fenfluramine and norfenfluramine in plasma.
a. Sample Preparation and Derivatization:
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction (LLE) under alkaline conditions using an organic solvent.
-
Evaporate the organic extract to dryness.
-
The key step for chiral separation involves derivatization. The dried residue is acylated with N-heptafluorobutyryl-S-prolyl chloride to form diastereomeric amide derivatives. This reaction is conducted under Schotten-Baumann conditions.[1]
-
The resulting diastereomers can then be separated on a non-chiral chromatographic column.[1]
b. GC-MS Instrumentation and Conditions:
-
Column: An achiral polar OV-225 capillary column is typically used.[1]
-
Carrier Gas: Helium.
-
Detector: An electron-capture detector (ECD) or a mass spectrometer can be used. The use of an ECD is suitable for the heptafluorobutyryl derivatives.[1] A nitrogen-specific detector has also been reported for the analysis of d-norfenfluramine.[2][3]
-
Injection: A splitless injection is commonly employed.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of the diastereomeric derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS has become a widely adopted technique for the bioanalysis of small molecules due to its high selectivity and sensitivity.[4]
a. Sample Preparation:
-
Sample preparation aims to extract the target analytes from the biological matrix and remove interferences like proteins and phospholipids.[4]
-
Protein Precipitation (PPT): A simple and common technique where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[5]
-
Liquid-Liquid Extraction (LLE): As described for the GC-MS method, this involves partitioning the analyte between an aqueous and an immiscible organic phase.
-
Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE): These techniques are often used for cleaner extracts, which is particularly important for minimizing matrix effects in LC-MS/MS.[4] An SLE method has been outlined for the analysis of fenfluramine and norfenfluramine in mouse brain tissue.[4]
b. LC-MS/MS Instrumentation and Conditions:
-
Chromatographic Separation:
-
Column: A C18 column is frequently used for separation.[4] For chiral separation, a specialized chiral stationary phase, such as a Chiralcel OD-R column, is necessary.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[4][5]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Performance Data Comparison
The following table summarizes the quantitative performance data for the different analytical methods used for the detection of norfenfluramine.
| Parameter | GC-MS with ECD | HPLC with Fluorescence Detection | LC-MS/MS |
| Analyte(s) | Enantiomers of fenfluramine and norfenfluramine | Fenfluramine and Norfenfluramine | Fenfluramine and Norfenfluramine |
| Matrix | Plasma[1] | Hair[7], Plasma[6] | Plasma[8], Brain homogenate[4] |
| Linearity Range | 1.25–42.25 ng/mL per enantiomer for norfenfluramine[1] | 0.016–127 ng/mg for norfenfluramine[7] | Not explicitly stated, but quantifies concentrations in the ng/mL range.[8] |
| Limit of Detection (LOD) | Not explicitly stated | 16 pg/mg for norfenfluramine in hair[7] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 1.25 ng/mL per enantiomer[1] | 16 pg/mg for norfenfluramine in hair[7] | Not explicitly stated, but a GC method with nitrogen-specific detection had a quantifiable level of 2.5 ng/mL.[2][3] |
| Derivatization Required | Yes (for chiral separation on achiral column)[1] | Yes (for fluorescence detection)[6][7] | No (can directly analyze) |
| Key Advantages | Established method with good sensitivity.[1] | High sensitivity.[7] | High selectivity and sensitivity, high throughput.[4] |
| Key Disadvantages | Requires derivatization, which can be time-consuming. | Requires derivatization. | Susceptible to matrix effects which can impact ionization efficiency.[4] |
Mandatory Visualization
Below is a diagram illustrating a typical workflow for the cross-validation of different analytical methods for this compound detection.
Caption: Workflow for cross-validation of two analytical methods.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the detection and quantification of this compound. The choice between these methods will depend on the specific requirements of the study.
-
GC-MS is a robust and sensitive method, particularly for enantioselective analysis when coupled with derivatization to form diastereomers. However, the derivatization step adds complexity and time to the sample preparation process.
-
LC-MS/MS offers high selectivity and sensitivity and is generally amenable to higher throughput. Direct chiral separation can be achieved with the appropriate column, avoiding the need for derivatization. However, careful attention must be paid to sample preparation to mitigate matrix effects that can suppress or enhance the analyte signal.
Cross-validation should be performed when data from different analytical methods are to be compared or combined.[9][10] This process is crucial for ensuring the consistency and reliability of bioanalytical data in regulatory submissions and scientific research. By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method for their specific application in the analysis of this compound.
References
- 1. Enantioselective gas chromatographic assay with electron-capture detection for dl-fenfluramine and dl-norfenfluramine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Effects of (+)-Norfenfluramine and its l-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular effects of the stereoisomers of norfenfluramine, the active metabolite of fenfluramine (B1217885). The d-enantiomer, (+)-norfenfluramine, has been strongly linked to adverse cardiovascular events, including valvular heart disease and pulmonary hypertension, which led to the withdrawal of fenfluramine from the market.[1][2] In contrast, the l-enantiomer (B50610), (-)-norfenfluramine, exhibits a significantly more favorable cardiovascular safety profile, positioning it as a potentially safer therapeutic candidate.[1][3] This guide synthesizes experimental data to elucidate the differing pharmacological actions of these enantiomers on the cardiovascular system.
Quantitative Data Comparison
The differential cardiovascular effects of the norfenfluramine enantiomers are primarily attributed to their stereoselective interactions with serotonin (B10506) 5-HT2B receptors.[1][2] The following tables summarize the key quantitative data from in vitro studies.
| Compound | 5-HT2B Receptor Binding Affinity (Ki, nM) | Reference |
| This compound | 11 | [4] |
| (-)-Norfenfluramine | >10,000 | [4] |
| (±)-Norfenfluramine | 23 | [4] |
| Compound | 5-HT2B Receptor Functional Activity (EC50, nM) | Reference |
| This compound | 18 | [4] |
| (-)-Norfenfluramine | >10,000 | [4] |
| (±)-Norfenfluramine | 34 | [4] |
| Compound | Effect on Arterial Contraction (in vitro) | Effect on Mean Arterial Blood Pressure (in vivo, conscious rats) | Reference |
| This compound | Concentration-dependent contraction | Dose-dependent increase | [5] |
| (-)-Norfenfluramine | No contraction | Not reported, but lack of in vitro effect suggests no significant pressor activity | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in norfenfluramine-induced cardiotoxicity and a typical experimental workflow for assessing cardiovascular effects.
Caption: Signaling cascade initiated by this compound at the 5-HT2B receptor.
Caption: Workflow for in vivo cardiovascular assessment in conscious rats.
Experimental Protocols
In Vitro 5-HT2B Receptor Functional Assay (Calcium Flux)
Objective: To determine the agonist activity of norfenfluramine enantiomers at the human 5-HT2B receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2B receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated to allow for adherence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution at 37°C in the dark.
-
Compound Preparation: Serial dilutions of this compound and l-norfenfluramine are prepared in the assay buffer. A known 5-HT2B receptor agonist (e.g., serotonin) is used as a positive control.
-
Assay: The dye-loaded cell plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of the compounds.
-
Compound Addition: The prepared compounds are added to the wells, and the fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and expressed as a percentage of the maximal response to the positive control. EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To assess the effects of norfenfluramine enantiomers on systemic arterial blood pressure.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
-
Surgical Preparation:
-
Animals are anesthetized, and a catheter is implanted into the carotid or femoral artery for direct blood pressure measurement. A second catheter may be placed in the jugular vein for intravenous drug administration.
-
The catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
Animals are allowed to recover from surgery for a minimum of 24-48 hours to ensure the clearance of anesthesia and stabilization of physiological parameters.
-
-
Experimental Setup:
-
On the day of the experiment, the arterial catheter is connected to a pressure transducer linked to a data acquisition system.
-
Animals are placed in a quiet, isolated environment and allowed to acclimate to minimize stress-induced fluctuations in blood pressure.
-
-
Data Recording:
-
Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded for a stable period (e.g., 30-60 minutes).
-
A single intravenous dose or cumulative doses of this compound or l-norfenfluramine are administered.
-
MAP and HR are continuously recorded during and after drug administration until they return to baseline or for a predetermined observation period.
-
-
Data Analysis:
-
The changes in MAP and HR from baseline are calculated for each dose of the test compounds.
-
Dose-response curves are constructed to compare the pressor effects of the two enantiomers.
-
Discussion and Conclusion
The experimental data unequivocally demonstrate a significant difference in the cardiovascular effects of the (+)- and l-enantiomers of norfenfluramine. The potent agonist activity of this compound at the 5-HT2B receptor is the primary molecular mechanism underlying its association with valvular heart disease.[1][2][4] This is further corroborated by in vitro findings of arterial constriction and in vivo evidence of increased blood pressure induced by this enantiomer.[5]
Conversely, the l-enantiomer exhibits negligible affinity and functional activity at the 5-HT2B receptor and does not induce arterial contraction in vitro.[4][5] This stereoselective pharmacology strongly suggests that l-norfenfluramine is devoid of the cardiotoxic potential associated with its d-counterpart.
For researchers and drug development professionals, these findings have critical implications. The development of serotonergic agents requires careful screening for 5-HT2B receptor agonist activity to mitigate the risk of drug-induced valvular heart disease. The case of norfenfluramine enantiomers serves as a compelling example of how stereochemistry can dramatically influence the safety profile of a drug. The l-enantiomer of norfenfluramine may represent a safer therapeutic alternative in contexts where the pharmacological effects of norfenfluramine are desired without the associated cardiovascular risks. However, further in vivo studies directly comparing the hemodynamic effects of both enantiomers, including heart rate, would be beneficial to provide a more complete cardiovascular risk assessment.
References
- 1. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long‐term open‐label safety extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fenfluramine metabolite this compound is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Behavioral Paradigms for Assessing (+)-Norfenfluramine's Effects
This guide provides a comprehensive validation and comparison of behavioral paradigms used to assess the effects of (+)-Norfenfluramine, a major active metabolite of the anorectic agent fenfluramine.[1][2] It is intended for researchers, scientists, and drug development professionals investigating serotonergic and catecholaminergic pathways, particularly in the context of appetite regulation and psychostimulant properties. This document outlines key experimental protocols, presents comparative data, and visualizes the underlying mechanisms and workflows.
Pharmacological Profile of this compound
This compound is a potent serotonin-norepinephrine releasing agent (SNRA) and an agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It is more potent than its parent compound, fenfluramine, in releasing norepinephrine (B1679862) and dopamine (B1211576) and as a 5-HT2 receptor agonist.[1][3] These actions are central to its behavioral effects, which primarily include appetite suppression, alterations in locomotor activity, and distinct interoceptive (discriminative) stimuli.
References
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of (+)-Norfenfluramine's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported effects of (+)-Norfenfluramine across various laboratories. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer a clear perspective on the reproducibility of this compound's pharmacological profile.
This compound, the primary active metabolite of fenfluramine (B1217885), has garnered significant interest for its complex pharmacology, primarily centered on the serotonin (B10506) system but also extending to other neurotransmitter systems. Its effects on appetite, seizure activity, and neurotransmitter release have been documented in multiple studies. This guide synthesizes key findings to assess the consistency of these effects across different experimental settings.
Quantitative Data Comparison
To facilitate a clear comparison of the quantitative effects of this compound reported in the literature, the following tables summarize key potency values (ED50 and EC50) from various studies. These tables highlight the degree of consistency in the compound's behavioral and neurochemical effects across different laboratories.
Table 1: Behavioral Effects of this compound
| Effect | Animal Model | Administration Route | ED50 | Laboratory/Study |
| Drug Discrimination | Rat | Intraperitoneal (i.p.) | 0.71 mg/kg | Ator et al. (1988)[1] |
| Anticonvulsant (MES) | Mouse | Intraperitoneal (i.p.) | 5.1 - 14.8 mg/kg | Bialer et al. (2023)[2] |
| Anticonvulsant (MES) | Rat | Intraperitoneal (i.p.) | Not determined (dose-limiting toxicity) | Bialer et al. (2023)[3] |
| Anticonvulsant (Audiogenic) | Mouse (DBA/2) | Intraperitoneal (i.p.) | 1.3 mg/kg | Bialer et al. (2023)[2] |
Table 2: Neurochemical Effects of this compound
| Effect | Preparation | Assay | EC50 | Laboratory/Study |
| [3H]5-HT Release | Rat Brain Synaptosomes | Neurotransmitter Release | 59 nM | Rothman et al. (2003)[4] |
| [3H]NE Release | Rat Brain Synaptosomes | Neurotransmitter Release | 73 nM | Rothman et al. (2003)[4] |
| [3H]DA Release | Rat Striatal Synaptosomes | Neurotransmitter Release | >1000 nM | Gobbi et al. (1998)[5] |
Table 3: Receptor Binding and Functional Activity of this compound
| Receptor | Assay Type | Species | Ki / EC50 | Laboratory/Study |
| 5-HT2A | Receptor Binding | Human | Moderate Affinity | Fitzgerald et al. (2000)[6] |
| 5-HT2B | Receptor Binding | Human | High Affinity | Fitzgerald et al. (2000)[6] |
| 5-HT2B | Functional Agonism | Human | Potent Agonist | Rothman et al. (2000)[7] |
| 5-HT2C | Receptor Binding | Human | High Affinity | Fitzgerald et al. (2000)[6] |
| 5-HT2C | Functional Agonism | Human | Full Agonist | Rothman et al. (2000)[8] |
| Sigma-1 | Receptor Binding | - | 266 nM | Maurice et al. (2021)[9] |
| Sigma-1 | Functional Antagonism | In vitro | 50 pM (disruption of NR1-σ1R) | Rodríguez-Muñoz et al. (2018)[10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments cited in the literature on this compound.
Drug Discrimination Studies in Rats
Drug discrimination paradigms are used to assess the subjective effects of a drug. A common procedure is as follows:
-
Animals: Male rats are typically used and are often food-restricted to maintain motivation for the food reward.
-
Apparatus: Standard two-lever operant conditioning chambers are used.
-
Training:
-
Rats are trained to press one lever after the administration of a specific dose of this compound (the "drug" lever) and the other lever after a vehicle injection (the "vehicle" lever) to receive a food reward.[1][11]
-
Training sessions are conducted daily, with the drug and vehicle conditions alternating.[12]
-
Training continues until the rats reliably select the correct lever based on the injection they received.[13]
-
-
Testing:
-
Once trained, dose-response curves are generated by administering various doses of this compound and observing the percentage of responses on the drug-appropriate lever.[1]
-
The ED50 is the dose at which the rats respond equally on both levers.
-
Generalization tests can be performed with other compounds to determine if they produce similar subjective effects to this compound.[1]
-
Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs.
-
Apparatus: An electroshock device that delivers a constant current through corneal electrodes.[15]
-
Procedure:
-
A pre-determined dose of this compound or vehicle is administered, typically intraperitoneally.[2]
-
At the time of expected peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[14][15]
-
The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.[15][16]
-
-
Data Analysis:
-
The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.
-
The ED50, the dose that protects 50% of the animals, is calculated.[2]
-
Synaptosome Preparation and Neurotransmitter Release Assay
This in vitro method is used to study the effects of compounds on neurotransmitter release from nerve terminals.
-
Preparation of Synaptosomes:
-
Neurotransmitter Loading:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE) which is taken up into the nerve terminals.[5]
-
-
Release Assay:
-
The loaded synaptosomes are then exposed to various concentrations of this compound.[4]
-
The amount of radiolabeled neurotransmitter released into the surrounding medium is measured.
-
-
Data Analysis:
-
The concentration of this compound that produces 50% of the maximal release (EC50) is determined.[4]
-
Visualizing Pathways and Workflows
To provide a clearer understanding of the mechanisms and experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for drug discrimination.
Caption: Experimental workflow for the MES seizure model.
Discussion on Reproducibility
Based on the available data, the effects of this compound show a reasonable degree of reproducibility across different laboratories, particularly concerning its primary mechanisms of action.
-
Neurochemical Effects: There is strong agreement that this compound is a potent releaser of serotonin and norepinephrine (B1679862), acting as a substrate for their respective transporters.[4] The EC50 values for these effects are in a similar nanomolar range in the studies that have been conducted. Its weaker effect on dopamine (B1211576) release is also a consistent finding.[5]
-
Behavioral Effects: In drug discrimination studies, this compound consistently produces a clear discriminative stimulus, with reported ED50 values being in a similar range.[1] The anticonvulsant effects in the MES model in mice also appear to be reproducible, although the reported ED50 range is somewhat broad, which could be attributed to differences in experimental protocols or mouse strains.[2] The lack of a determinable ED50 in rats in one study due to toxicity highlights a species-specific difference that is important for reproducibility considerations.[3]
-
Receptor Interactions: The high affinity of this compound for 5-HT2B and 5-HT2C receptors and its agonist activity at these sites are well-documented and consistent across studies.[6][8] Its more recently identified activity as a sigma-1 receptor antagonist also shows promise for reproducibility, although more studies are needed to confirm the functional consequences of this interaction.[9][10]
Factors Influencing Reproducibility:
While the core effects of this compound are generally consistent, variations in reported potency values can arise from several factors:
-
Animal Model: Species and strain differences can significantly impact drug metabolism and sensitivity.
-
Experimental Protocol: Minor variations in experimental procedures, such as the parameters of the MES stimulus or the training schedule in drug discrimination, can influence the outcome.
-
Assay Conditions: For in vitro assays, differences in tissue preparation, incubation times, and buffer composition can affect the results.
The pharmacological effects of this compound, particularly its actions as a serotonin and norepinephrine releasing agent and its functional activity at 5-HT2 receptors, are well-supported and appear to be reproducible across different laboratories. The quantitative data, while generally in agreement, can be influenced by methodological variables, underscoring the importance of detailed and standardized protocols for ensuring the highest degree of reproducibility in future research. This guide provides a foundational comparison to aid researchers in designing and interpreting their own studies on this multifaceted compound.
References
- 1. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? [mdpi.com]
- 3. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Metabolic Stability of (+)-Norfenfluramine Across Species: An In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
(+)-Norfenfluramine, the major active metabolite of the anti-seizure medication fenfluramine (B1217885), plays a significant role in the overall pharmacological effect of its parent compound. Understanding its metabolic fate across different preclinical species and humans is crucial for accurate interpretation of toxicological data and prediction of human pharmacokinetics. This guide provides a comparative overview of the available data on the metabolic stability of this compound in various species, supported by experimental protocols and visualizations to aid in drug development programs.
In Vitro Metabolic Stability Data
Direct comparative studies detailing the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in liver microsomes across multiple species are limited in the publicly available scientific literature. The primary focus of many studies has been on the metabolism of the parent drug, fenfluramine. However, existing research provides valuable qualitative and semi-quantitative insights into the metabolic profile of this compound.
The following table summarizes the available information on the in vitro metabolism of this compound. It is important to note that a complete quantitative comparison is challenging due to the scarcity of head-to-head studies.
| Species | In Vitro System | Key Findings on this compound Metabolism | Citation |
| Human | Recombinant CYP Enzymes | Incubation with rCYP1A2, rCYP2B6, rCYP2C19, and rCYP2D6 resulted in 10%-20% metabolism. No clear inhibition of its metabolism was observed by any single CYP-selective inhibitor, suggesting the involvement of multiple enzymes. | [1][2] |
| Rat | Liver S9 Fractions | Evidence of hydroxylation, dehydrogenation, and glucuronidation of fenfluramine metabolites, including norfenfluramine, has been observed.[1] In vivo studies in rats show a plasma half-life of approximately 6.1 hours for l-norfenfluramine after intraperitoneal administration. | |
| Dog | Liver S9 Fractions | Similar to rats, evidence of hydroxylation, dehydrogenation, and glucuronidation of fenfluramine metabolites has been noted. | [1] |
| Mouse | In vivo studies | Significant species differences in the metabolism of fenfluramine have been observed, with varying plasma ratios of norfenfluramine to fenfluramine compared to other species. | [3] |
Note: The data presented is largely qualitative or derived from in vivo studies, highlighting a significant data gap in the comparative in vitro metabolic stability of this compound. Further research is warranted to generate quantitative in vitro data (t1/2 and CLint) in liver microsomes from various species to enable a more direct comparison and improve the accuracy of interspecies scaling.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol outlines a typical experimental procedure for assessing the metabolic stability of a compound like this compound in liver microsomes.
1. Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with liver microsomes from different species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors.
2. Materials:
-
This compound
-
Pooled liver microsomes from human, rat, mouse, and dog
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (with known high and low clearance)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microtubes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and control compounds by diluting the stock solutions in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the compound working solutions at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomal suspension and the test compound.
-
The final incubation mixture should contain the test compound (e.g., 1 µM), liver microsomes, and the NADPH regenerating system in phosphate buffer.
-
Incubate the reaction plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots from the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a volume of cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of this compound at each time point relative to the internal standard.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein concentration)
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in a typical in vitro microsomal stability assay.
Caption: Workflow of an in vitro microsomal stability assay.
This guide highlights the current understanding of the metabolic stability of this compound across different species. The provided experimental protocol and workflow diagram offer a practical framework for researchers to conduct their own investigations and contribute to filling the existing data gaps in this area. Such data is essential for a more comprehensive risk assessment and the successful development of new therapeutics.
References
- 1. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing the Selectivity of (+)-Norfenfluramine: A Comparative Analysis for Serotonin Versus Dopamine Transporters
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of (+)-Norfenfluramine's interaction with serotonin (B10506) and dopamine (B1211576) transporters, supported by experimental data.
This compound, the primary active metabolite of the appetite suppressant fenfluramine, is recognized as a potent releasing agent of serotonin (5-HT) and norepinephrine (B1679862) (NE).[1][2] Its engagement with the dopamine transporter (DAT) is reported to be considerably weaker than its activity at the serotonin transporter (SERT).[3][4] This guide delves into the available quantitative data to validate its selectivity profile, drawing comparisons with other key monoamine transporter ligands.
Quantitative Analysis of Transporter Interaction
| Compound | SERT Potency (nM) | DAT Potency (nM) | Selectivity (DAT/SERT Ratio) | Assay Method |
| This compound | 59 (EC₅₀) | >590 (Estimated EC₅₀) | >10 | [³H]5-HT/[³H]DA Release |
| Cocaine | 240 (Kᵢ) | 130 (Kᵢ) | 0.54 | Radioligand Binding |
| Methylphenidate | 3900 (Kᵢ) | 120 (Kᵢ) | 0.03 | Radioligand Binding |
| MDMA | 480 (Kᵢ) | 2100 (Kᵢ) | 4.38 | Radioligand Binding |
Note: The estimated EC₅₀ value for this compound at the dopamine transporter is based on findings indicating that its potency for inducing dopamine release is over tenfold lower than its potency for serotonin release.[3][4]
Experimental Methodologies
The functional potency of this compound was determined using neurotransmitter release assays. In contrast, the binding affinities of the comparator compounds were established through radioligand binding assays. Detailed protocols for both experimental approaches are outlined below.
Neurotransmitter Release Assay
This method assesses the ability of a compound to induce the release of a neurotransmitter from nerve terminals (synaptosomes).
-
Synaptosome Preparation: Synaptosomes are isolated from specific brain regions, such as the hippocampus for serotonin release and the striatum for dopamine release, through tissue homogenization and centrifugation.
-
Radiolabel Loading: The isolated synaptosomes are incubated with a radiolabeled neurotransmitter, such as [³H]5-HT or [³H]dopamine, allowing for its uptake into the vesicles.
-
Superfusion: The loaded synaptosomes are then transferred to a superfusion system and continuously washed with a buffer to establish a stable baseline of neurotransmitter release.
-
Compound Application: Varying concentrations of the test compound, in this case, this compound, are introduced into the superfusion buffer.
-
Fraction Collection & Analysis: The superfusate is collected in fractions, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting. The EC₅₀ value, representing the concentration at which the compound elicits half of its maximal effect, is then calculated from the resulting concentration-response curve.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound to a specific receptor or transporter.
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of the target transporter (SERT or DAT) or from brain tissue enriched with these transporters.
-
Competitive Binding: The membranes are incubated with a specific radioligand that binds to the transporter of interest (e.g., [³H]citalopram for SERT or [³H]WIN 35,428 for DAT) in the presence of various concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ value (inhibition constant) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow for assessing transporter selectivity and the fundamental signaling pathways involved.
Caption: Workflow for determining transporter selectivity using radioligand binding and neurotransmitter release assays.
Caption: Simplified diagram of serotonin and dopamine reuptake and the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. The effect of the anorectic agent, d-fenfluramine, and its primary metabolite, d-norfenfluramine, on intact human platelet serotonin uptake and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Discriminative Stimulus Effects of (+)-Norfenfluramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the discriminative stimulus properties of (+)-Norfenfluramine, a primary active metabolite of fenfluramine (B1217885). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of its serotonergic mechanisms and to compare its effects with other relevant compounds. This document summarizes key experimental data, outlines detailed methodologies for the drug discrimination paradigm, and visualizes the implicated signaling pathways.
Quantitative Data Summary
The discriminative stimulus effects of this compound are primarily mediated by the serotonergic system. The following tables summarize the potency of this compound in drug discrimination studies and compare it with its parent compound, (+)-Fenfluramine, and other serotonergic agents. The data is primarily derived from studies in which rats were trained to discriminate a specific drug from a vehicle in a two-lever operant conditioning task.
Table 1: Potency of this compound and (+)-Fenfluramine in Drug Discrimination
| Compound | Training Drug | ED₅₀ (mg/kg) | Potency Relative to (+)-Fenfluramine |
| This compound | This compound (1.4 mg/kg) | 0.71[1] | Approximately 1.8x more potent |
| (+)-Fenfluramine | This compound (1.4 mg/kg) | 1.30[1] | - |
| d,l-Fenfluramine | d,l-Fenfluramine (2.0 mg/kg) | 0.8[2] | - |
| d-Fenfluramine | d,l-Fenfluramine (2.0 mg/kg) | 0.6[2] | Approximately 1.3x more potent than d,l-Fenfluramine |
| l-Fenfluramine | d,l-Fenfluramine (2.0 mg/kg) | 1.2[2] | Approximately 0.7x as potent as d,l-Fenfluramine |
Table 2: Generalization of Other Serotonergic Agonists to the this compound Cue
In drug discrimination studies, "generalization" or "substitution" occurs when an animal trained to recognize a specific drug also responds on the drug-appropriate lever when administered a different compound. This suggests that the novel compound has similar subjective effects to the training drug.[3]
| Compound | Class | Generalization to this compound (1.4 mg/kg) |
| m-Chlorophenylpiperazine (mCPP) | 5-HT₂C/₁B Agonist | Full Generalization[1] |
| 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) | 5-HT₂A/₂C Agonist | Full Generalization[1] |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeODMT) | 5-HT₁A/₂A Agonist | Full Generalization[1] |
| Lysergic acid diethylamide (LSD) | 5-HT₂A/₁A Agonist | Full Generalization[1] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 5-HT₁B Agonist | No Generalization[1] |
| 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | 5-HT₁A Agonist | No Generalization[1] |
| Amphetamine | Dopaminergic Agonist | No Generalization[1] |
Experimental Protocols
The primary methodology used to assess the discriminative stimulus effects of this compound is the two-lever drug discrimination task in rats. This behavioral pharmacology assay is a highly specific method for investigating the in vivo neuropharmacological properties of psychoactive compounds.[4]
Two-Lever Drug Discrimination Protocol
1. Subjects:
-
Animals are housed individually and maintained on a restricted diet to motivate responding for food reinforcement.
2. Apparatus:
-
Standard two-lever operant conditioning chambers are utilized.[7]
-
Each chamber is equipped with two response levers, a food pellet dispenser for reinforcement, and stimulus lights above each lever.[7]
3. Training Phase:
-
Shaping: Rats are first trained to press a lever to receive a food pellet (e.g., 45 mg sucrose (B13894) pellet) on a fixed-ratio 1 (FR1) schedule, where every press results in a reward. The FR schedule is gradually increased to a higher value (e.g., FR10) where 10 presses are required for reinforcement.[8][9]
-
Discrimination Training: Once lever-pressing is established, discrimination training begins. Before each daily session, rats are administered either the training drug (e.g., 1.4 mg/kg this compound) or the vehicle (e.g., saline) via intraperitoneal (i.p.) injection.[1][9]
-
Following drug administration, responses on one designated lever (the "drug lever") are reinforced.
-
Following vehicle administration, responses on the other lever (the "vehicle lever") are reinforced.
-
The assignment of the drug lever is counterbalanced across subjects.
-
Training continues until the rats reliably respond on the correct lever, typically defined as ≥80% of total responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions.[10]
-
4. Testing Phase:
-
Once the discrimination is acquired, substitution tests are conducted to evaluate the effects of other compounds.
-
In a test session, a novel compound or a different dose of the training drug is administered.
-
Both levers are available, but responses on either lever are not reinforced (extinction conditions) for a set period to assess the animal's choice without the influence of reinforcement.
-
The percentage of responses on the drug-appropriate lever is calculated.
-
Antagonism tests can also be performed by administering a potential antagonist before the training drug to determine if it can block the discriminative stimulus effects.
Signaling Pathways and Mechanisms of Action
The discriminative stimulus effects of this compound and related compounds are primarily mediated through their actions on the serotonin (B10506) system, particularly through the activation of 5-HT₂C and, to some extent, 5-HT₂A receptors.[6] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.
Experimental Workflow for Drug Discrimination
Caption: Workflow of a typical two-lever drug discrimination experiment.
5-HT₂C Receptor Signaling Pathway
The 5-HT₂C receptor is coupled to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Simplified 5-HT₂C receptor signaling cascade.
5-HT₂A Receptor Signaling Pathway
Similar to the 5-HT₂C receptor, the 5-HT₂A receptor is also primarily coupled to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent downstream signaling events.
Caption: Simplified 5-HT₂A receptor signaling cascade.
References
- 1. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal differences in behavioral effect of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discrimination - Wikipedia [en.wikipedia.org]
- 4. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Discriminative stimulus properties of (+/-)-fenfluramine: the role of 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. med-associates.com [med-associates.com]
- 9. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
The Crucial Role of the 5-HT Transporter in the Mechanism of (+)-Norfenfluramine
A Comparative Guide for Researchers
(+)-Norfenfluramine, the major active metabolite of fenfluramine (B1217885), exerts its potent effects on the central nervous system primarily through its interaction with the serotonin (B10506) (5-HT) transporter (SERT). This guide provides a comprehensive comparison of this compound's mechanism of action with related compounds, supported by experimental data, to elucidate the critical role of SERT.
Quantitative Comparison of Monoamine Release
This compound is a potent substrate for the 5-HT transporter, inducing serotonin release. Its activity extends to other monoamine transporters, albeit with different potencies. The following table summarizes the half-maximal effective concentrations (EC50) for the release of serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) by this compound and its parent compound, (+)-fenfluramine.
| Compound | 5-HT Release EC50 (nM) | NE Release EC50 (nM) |
| This compound | 59[1] | 73[1] |
| (+)-Fenfluramine | 52[1] | 302[1] |
| (-)-Fenfluramine | 147[1] | - |
| (-)-Norfenfluramine | 287[1] | - |
Data derived from in vitro assays using rat brain synaptosomes.[1]
Experimental Protocols
In Vitro Monoamine Release Assay
This protocol outlines the methodology used to determine the potency of compounds in inducing the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).
1. Synaptosome Preparation:
-
Rat brains (e.g., frontal cortex for 5-HT and NE, striatum for DA) are homogenized in a sucrose (B13894) solution.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
2. Radiolabeling:
-
Synaptosomes are incubated with a tritiated monoamine ([³H]5-HT, [³H]NE, or [³H]DA) to allow for uptake into the nerve terminals.
3. Release Experiment:
-
The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.
-
The synaptosomes are then exposed to various concentrations of the test compound (e.g., this compound).
-
After a set incubation period, the amount of [³H]monoamine released into the supernatant is measured using liquid scintillation counting.
-
EC50 values are calculated from the concentration-response curves.[1][2]
In Vivo Microdialysis
This technique is employed to measure extracellular levels of neurotransmitters in the brains of living animals.
1. Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., frontal cortex).
2. Perfusion and Sampling:
-
The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Samples of the perfusate (dialysate) are collected at regular intervals.
3. Analysis:
-
The concentration of monoamines (5-HT, NE, DA) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
This allows for the real-time monitoring of changes in neurotransmitter levels following drug administration.[1]
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway for this compound-induced serotonin release and the general workflow of an in vitro release assay.
Caption: Proposed mechanism of this compound-induced 5-HT release via the 5-HT transporter.
Caption: Experimental workflow for an in vitro [³H]5-HT release assay.
Discussion of SERT's Role
The data strongly indicate that the 5-HT transporter is the primary target for this compound's serotonergic effects. It acts as a substrate for SERT, leading to a reversal of the transporter's normal function from reuptake to release of 5-HT from the presynaptic neuron.[1][2] This transporter-mediated release is a key mechanism underlying the increase in extracellular serotonin levels observed in vivo.[1]
Interestingly, some studies suggest that not all behavioral effects of this compound are solely dependent on 5-HT release. For instance, its effects on locomotor activity may not be antagonized by 5-HT uptake inhibitors, suggesting the involvement of other mechanisms.[3] Furthermore, while the d-enantiomer is more potent at releasing 5-HT, the d- and l-enantiomers can be nearly equipotent in reducing behavioral activity.[3]
The interaction of this compound with SERT is complex and may also involve the induction of transporter-mediated ionic currents, which could contribute to its long-term effects on serotonin neurons.[4] Studies have also shown that this compound-induced 5-HT release is partially dependent on extracellular calcium and can be inhibited by blockers of voltage-dependent calcium channels.[2] This suggests that while SERT is the primary mediator, other cellular processes are also involved in the full manifestation of its effects.
In addition to its role as a serotonin releasing agent, it is important to note that norfenfluramine also has affinity for certain serotonin receptor subtypes, particularly the 5-HT2B and 5-HT2C receptors.[5]
Conclusion
The evidence overwhelmingly confirms that the 5-HT transporter is a critical component in the mechanism of action of this compound. It serves as a substrate for SERT, leading to robust serotonin release. While other mechanisms and interactions with other monoamine systems and serotonin receptors contribute to its overall pharmacological profile, the engagement of the 5-HT transporter is the foundational step for its potent serotonergic effects. This understanding is crucial for the development of novel therapeutics targeting the serotonergic system.
References
- 1. (+)-Fenfluramine and its major metabolite, this compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies on the mechanism by which this compound induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of (+)-Norfenfluramine
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents extends throughout their lifecycle, culminating in their safe and compliant disposal. (+)-Norfenfluramine, a potent neurochemical tool, requires meticulous handling not only during experimentation but also in its final disposition to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Core Principles of this compound Disposal
The disposal of this compound, as with any laboratory chemical, must adhere to a hierarchy of waste management principles, prioritizing safety and regulatory compliance. The following procedures are based on established guidelines for chemical waste and should be executed in conjunction with your institution's Environmental Health and Safety (EHS) department and in accordance with local, regional, and national regulations.
Quantitative Data Summary
While specific quantitative parameters for the disposal of this compound are not extensively published, the following table summarizes its key chemical and physical properties relevant to handling and safety.
| Property | Value | Citation |
| Chemical Formula | C₁₀H₁₂F₃N | [1][2] |
| Molecular Weight | 203.20 g/mol | [3] |
| Appearance | Solid powder | [4] |
| Solubility | Water: >10 mg/mL (as hydrochloride salt) | [5] |
| Storage Temperature | 2-8°C, desiccated | [5] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [5][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE.[4] This includes:
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused product, contaminated labware (e.g., weigh boats, pipette tips), and absorbent materials from spill cleanups.
-
Place this waste into a designated, durable, and sealable hazardous waste container.[4][7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
-
Liquid Waste:
-
Sharps:
-
Any sharps contaminated with this compound, such as needles or scalpels, must be placed in a designated sharps container.[7]
-
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.[7]
-
For small spills, use an appropriate absorbent material to contain and collect the substance without creating dust.[4]
-
All materials used for cleanup must be disposed of as hazardous waste.[7]
-
For large spills, contact your institution's EHS or emergency response team immediately.[7]
4. Storage Pending Disposal:
-
Store hazardous waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company or through your institution's EHS office.[7]
-
Provide the disposal vendor with an accurate inventory of the waste.[7]
-
Do not dispose of this compound down the drain or in regular trash.[1] This is crucial to prevent environmental contamination.
6. Decontamination of Reusable Equipment:
-
Any reusable equipment that has come into contact with this compound should be thoroughly decontaminated.
-
Wash with soap and plenty of water.[1]
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
Signaling Pathway Context for this compound
Caption: Simplified signaling mechanism of this compound.[2][5][9]
References
- 1. Page loading... [guidechem.com]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. (+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. ≥98% (HPLC), 5-HT2A/2B agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling (+)-Norfenfluramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of (+)-Norfenfluramine, a potent psychoactive compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and emergency protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause significant irritation to the skin, eyes, and respiratory system.[1] All personnel handling this compound must use appropriate PPE to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved N95 dust mask or higher | Prevents inhalation of airborne powder particles. |
| Eye | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body | Impervious laboratory coat | Protects against contamination of personal clothing. |
Safe Handling and Storage Protocols
Due to its potent nature, all handling of this compound should be conducted within a designated controlled environment, such as a fume hood or a glove box, to minimize the risk of inhalation and contamination.
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination.
-
Store away from incompatible materials.
Table 2: Chemical Incompatibility
| Incompatible Materials | Rationale for Incompatibility |
| Strong acids and alkalis | May cause vigorous reactions.[1] |
| Strong oxidizing and reducing agents | May create a fire or explosion hazard.[1] |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical to mitigate harm.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol:
A minor spill of this compound powder should be handled by trained personnel following these steps:
Workflow for Minor Spill Cleanup
Caption: Step-by-step procedure for cleaning up a minor spill of this compound.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and residual powder, must be treated as hazardous waste.
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
